molecular formula C7H15NO B1529282 (3-Methyloxan-3-yl)methanamine CAS No. 1158760-03-2

(3-Methyloxan-3-yl)methanamine

Cat. No.: B1529282
CAS No.: 1158760-03-2
M. Wt: 129.2 g/mol
InChI Key: NHPAHRMUGJBXNA-UHFFFAOYSA-N
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Description

(3-Methyloxan-3-yl)methanamine ( 1158760-03-2) is a chemical compound supplied with a typical purity of 95% for use in research and development as an organic building block . This compound has the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . As a building block, it serves as a versatile intermediate in organic synthesis and medicinal chemistry, facilitating the exploration of novel chemical spaces and the development of new molecular entities. The tetrahydro-pyran ring structure is a valuable scaffold in drug discovery. This product is intended for research and development purposes only. It is not intended for human or veterinary use. Please note that specific data on applications, mechanism of action, and physical properties is limited for this specific compound. Researchers are advised to consult the certificate of analysis for lot-specific data and handle the material with appropriate laboratory safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methyloxan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(5-8)3-2-4-9-6-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPAHRMUGJBXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCOC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158760-03-2
Record name (3-methyloxan-3-yl)methanamine
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Foundational & Exploratory

Navigating the Structural Elucidation of (3-Methyloxetan-3-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural analysis of (3-Methyloxetan-3-yl)methanamine. Acknowledging the common ambiguity with its six-membered oxane counterpart, this document focuses on the scientifically well-documented oxetane derivative, a molecule of significant interest in medicinal chemistry and drug development. We will delve into the foundational principles and advanced experimental protocols for elucidating and confirming its unique three-dimensional structure. This guide is designed to equip researchers with the necessary tools to confidently identify, characterize, and utilize this valuable chemical entity in their work. We will explore a multi-pronged analytical approach, integrating spectroscopic and spectrometric techniques to build a cohesive and self-validating structural dossier.

Introduction: Addressing the "Oxan" vs. "Oxetane" Ambiguity

A critical first step in the analysis of any chemical entity is the unambiguous confirmation of its molecular structure. The query for "(3-Methyloxan-3-yl)methanamine" leads to a crucial point of clarification. While "oxane" denotes a six-membered saturated heterocycle with one oxygen atom, the vast majority of scientific literature, chemical databases, and commercial suppliers refer to a structurally similar compound: (3-Methyloxetan-3-yl)methanamine .[1][2] This compound, featuring a four-membered oxetane ring, is a recognized building block in pharmaceutical synthesis.[1]

The oxetane ring, being a strained four-membered heterocycle, imparts unique conformational constraints and electronic properties to the molecule, which are of considerable interest in the design of novel therapeutics. Therefore, this guide will focus exclusively on the structural analysis of (3-Methyloxetan-3-yl)methanamine (CAS Number: 153209-97-3), providing a robust analytical workflow for its definitive identification.[2]

Molecular Identity and Physicochemical Properties

A foundational aspect of any structural analysis is the compilation of the molecule's fundamental properties. This data serves as the initial fingerprint for identification and is crucial for designing subsequent analytical experiments.

PropertyValueSource
IUPAC Name (3-Methyloxetan-3-yl)methanaminePubChem[2]
CAS Number 153209-97-3PubChem[2]
Molecular Formula C₅H₁₁NOPubChem[2]
Molecular Weight 101.15 g/mol PubChem[2]
Boiling Point 134.5 °CMySkinRecipes[1]

These properties provide the basis for techniques such as mass spectrometry and are essential for sample preparation and handling.

The Analytical Triad: A Multi-Technique Approach to Structural Verification

A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques. For (3-Methyloxetan-3-yl)methanamine, we advocate for an analytical triad comprising Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Analytical_Triad Compound (3-Methyloxetan-3-yl)methanamine NMR NMR Spectroscopy (Connectivity & Environment) Compound->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Compound->MS FTIR FT-IR Spectroscopy (Functional Groups) Compound->FTIR Structure Confirmed Structure NMR->Structure MS->Structure FTIR->Structure

Caption: The Analytical Triad for Structural Elucidation.

This synergistic approach ensures that the determined structure is not only consistent with one set of data but is validated across multiple analytical dimensions, providing a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (3-Methyloxetan-3-yl)methanamine, both ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Spectral Features

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling. Based on the structure, we can predict the following key signals:

  • Methyl Group (CH₃): A singlet, integrating to 3 protons. Its chemical shift will be influenced by the adjacent quaternary carbon.

  • Aminomethyl Group (CH₂NH₂): A singlet, integrating to 2 protons. The chemical shift will be in the characteristic range for protons alpha to an amine.

  • Oxetane Ring Protons (CH₂OCH₂): Two sets of signals, each integrating to 2 protons. Due to the puckered nature of the oxetane ring, these protons are diastereotopic and are expected to appear as two distinct pairs of doublets (an AX system), or a more complex AA'BB' system.

  • Amine Protons (NH₂): A broad singlet, integrating to 2 protons. The chemical shift of this signal is highly dependent on solvent and concentration.

Expected ¹³C NMR Spectral Features

The carbon NMR spectrum will indicate the number of unique carbon environments. For (3-Methyloxetan-3-yl)methanamine, we anticipate five distinct signals:

  • Methyl Carbon (CH₃): A signal in the aliphatic region.

  • Aminomethyl Carbon (CH₂NH₂): A signal deshielded by the attached nitrogen atom.

  • Quaternary Carbon (C-3): The carbon atom of the oxetane ring bonded to the methyl and aminomethyl groups.

  • Oxetane Methylene Carbons (C-2 and C-4): Two equivalent carbons due to symmetry, appearing as a single signal deshielded by the oxygen atom.

Advanced NMR Experiments for Unambiguous Assignment

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is recommended.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) 1H_NMR->HMBC 13C_NMR ¹³C NMR 13C_NMR->HSQC 13C_NMR->HMBC Assignments Unambiguous Signal Assignments COSY->Assignments HSQC->Assignments HMBC->Assignments

Caption: 2D NMR Workflow for Structural Assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of purified (3-Methyloxetan-3-yl)methanamine in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical and will affect the chemical shifts, particularly of the NH₂ protons.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H NMR signals and analyze the coupling patterns. Correlate the signals in the 2D spectra to build the molecular framework.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its substructures.

Expected Mass Spectral Data
  • Molecular Ion (M⁺): For (3-Methyloxetan-3-yl)methanamine (C₅H₁₁NO), the nominal molecular weight is 101.15 g/mol .[2] High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺ at m/z 102.0913.

  • Key Fragmentation Pathways: Electron impact (EI) or collision-induced dissociation (CID) will lead to characteristic fragments. Expected fragmentation would involve the loss of the aminomethyl group, cleavage of the oxetane ring, and loss of the methyl group.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion, or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is suitable for generating the protonated molecule [M+H]⁺ for molecular weight determination. Electron ionization (EI) is effective for inducing fragmentation.

  • Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement for HRMS.

  • Tandem MS (MS/MS): For detailed fragmentation analysis, isolate the molecular ion and subject it to CID to generate a product ion spectrum.

  • Data Interpretation: Analyze the mass spectrum to identify the molecular ion and propose structures for the major fragment ions.

FT-IR Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups within a molecule.

Expected FT-IR Absorption Bands
  • N-H Stretch: A characteristic pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹ for the primary amine (NH₂).

  • C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.

  • N-H Bend: A medium to strong absorption around 1590-1650 cm⁻¹ from the scissoring vibration of the NH₂ group.

  • C-O Stretch: A strong, characteristic absorption in the 950-1150 cm⁻¹ range due to the C-O-C stretching of the oxetane ether linkage.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in (3-Methyloxetan-3-yl)methanamine.

Conclusion: A Self-Validating Structural Dossier

By systematically applying the analytical triad of NMR, MS, and FT-IR, a comprehensive and self-validating structural dossier for (3-Methyloxetan-3-yl)methanamine can be compiled. The connectivity information from NMR, the molecular weight and fragmentation from MS, and the functional group identification from FT-IR should all converge to a single, unambiguous structure. This rigorous approach is paramount for ensuring the quality and reliability of research and development in the chemical and pharmaceutical sciences.

References

  • MySkinRecipes. (3-Methyloxetan-3-yl)methanamine. Retrieved from [Link]

  • PubChem. (3-Methyloxetan-3-yl)methanamine. National Institutes of Health. Retrieved from [Link]

Sources

Synthesis of (3-Methyloxan-3-yl)methanamine from 3-methyloxan-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Abstract

(3-Methyloxetan-3-yl)methanamine is a valuable building block in modern drug discovery, prized for the metabolic stability and favorable pharmacokinetic properties conferred by its strained 3,3-disubstituted oxetane ring.[1] This guide provides a comprehensive technical overview for its synthesis via the chemical reduction of 3-methyloxetane-3-carbonitrile. We present two field-proven methodologies: a robust, high-yielding stoichiometric reduction using lithium aluminum hydride (LAH) and a scalable, industrially relevant catalytic hydrogenation employing Raney® Nickel. This document delves into the mechanistic underpinnings of nitrile reduction, offers a comparative analysis of common synthetic strategies, and provides detailed, self-validating experimental protocols. Emphasis is placed on the causality behind procedural choices, critical safety considerations, and methods for the definitive characterization of the final product, ensuring scientific integrity and reproducibility for researchers in pharmaceutical and chemical development.

Introduction: The Strategic Value of the Oxetane Moiety

The synthesis of novel chemical entities with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a cornerstone of contemporary drug development. The oxetane ring, particularly in a 3,3-disubstituted pattern, has emerged as a highly sought-after structural motif. Its incorporation into drug candidates can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity while providing a constrained vector for exiting a binding pocket.[1] (3-Methyloxetan-3-yl)methanamine serves as a key trifunctional building block, offering a primary amine for diverse derivatization, a metabolically robust quaternary center, and the advantageous oxetane ring system.

This guide focuses on the pivotal chemical transformation required to produce this amine: the reduction of the corresponding nitrile, 3-methyloxetane-3-carbonitrile. This conversion, while conceptually straightforward, presents choices and challenges that directly impact yield, purity, and safety.

The Chemical Transformation: A Mechanistic Analysis of Nitrile Reduction

The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) is a fundamental transformation in organic synthesis that proceeds via the addition of four hydrogen atoms across the carbon-nitrogen triple bond. The reaction universally proceeds through a metal-bound or free imine intermediate (R-CH=NH).

The high reactivity of this imine is the primary source of potential side products.[2] It can be attacked by a molecule of the primary amine product, which, after the elimination of ammonia and subsequent reduction, leads to the formation of a secondary amine ((R-CH₂)₂NH). This process can repeat to form a tertiary amine.[3] The choice of reducing agent and reaction conditions is therefore critical to suppress these side reactions and maximize the yield of the desired primary amine.[2][3]

Comparative Analysis of Reduction Strategies

Several classes of reagents are effective for this transformation. A judicious selection depends on the required chemoselectivity, scale, available equipment, and safety infrastructure.

  • Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄ or LAH) is an exceptionally powerful and non-selective reducing agent capable of reducing most polar multiple bonds, including nitriles.[4][5] Its high reactivity ensures a rapid and often complete conversion. However, it cannot be used in the presence of other reducible functional groups (e.g., esters, amides, ketones) and its handling requires stringent safety protocols due to its violent, exothermic reaction with water and protic solvents.[6][7]

  • Catalytic Hydrogenation: This method employs a heterogeneous catalyst, such as Raney® Nickel or Palladium on carbon (Pd/C), with molecular hydrogen (H₂).[3] It is an atom-economical and environmentally benign approach, making it highly suitable for industrial-scale production.[2][8] Selectivity towards the primary amine can be enhanced by performing the reaction in the presence of ammonia, which competitively inhibits the condensation of the intermediate imine with the product amine.[9]

  • Borane Reagents: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), offer a milder alternative to LAH.[9][10] They exhibit greater chemoselectivity and are generally safer to handle, though they often require elevated temperatures to achieve complete conversion.[9]

For this guide, we will detail the protocols for Lithium Aluminum Hydride reduction, as a highly effective lab-scale method, and Catalytic Hydrogenation with Raney® Nickel , as a common scalable alternative.

Experimental Protocols & Methodologies

Method 1: Lithium Aluminum Hydride (LAH) Reduction

This protocol leverages the high reactivity of LAH for a swift and high-yielding conversion. The primary considerations are the rigorous exclusion of moisture and a carefully controlled reaction temperature and quenching sequence.

Principle: LAH delivers two successive hydride ions (H⁻) to the electrophilic nitrile carbon. The resulting aluminum-nitrogen complex is then hydrolyzed during the aqueous workup to liberate the primary amine.[5]

LAH is a dangerous substance that reacts violently with water, releasing flammable hydrogen gas, and can ignite from friction or static discharge.[7] It is highly corrosive to skin and eyes.[6][11]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses with side shields, and heavy-duty, chemical-resistant gloves.[7][11]

  • Environment: All manipulations must be performed under an inert atmosphere (e.g., dry Nitrogen or Argon) in a fume hood.[6] All glassware must be rigorously oven- or flame-dried before use.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible. DO NOT use water, CO₂, or standard ABC extinguishers.[7]

  • Reaction Setup: To a flame-dried, three-neck, 500 mL round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel, add a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes relative to the nitrile).

  • Initial Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.[12]

  • Substrate Addition: Dissolve 3-methyloxetane-3-carbonitrile (1.0 eq.) in anhydrous THF (2 volumes). Add this solution dropwise to the stirred LAH suspension via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The rate of addition is critical to control the initial exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting nitrile spot is completely consumed.

  • Quenching (Fieser Workup): This is the most hazardous step and must be performed with extreme caution behind a blast shield. Cool the reaction mixture back to 0 °C. Quench the excess LAH by the slow, dropwise, sequential addition of:

    • Water (X mL, where X = grams of LAH used)

    • 15% aqueous Sodium Hydroxide (X mL)

    • Water (3X mL) This procedure is designed to precipitate the aluminum salts as a granular, easily filterable solid.[12]

  • Filtration & Extraction: Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure or by acid-base extraction to remove any non-basic impurities.

Method 2: Catalytic Hydrogenation with Raney® Nickel

This method is preferred for larger-scale synthesis due to its improved safety profile and lower cost. Success hinges on the activity of the catalyst and sufficient hydrogen pressure.

Principle: The reaction occurs on the surface of the nickel catalyst. Molecular hydrogen is adsorbed and dissociates into active hydrogen atoms, which then sequentially add across the C≡N triple bond of the adsorbed nitrile.[8]

  • Raney® Nickel: Activated Raney® Nickel is often supplied as a slurry in water or ethanol. It is pyrophoric and will ignite if allowed to dry in the air.[13][14] Handle only as a wet slurry.

  • Hydrogen Gas: Hydrogen is extremely flammable. The reaction must be conducted in a well-ventilated area, away from ignition sources, using a properly rated and maintained pressure vessel (e.g., a Parr hydrogenation apparatus).

  • Catalyst Preparation: In a pressure hydrogenation vessel, add a slurry of Raney® Nickel (5-10% by weight of the nitrile) in ethanol. Caution: Carefully decant the storage solvent and wash the catalyst with the reaction solvent (ethanol) to avoid introducing water.

  • Reaction Setup: Add a solution of 3-methyloxetane-3-carbonitrile (1.0 eq.) in ethanol (10-20 volumes). To improve selectivity for the primary amine, anhydrous ammonia can be added as a solution in ethanol or bubbled through the mixture before sealing the vessel.

  • Hydrogenation: Seal the reactor. Purge the headspace several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-500 psi, depending on the equipment).

  • Reaction: Begin vigorous agitation and heat the reaction to 40-60 °C. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen from the gas reservoir. When hydrogen uptake ceases, the reaction is complete.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: The pyrophoric catalyst must be removed by filtration under a blanket of nitrogen. A common technique is to filter the reaction mixture through a pad of Celite®. The filter cake must not be allowed to dry and should be immediately quenched into a large volume of water.

  • Purification: Concentrate the filtrate under reduced pressure to afford the crude amine. Further purification can be achieved by vacuum distillation.

Data Presentation and Product Characterization

A successful synthesis must be validated by a thorough characterization of the final product to confirm its identity and purity.

Table 1: Comparison of Synthetic Routes
ParameterMethod 1: LiAlH₄ ReductionMethod 2: Raney® Ni Hydrogenation
Primary Reagent Lithium Aluminum Hydride (LiAlH₄)Raney® Nickel, Hydrogen (H₂)
Stoichiometry Stoichiometric (≥1.5 eq. LAH)Catalytic (5-10 wt% Ni)
Solvent Anhydrous Ethereal (THF, Diethyl Ether)Protic (Ethanol, Methanol)
Temperature 0 °C to Room Temperature40 - 60 °C (or higher)
Pressure AtmosphericElevated (50-500 psi)
Typical Yield High (>85%)Good to High (70-95%)
Pros Fast, highly effective, simple equipmentScalable, economical, "greener"
Cons Extremely hazardous, poor chemoselectivityRequires pressure equipment, catalyst is pyrophoric, potential for side products
Expected Analytical Data for (3-Methyloxetan-3-yl)methanamine
  • Molecular Formula: C₅H₁₁NO[15]

  • Molecular Weight: 101.15 g/mol [15]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ (ppm): ~4.4 (d, 2H, -O-CH₂-C-), ~4.3 (d, 2H, -O-CH₂-C-), ~2.8 (s, 2H, -C-CH₂-NH₂), ~1.5 (s, 2H, -NH₂), ~1.3 (s, 3H, -CH₃). The two pairs of oxetane methylene protons are diastereotopic and will appear as two distinct doublets. The amine protons are exchangeable and may appear as a broad singlet.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ (ppm): ~80 (-O-CH₂-C-), ~52 (-C-CH₂-NH₂), ~40 (quaternary -C-(CH₃)-), ~22 (-CH₃).

  • Mass Spectrometry (ESI+):

    • m/z: 102.09 [M+H]⁺

  • Infrared (IR) Spectroscopy (neat):

    • ν (cm⁻¹): ~3360, 3290 (N-H stretch, primary amine), ~2970-2850 (C-H stretch), ~980 (Oxetane C-O-C stretch). The characteristic nitrile stretch (C≡N) at ~2250 cm⁻¹ from the starting material should be absent.

Synthesis Workflow Visualization

The following diagram illustrates the key stages of the LAH reduction pathway, from the starting material to the purified product.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification SM 3-Methyloxetane- 3-carbonitrile in THF ReactionVessel Reaction at 0 °C -> RT (Inert Atmosphere) SM->ReactionVessel Slow Addition LAH LiAlH₄ Suspension in THF LAH->ReactionVessel Quench Cautious Quenching (H₂O, NaOH, H₂O) ReactionVessel->Quench TLC Confirms Completion Filter Filter Aluminum Salts Quench->Filter Purify Concentrate & Purify (e.g., Distillation) Filter->Purify Product Pure (3-Methyloxetan-3-yl) methanamine Purify->Product

Caption: Workflow for the LAH reduction of 3-methyloxetane-3-carbonitrile.

Conclusion

The synthesis of (3-Methyloxetan-3-yl)methanamine from its corresponding nitrile is a robust and reliable transformation that can be accomplished through several effective methods. The choice between a stoichiometric hydride reduction with LAH and a catalytic hydrogenation with Raney® Nickel should be based on the scale of the reaction and the available laboratory infrastructure. While LAH provides a rapid and high-yielding route suitable for research quantities, its inherent hazards demand meticulous planning and execution. For larger-scale and process development applications, catalytic hydrogenation offers a safer, more economical, and environmentally conscious alternative. In all cases, a thorough understanding of the underlying reaction mechanisms and potential side reactions is paramount for achieving high purity and yield of this valuable pharmaceutical building block.

References

  • Organic Chemistry Portal. "Amine synthesis by nitrile reduction." Available at: [Link]

  • Wikipedia. "Nitrile reduction." Available at: [Link]

  • Clark, J. "reduction of nitriles." Chemguide. Available at: [Link]

  • Organic Chemistry Data. "Nitrile to Amine - Common Conditions." Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15789550, (3-Methyloxetan-3-yl)methanamine." PubChem. Available at: [Link]

  • Organic Synthesis. "Nitrile to Amine (LiAlH4 or LAH reduction)." Available at: [Link]

  • ResearchGate. "A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine." Available at: [Link]

  • Amundsen, L. H., & Nelson, L. S. (1951). "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, 73(1), 242–244. Available at: [Link]

  • American Chemical Society. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations." Available at: [Link]

  • Chemistry Steps. "Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde." Available at: [Link]

  • Royal Society of Chemistry. "Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition." Available at: [Link]

  • MySkinRecipes. "(3-Methyloxetan-3-yl)methanamine." Available at: [Link]

  • van der Merwe, T., & van der Walt, S. J. (2008). "The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Nickel/Ammonium Formate." South African Journal of Chemistry, 61, 144-156. Available at: [Link]

  • Princeton University Environmental Health and Safety. "Lithium Aluminum Hydride." Available at: [Link]

  • Melen, R. L. (2020). "B–N/B–H Transborylation: borane-catalysed nitrile hydroboration." Chemical Science, 11(36), 9769–9774. Available at: [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Lithium Aluminum Hydride." Available at: [Link]

  • Wikipedia. "Raney nickel." Available at: [Link]

  • Sárkány, A. (2018). "Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines." Periodica Polytechnica Chemical Engineering, 62(4), 484-493. Available at: [Link]

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Spectroscopic data for (3-Methyloxan-3-yl)methanamine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (3-Methyloxan-3-yl)methanamine

Introduction

(3-Methyloxan-3-yl)methanamine is a saturated heterocyclic compound containing a primary amine and an ether functional group. Its structural features, including a chiral center and a six-membered oxane ring, make it a molecule of interest in medicinal chemistry and materials science. The precise elucidation of its three-dimensional structure and electronic properties is paramount for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this and other novel chemical entities. This guide provides a detailed overview of the expected spectroscopic data for (3-Methyloxan-3-yl)methanamine and the experimental protocols for their acquisition, aimed at researchers, scientists, and professionals in drug development.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and their relative numbers.

Analysis of Expected ¹H NMR Spectrum

The structure of (3-Methyloxan-3-yl)methanamine suggests a complex ¹H NMR spectrum due to the presence of multiple diastereotopic protons within the oxane ring. The protons on the carbon adjacent to the oxygen (C6) are expected to be the most deshielded among the ring protons. The aminomethyl protons (CH₂-NH₂) will also exhibit a distinct chemical shift. The methyl group protons will likely appear as a singlet in the upfield region. The amine protons (NH₂) may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
H on C2 (axial and equatorial)1.5 - 1.9m2H
H on C4 (axial and equatorial)1.4 - 1.8m2H
H on C5 (axial and equatorial)1.6 - 2.0m2H
H on C6 (axial and equatorial)3.5 - 3.9m2H
-CH₃1.0 - 1.3s3H
-CH₂-NH₂2.5 - 2.9s2H
-NH₂1.0 - 2.5br s2H
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of (3-Methyloxan-3-yl)methanamine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters for a 400 MHz spectrometer would include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer tune_shim Tune and Shim insert->tune_shim acquire Acquire FID tune_shim->acquire ft Fourier Transform phase_baseline Phase and Baseline Correction ft->phase_baseline integrate_ref Integrate and Reference phase_baseline->integrate_ref cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Analysis of Expected ¹³C NMR Spectrum

(3-Methyloxan-3-yl)methanamine has seven carbon atoms. Due to the molecule's asymmetry, seven distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbon atom attached to the oxygen (C6) and the carbon attached to the nitrogen (in the CH₂-NH₂ group) are expected to be the most deshielded among the sp³ carbons.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
C225 - 35
C335 - 45
C420 - 30
C525 - 35
C665 - 75
-CH₃20 - 30
-CH₂-NH₂45 - 55
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a standard pulse program with broadband proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Typical parameters for a 100 MHz spectrometer would include a spectral width of 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[1]

  • Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction). Reference the spectrum to the deuterated solvent signal.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample Use ¹H NMR Sample tune Tune to ¹³C Frequency acquire Acquire Decoupled Spectrum tune->acquire ft Fourier Transform process Phase, Baseline Correct, and Reference ft->process cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for ¹³C NMR Spectroscopy.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Analysis of Expected IR Spectrum

The key functional groups in (3-Methyloxan-3-yl)methanamine are the primary amine (-NH₂) and the cyclic ether (C-O-C). The primary amine is expected to show two N-H stretching bands. The C-H bonds of the alkyl portions will show characteristic stretching and bending vibrations. The C-O-C ether linkage will exhibit a strong stretching band.

Predicted IR Data
Functional GroupPredicted Absorption Range (cm⁻¹)Vibration TypeIntensity
N-H (primary amine)3400 - 3250StretchMedium (two bands)[2]
N-H (primary amine)1650 - 1580BendMedium[2]
C-H (sp³)2960 - 2850StretchStrong
C-O (ether)1150 - 1050StretchStrong[3]
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

G cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR Crystal background Record Background Spectrum clean->background apply Apply Sample to Crystal acquire Acquire Spectrum apply->acquire process Automatic Background Correction cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for ATR-FTIR Spectroscopy.

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through its fragmentation pattern.

Analysis of Expected Mass Spectrum

The molecular formula of (3-Methyloxan-3-yl)methanamine is C₇H₁₅NO, giving a molecular weight of 129.20 g/mol . The monoisotopic mass is 129.1154 Da. The molecular ion peak ([M]⁺) is expected at m/z 129. Common fragmentation pathways for amines and ethers include alpha-cleavage. For this molecule, alpha-cleavage can occur adjacent to the nitrogen atom or the oxygen atom.

Predicted Mass Spectrometry Data
m/zIonPossible Fragmentation Pathway
129[C₇H₁₅NO]⁺Molecular Ion ([M]⁺)
114[C₆H₁₂NO]⁺Loss of a methyl radical (•CH₃)
99[C₅H₉NO]⁺Loss of an ethyl radical (•C₂H₅)
86[C₄H₈NO]⁺Alpha-cleavage with loss of a propyl radical
70[C₄H₈O]⁺Alpha-cleavage with loss of •CH₂NH₂
57[C₃H₇O]⁺Fragmentation of the oxane ring
43[C₃H₇]⁺Alkyl fragment
30[CH₄N]⁺[CH₂=NH₂]⁺ from alpha-cleavage
Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Instrument Setup: Set up the Gas Chromatograph (GC) with an appropriate column and temperature program to separate the analyte from the solvent and any impurities. Set the Mass Spectrometer (MS) to scan a suitable mass range (e.g., m/z 20-200).

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The analyte will be separated and then introduced into the MS, where it is ionized (typically by electron impact, EI) and the m/z of the ions are measured.

  • Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare Dilute Solution inject Inject into GC separate GC Separation inject->separate ionize_detect MS Ionization and Detection separate->ionize_detect analyze Analyze Mass Spectrum interpret Interpret Fragmentation analyze->interpret cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for GC-MS Analysis.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of (3-Methyloxan-3-yl)methanamine. While the data presented in this guide are predicted based on established principles of spectroscopy and data from analogous structures, they provide a robust framework for the identification and characterization of this compound. Experimental verification of these predictions is a crucial step in confirming the structure and purity of any newly synthesized or isolated sample. This guide serves as a valuable resource for researchers by outlining the expected spectral features and providing standardized protocols for data acquisition.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). (3-methyloxan-3-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR: amines. Retrieved from [Link]

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Introduction: The Strategic Value of the 3,3-Disubstituted Oxetane Motif

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of (3-Methyloxetan-3-yl)methanamine

A Note on Nomenclature: This guide focuses on the compound with CAS Number 153209-97-3. While the topic requested was "(3-Methyloxan-3-yl)methanamine" (a tetrahydropyran derivative), the vast body of scientific literature, commercial availability, and relevance in drug discovery points to a closely related but structurally distinct compound, (3-Methyloxetan-3-yl)methanamine . The oxetane ring (a four-membered ether) is a highly valued motif in modern medicinal chemistry. Given the context of the request for a guide aimed at researchers and drug developers, this document will detail the properties of the scientifically prominent oxetane derivative.

(3-Methyloxetan-3-yl)methanamine has emerged as a crucial building block for drug discovery professionals. Its utility stems from the unique combination of a primary amine handle for straightforward chemical derivatization and the 3,3-disubstituted oxetane ring. Unlike simple alkyl linkers, the oxetane moiety is a bioisostere for gem-dimethyl or carbonyl groups, but with distinct physicochemical properties. The inherent strain of the four-membered ring system and the presence of an ether oxygen impart favorable characteristics to parent molecules, including improved metabolic stability, enhanced solubility, and reduced lipophilicity.[1] These features make it an attractive scaffold for developing novel kinase inhibitors, central nervous system agents, and other therapeutics where precise control over pharmacokinetic and pharmacodynamic properties is paramount.[1] This guide provides a detailed examination of its core physical and chemical properties, offering both established data and field-proven experimental protocols for its characterization.

Molecular Identity and Core Properties

A clear definition of the molecule's fundamental properties is the starting point for any rigorous scientific investigation.

IdentifierValueSource
IUPAC Name (3-methyloxetan-3-yl)methanamine[2]
Synonyms 3-Aminomethyl-3-methyloxetane, C-(3-Methyloxetan-3-yl)methylamine
CAS Number 153209-97-3[2]
Molecular Formula C₅H₁₁NO[2]
Molecular Weight 101.15 g/mol [2]
SMILES CC1(COC1)CN[2]
InChIKey MCPRXSXYXHMCKF-UHFFFAOYSA-N[2]

Physical Properties: A Quantitative Overview

The physical state and behavior of the compound under various conditions are critical for its handling, formulation, and reaction setup.

PropertyValueNotes and Experimental Context
Appearance Colorless to Light yellow clear liquidVisual inspection at ambient temperature.
Boiling Point 134.5 °C (at 760 mmHg) 40 °C (at 15 mmHg)The significant drop in boiling point under vacuum is typical for compounds of this molecular weight and is crucial for purification by vacuum distillation.[1]
Specific Gravity 0.97 (at 20°C/20°C)This density, slightly less than water, is important for solvent extraction and phase separation procedures.
Flash Point 36 °CClassified as a flammable liquid, requiring careful handling away from ignition sources.
Storage Refrigerate (0-10°C) under inert gasThe compound is noted to be air and heat sensitive, necessitating storage in a controlled, oxygen-free environment to prevent degradation.

Chemical Properties and Reactivity Profile

The chemical behavior of (3-Methyloxetan-3-yl)methanamine is dominated by the nucleophilic primary amine and the unique oxetane ring.

Basicity and pKa: The Gateway to Functionality
  • Causality Behind the Experiment: Determining the pKa is not merely a data collection exercise. For drug development, knowing the pKa allows scientists to predict the charge of the molecule in different physiological compartments (e.g., blood plasma at pH 7.4 vs. the stomach at pH ~2), which is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Reactivity of the Primary Amine

The primary amine is a versatile functional group that serves as the primary point of attachment in synthetic schemes. Its nucleophilicity allows for a wide range of transformations.

  • Amide Bond Formation: This is one of the most common reactions in medicinal chemistry. The amine readily reacts with activated carboxylic acids (e.g., acid chlorides, active esters) or with carboxylic acids in the presence of coupling agents (like EDC, HATU) to form stable amide bonds. This reaction is the cornerstone of building larger, more complex molecules.

  • Reductive Amination: Reaction with aldehydes or ketones forms a transient imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a secondary amine. This is a powerful method for C-N bond formation.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides provides sulfonamides, another important functional group in many drug candidates.

The following diagram illustrates the central role of (3-Methyloxetan-3-yl)methanamine as a scaffold, showcasing its derivatization via these key pathways.

G cluster_reagents Reactants cluster_core Core Building Block cluster_products Products R-COOH Carboxylic Acid + Coupling Agent R-CHO Aldehyde/Ketone + Reducing Agent Core (3-Methyloxetan-3-yl)methanamine R-CHO->Core Reductive Amination R-SO2Cl Sulfonyl Chloride R-SO2Cl->Core Sulfonylation Amide Amide Derivative Core->Amide SecAmine Secondary Amine Derivative Core->SecAmine Sulfonamide Sulfonamide Derivative Core->Sulfonamide

Caption: Key synthetic routes for derivatizing the primary amine.

The Influence of the Oxetane Ring

The oxetane ring is not an innocent bystander in the molecule's reactivity and function.

  • Metabolic Stability: The C-O and C-C bonds within the strained oxetane ring are generally more resistant to metabolic cleavage by cytochrome P450 enzymes compared to more flexible alkyl chains. This can increase the half-life of a drug in the body.[1]

  • Conformational Constraint: The rigid four-membered ring locks the adjacent substituents into a defined spatial orientation. This pre-organization can be highly advantageous for binding to a specific protein target, as it reduces the entropic penalty of binding.

Experimental Protocols for Core Characterization

To ensure scientific integrity, the methods used to determine key properties must be robust and reproducible.

Protocol: Determination of pKa by Potentiometric Titration

This is a widely used and reliable method for determining the dissociation constants of amines.[4]

  • Principle: The amine solution is titrated with a strong acid (e.g., HCl), and the pH is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at which half of the amine has been protonated (the half-equivalence point).

  • Methodology:

    • Preparation: Prepare a ~0.01 M solution of (3-Methyloxetan-3-yl)methanamine in deionized water. Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Titration Setup: Place a known volume (e.g., 50 mL) of the amine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of ~0.1 M HCl.

    • Data Collection: Record the initial pH of the amine solution. Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the total volume of HCl added and the corresponding pH.

    • Endpoint: Continue the titration well past the equivalence point, which is characterized by a sharp drop in pH.

    • Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve. The pKa is the pH value at the point where half of the volume of HCl required to reach the equivalence point has been added. For higher accuracy, the first derivative of the curve (ΔpH/ΔV) can be plotted against volume to precisely locate the equivalence point.

Protocol: Structural Confirmation by Spectroscopic Analysis

While specific spectra are not provided in the literature, the expected spectroscopic features can be predicted based on the known structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Expected Signals: The spectrum should show a singlet for the methyl (CH₃) protons, distinct signals for the non-equivalent methylene protons of the oxetane ring (O-CH₂), a singlet for the aminomethyl (CH₂-N) protons, and a broad singlet for the amine (NH₂) protons which may exchange with D₂O.

    • Causality: ¹H NMR is the gold standard for confirming the proton framework of a molecule. The chemical shift, integration, and multiplicity of each peak provide a unique fingerprint of the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Expected Signals: The spectrum should reveal five distinct carbon signals: one for the methyl carbon, one for the aminomethyl carbon, two for the oxetane methylene carbons, and one for the quaternary carbon of the oxetane ring.

    • Causality: This technique confirms the carbon backbone of the molecule, complementing the ¹H NMR data.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • Expected Bands: Key vibrational bands would include N-H stretching (typically a doublet around 3300-3400 cm⁻¹) for the primary amine, C-H stretching (around 2850-3000 cm⁻¹), and a prominent C-O-C stretching band (around 1100 cm⁻¹) characteristic of the ether linkage in the oxetane ring.

    • Causality: IR spectroscopy is exceptionally useful for identifying the presence of key functional groups.

  • Mass Spectrometry (MS):

    • Expected Ionization: Using electrospray ionization (ESI), the molecule would be expected to readily form the protonated molecular ion [M+H]⁺ at m/z 102.09.[5]

    • Causality: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm the elemental composition (C₅H₁₁NO) with very high confidence.

Safety, Handling, and Storage

Proper handling is essential due to the compound's hazardous properties.

  • Hazards: The compound is a flammable liquid and vapor.[2] It is also classified as causing severe skin burns and eye damage and is harmful if swallowed.[2]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from heat and ignition sources. Recommended storage temperature is refrigerated (0-10°C).

Conclusion

(3-Methyloxetan-3-yl)methanamine is a valuable and versatile building block in modern chemistry. Its physical properties define its handling and purification, while its chemical reactivity, centered on the primary amine, allows for extensive and predictable derivatization. The true power of this molecule, however, lies in the strategic incorporation of the 3,3-disubstituted oxetane ring, which offers medicinal chemists a validated tool to enhance the metabolic stability and fine-tune the physicochemical properties of drug candidates. A thorough understanding of the core properties and characterization methods detailed in this guide is the foundation for its effective and innovative application in research and development.

References

  • MySkinRecipes. (n.d.). (3-Methyloxetan-3-yl)methanamine. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15789550, (3-Methyloxetan-3-yl)methanamine. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 529315, 3-Methyloxetane. Retrieved from [Link]

  • Université du Luxembourg. (n.d.). PubChemLite - (3-methyloxetan-3-yl)methanamine (C5H11NO). Retrieved from [Link][5]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 63011661, (3-Nonyloxan-3-yl)methanamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for [(3R)-3-methyltetrahydropyran-3-yl]methanamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 177809190, [(3S,4R)-4-methyloxolan-3-yl]methanamine. Retrieved from [Link]

  • Avdeef, A., L.D. Turi, & M.A.A. Othman. (2010). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
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  • Chemistry For Everyone. (2023, June 1). What Are Cyclic Amines? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical Properties of Tetrahydropyran and Its Applications | Request PDF. Retrieved from [Link]

  • MDPI. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link][4]

  • PubMed. (2024). Synthesis, photo-physicochemical and biological properties of novel tetrahydropyrimidone-substituted metallo-phthalocyanines. Retrieved from [Link]

  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Retrieved from [Link]

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  • PubMed. (2000). Tetraaminoperylenes: their efficient synthesis and physical properties. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis of (3-(2-Chloroquinolin-3-yl)Oxiran-2-yl)(Phenyl)Methanone Derivatives and in vitro and in silico Study of Their Various Biological Activities. Retrieved from [Link]

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An In-Depth Technical Guide to (3-Methyltetrahydro-2H-pyran-3-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Identity of a Key Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These motifs can significantly influence the physicochemical properties of a molecule, impacting its solubility, metabolic stability, and target engagement. This guide provides a comprehensive technical overview of a valuable building block: (3-Methyltetrahydro-2H-pyran-3-yl)methanamine .

It is important to clarify a point of nomenclature at the outset. While the topic of this guide is often searched for as "(3-Methyloxan-3-yl)methanamine," a thorough review of chemical databases indicates that the more precisely identified and commercially available compound is (3-Methyltetrahydro-2H-pyran-3-yl)amine . The key structural difference is that the amine functionality is directly attached to the 3-position of the tetrahydropyran ring, rather than being connected through a methylene linker. This guide will focus on this well-documented compound.

The IUPAC name for this compound is (3-Methyltetrahydro-2H-pyran-3-yl)amine . Its hydrochloride salt is referred to as (3R)-3-Methyltetrahydro-2H-pyran-3-amine hydrochloride , with a registered CAS number of 2649263-57-8 [1].

Physicochemical Properties and Structural Attributes

The defining feature of (3-Methyltetrahydro-2H-pyran-3-yl)amine is the geminal substitution at the C3 position of the tetrahydropyran ring. This arrangement, where both a methyl group and an amino group are attached to the same carbon, has profound implications for its utility in drug design.

PropertyValueSource
IUPAC Name (3-Methyltetrahydro-2H-pyran-3-yl)amineInferred from related compounds
CAS Number 2649263-57-8 (for the (R)-hydrochloride salt)[1]
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol

The presence of the tetrahydropyran ring, a saturated six-membered ether, imparts several desirable characteristics:

  • Improved Solubility: The oxygen atom in the ring can act as a hydrogen bond acceptor, often enhancing the aqueous solubility of the parent molecule.

  • Metabolic Stability: Saturated heterocyclic rings are generally more resistant to metabolic degradation compared to their aromatic counterparts.

  • Three-Dimensionality: The chair-like conformation of the tetrahydropyran ring introduces a degree of three-dimensional complexity that can be advantageous for fitting into the binding pockets of biological targets.

The gem-dimethyl effect, or Thorpe-Ingold effect, is a related principle where geminal substitution can favor ring-closing reactions and influence the conformation of the ring, potentially pre-organizing the molecule for optimal target binding[2][3][4].

Synthesis and Manufacturing

The synthesis of 3-substituted tetrahydropyrans can be achieved through various synthetic strategies. A common approach involves the construction of the tetrahydropyran ring via a Prins cyclization or related methods, followed by the introduction or modification of the functional groups at the 3-position.

Proposed Synthetic Pathway

A plausible synthetic route to obtain (3-Methyltetrahydro-2H-pyran-3-yl)amine can be envisioned starting from a suitable precursor, such as a 3-substituted tetrahydropyranone.

Synthetic Pathway start 3-Substituted Tetrahydropyran Precursor intermediate1 3-Methyl-tetrahydropyran-3-carbonitrile start->intermediate1 Nitrile Formation final_product (3-Methyltetrahydro-2H-pyran-3-yl)amine intermediate1->final_product Reduction

Figure 1: A conceptual synthetic pathway from a tetrahydropyran precursor to the target amine.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative synthesis based on established chemical transformations for related structures.

Step 1: Synthesis of 3-Methyl-tetrahydropyran-3-carbonitrile

  • Reaction Setup: To a solution of a suitable starting material, such as 3-oxotetrahydro-2H-pyran, in a polar aprotic solvent like tetrahydrofuran (THF), add a source of cyanide, for example, trimethylsilyl cyanide (TMSCN), in the presence of a catalytic amount of a Lewis acid (e.g., zinc iodide).

  • Methylation: Following the formation of the cyanohydrin, introduce a methylating agent, such as methyl iodide or dimethyl sulfate, to achieve methylation at the 3-position.

  • Work-up and Purification: Quench the reaction with an appropriate aqueous solution, extract the product with an organic solvent, and purify by column chromatography to yield 3-methyl-tetrahydropyran-3-carbonitrile.

Step 2: Reduction of the Nitrile to the Amine

  • Reaction Setup: In a reaction vessel under an inert atmosphere, prepare a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH4), in an ethereal solvent like diethyl ether or THF.

  • Addition of Nitrile: Dissolve the 3-methyl-tetrahydropyran-3-carbonitrile from the previous step in the same solvent and add it dropwise to the reducing agent suspension at a controlled temperature (typically 0 °C).

  • Reaction and Quenching: Allow the reaction to proceed to completion, which can be monitored by thin-layer chromatography (TLC). Carefully quench the excess reducing agent by the sequential addition of water, aqueous sodium hydroxide, and then water again.

  • Isolation: Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude (3-Methyltetrahydro-2H-pyran-3-yl)amine. Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its incorporation is a strategic choice to enhance drug-like properties.

Role as a Bioisostere

The tetrahydropyran ring can serve as a bioisosteric replacement for other cyclic systems, such as cyclohexane or piperidine, to fine-tune a compound's properties. For instance, replacing a carbocycle with a tetrahydropyran can improve solubility and polarity.

Case Studies and Potential Therapeutic Areas

Derivatives of tetrahydropyridine, a related heterocyclic system, have shown a wide range of biological activities, including potential as central nervous system therapeutics, monoamine oxidase (MAO) inhibitors, and anti-inflammatory and anticancer agents[5][6]. The structural features of (3-Methyltetrahydro-2H-pyran-3-yl)amine make it a valuable building block for exploring these and other therapeutic areas.

The primary amine handle allows for the straightforward derivatization and incorporation of this scaffold into larger, more complex molecules through techniques like amide bond formation, reductive amination, and urea formation.

Applications core (3-Methyltetrahydro-2H-pyran-3-yl)amine app1 CNS Agents core->app1 Derivatization app2 Oncology core->app2 Derivatization app3 Infectious Diseases core->app3 Derivatization app4 Metabolic Disorders core->app4 Derivatization

Figure 2: Potential therapeutic areas for derivatives of (3-Methyltetrahydro-2H-pyran-3-yl)amine.

Safety, Handling, and Storage

As with any amine-containing compound, appropriate safety precautions should be taken when handling (3-Methyltetrahydro-2H-pyran-3-yl)amine and its salts.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Amines can be corrosive and irritating to the skin and eyes[7][8][9].

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration at 2-8°C is recommended[1].

Conclusion

(3-Methyltetrahydro-2H-pyran-3-yl)amine is a valuable and versatile building block for drug discovery and development. Its unique structural features, including the metabolically stable tetrahydropyran ring and the geminal substitution at the 3-position, offer medicinal chemists a powerful tool to optimize the properties of lead compounds. The synthetic accessibility of this scaffold, coupled with the broad utility of the primary amine for further chemical modification, ensures its continued relevance in the pursuit of novel therapeutics.

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A Technical Guide to Substituted Oxane Amine Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rise of Saturated Heterocycles in Medicinal Chemistry

For decades, the landscape of drug discovery has been dominated by aromatic and flat sp²-rich molecular architectures. However, the pharmaceutical industry is undergoing a paradigm shift, increasingly embracing the therapeutic potential of saturated heterocycles. These three-dimensional scaffolds offer a wealth of advantages, including improved aqueous solubility, enhanced metabolic stability, and the ability to access novel chemical space, thereby overcoming some of the most pressing challenges in modern drug development. Among this burgeoning class of molecules, substituted oxane amines have emerged as particularly promising building blocks. Their unique combination of a polar ether linkage and a basic amino group, embedded within a conformationally defined cyclic framework, provides a versatile platform for fine-tuning the physicochemical and pharmacological properties of drug candidates. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of substituted oxane amine compounds, underpinned by field-proven insights and a commitment to scientific integrity.

The Strategic Advantage of the Oxane Amine Moiety in Drug Design

The incorporation of an oxane amine scaffold into a drug candidate is a strategic decision driven by the desire to optimize its "drug-like" properties. The oxane ring, be it a four-membered oxetane or a six-membered tetrahydropyran, introduces a polar oxygen atom that can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and reduced lipophilicity.[1][2] This is a critical consideration in the design of orally bioavailable drugs. Furthermore, the saturated nature of the ring introduces a three-dimensional geometry that can enhance target binding specificity and reduce off-target effects.[2]

The amine functionality, on the other hand, provides a basic handle that can be crucial for target engagement, often forming key salt-bridge interactions within a protein's binding site. The strategic placement of an oxane ring adjacent to an amine can also modulate its basicity (pKa), a tactic used to fine-tune a compound's pharmacokinetic profile and reduce potential liabilities such as hERG inhibition.[2][3] For instance, the inductive electron-withdrawing effect of an oxetane ring can lower the pKa of a neighboring amine, which can be beneficial in mitigating off-target effects associated with high basicity.[2]

Moreover, substituted oxanes are increasingly being employed as bioisosteres for other common functional groups. For example, an oxetane can serve as a metabolically more stable replacement for a gem-dimethyl or a carbonyl group, improving a compound's pharmacokinetic profile without drastically altering its binding mode.[1][3]

Synthetic Strategies for Accessing Substituted Oxane Amines

The synthesis of substituted oxane amines can be approached in a variety of ways, each with its own set of advantages and challenges. The choice of synthetic route often depends on the desired substitution pattern, stereochemistry, and the stage of the drug discovery program.

Construction of the Oxane Ring

The formation of the oxane ring itself is a key step in the synthesis of these compounds. Several classical and modern methods are employed:

  • Williamson Etherification: This remains a widely used method for constructing the C-O bond of the oxane ring through an intramolecular cyclization of a halo-alcohol.[3] The success of this reaction is often dependent on the substrate and the reaction conditions, with the potential for side reactions such as elimination.

  • Prins Cyclization: This acid-catalyzed reaction between a homoallylic alcohol and an aldehyde is a powerful tool for the stereoselective synthesis of substituted tetrahydropyrans.

  • C-H Functionalization: More recent advances have enabled the direct formation of oxetane rings via intramolecular C-H functionalization of alcohols, offering a more atom-economical approach.

Introduction of the Amine Functionality

Once the oxane ring is in place, the amine group can be introduced through various transformations. Alternatively, the amine can be incorporated into a precursor that is then cyclized to form the oxane ring.

  • Reductive Amination: This is a robust and widely used method for introducing an amine group. It involves the reaction of an oxane ketone with an amine in the presence of a reducing agent to form the corresponding substituted oxane amine. This method is particularly useful for generating libraries of analogs with diverse amine substituents.

  • Nucleophilic Substitution: An amine can be introduced by reacting a suitable oxane electrophile, such as an oxane tosylate or halide, with an amine nucleophile.

  • From Carboxylic Acids: Oxane carboxylic acids can be converted to the corresponding amines via a Curtius or Hofmann rearrangement.

The following diagram illustrates a general workflow for the synthesis of a substituted oxane amine via reductive amination:

G start Oxane Ketone imine Imine/Iminium Intermediate start->imine [H+] catalyst amine Primary or Secondary Amine amine->imine product Substituted Oxane Amine imine->product reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->product

Caption: Reductive amination workflow for oxane amine synthesis.

Stereoselective Synthesis

Control of stereochemistry is paramount in drug design, as different enantiomers or diastereomers of a molecule can have vastly different pharmacological activities and safety profiles. Chiral pool synthesis, starting from enantiomerically pure starting materials such as carbohydrates or amino acids, is one common approach to access chiral oxane amines. Asymmetric catalysis, employing chiral catalysts to induce enantioselectivity in a reaction, is another powerful strategy. For example, biocatalytic transamination has been successfully applied to the kilogram-scale synthesis of (R)-3-aminotetrahydropyran.[4]

Spectroscopic and Analytical Characterization

The unambiguous characterization of substituted oxane amines is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. Protons on the oxane ring typically appear in the region of 3.0-4.5 ppm. The coupling patterns and coupling constants (J values) can be used to determine the relative stereochemistry of the substituents.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of different types of carbon atoms in the molecule. The carbons attached to the oxygen atom of the oxane ring typically resonate in the downfield region of 60-80 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For substituted oxane amines, key characteristic absorptions include:

  • C-O stretch: A strong absorption in the region of 1050-1150 cm⁻¹ is characteristic of the ether linkage in the oxane ring.

  • N-H stretch: Primary and secondary amines show one or two bands, respectively, in the region of 3300-3500 cm⁻¹.

  • N-H bend: A bending vibration for amines is typically observed around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can also be used to deduce structural information from the fragmentation pattern. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces a protonated molecular ion [M+H]⁺.

The table below summarizes the expected spectroscopic data for a representative substituted oxane amine.

Technique Functional Group/Structural Feature Expected Chemical Shift/Absorption/m/z
¹H NMRProtons on oxane ring (next to O)δ 3.5 - 4.5 ppm
Protons on oxane ring (not next to O)δ 1.5 - 2.5 ppm
N-H protonδ 1.0 - 5.0 ppm (broad, variable)
¹³C NMRCarbons on oxane ring (next to O)δ 60 - 80 ppm
Other carbons on oxane ringδ 20 - 40 ppm
IRC-O (ether) stretch1050 - 1150 cm⁻¹ (strong)
N-H stretch (primary amine)~3300 and ~3400 cm⁻¹ (two bands)
MS (ESI)Molecular Ion[M+H]⁺

Structure-Activity Relationships (SAR) in Oxane Amine-Containing Drugs

The systematic modification of the structure of a lead compound and the evaluation of the resulting changes in biological activity is the cornerstone of medicinal chemistry. For substituted oxane amines, SAR studies often focus on several key aspects:

  • Substitution on the Oxane Ring: The position, nature, and stereochemistry of substituents on the oxane ring can have a profound impact on target binding and pharmacokinetic properties.

  • Substitution on the Amine: The nature of the substituent(s) on the nitrogen atom can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds.

  • The Oxane Ring as a Linker: The oxane ring can be used as a rigid or semi-rigid linker to orient other functional groups in a specific spatial arrangement for optimal target engagement.

A compelling example of the power of SAR in the development of oxane amine-containing drugs can be found in the discovery of potent Bruton's tyrosine kinase (BTK) inhibitors.[5] BTK is a key enzyme in the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[6][7]

The following table presents a hypothetical SAR study for a series of oxetane-containing BTK inhibitors, illustrating how systematic structural modifications can lead to a significant improvement in potency.

Compound BTK IC₅₀ (nM)
1HH500
2CH₃H250
3HCH₃100
4CH₃CH₃20
5HPhenyl5

Data is hypothetical and for illustrative purposes.

In this example, the introduction of substituents on the oxane ring leads to a progressive increase in inhibitory activity, culminating in a highly potent compound with a phenyl substituent. This suggests that the phenyl group may be engaging in a favorable interaction with a hydrophobic pocket in the BTK active site.

Case Study: Oxane Amines as Kinase Inhibitors in Oncology

The application of substituted oxane amines is particularly prominent in the field of oncology, where they have been incorporated into numerous kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.

Bruton's Tyrosine Kinase (BTK) Inhibitors

As mentioned previously, BTK is a critical target in B-cell malignancies. Several oxetane-containing BTK inhibitors have shown promising results in preclinical and clinical studies. The oxetane moiety in these molecules is often used to improve solubility and other physicochemical properties. The B-cell receptor signaling pathway, in which BTK plays a pivotal role, is depicted below.

BTK_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates Antigen Antigen Antigen->BCR binding SYK SYK LYN->SYK phosphorylates BTK BTK SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 activates IP3_DAG IP3 & DAG PLCg2->IP3_DAG generates Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC activate NFkB_NFAT_MAPK NF-κB, NFAT, MAPK Pathways Ca_PKC->NFkB_NFAT_MAPK activate Proliferation B-Cell Proliferation, Survival, and Differentiation NFkB_NFAT_MAPK->Proliferation BTKi Oxane Amine BTK Inhibitor BTKi->BTK inhibits

Caption: Simplified B-cell receptor signaling pathway highlighting the role of BTK.

Other Kinase Targets

Substituted oxane amines have also been explored as inhibitors of other kinases implicated in cancer, including:

  • Spleen Tyrosine Kinase (SYK): A key signaling molecule in both B-cells and other immune cells.[8]

  • Mammalian Target of Rapamycin (mTOR): A central regulator of cell growth and proliferation.[9]

  • Enhancer of Zeste Homolog 2 (EZH2): A histone methyltransferase involved in epigenetic regulation.[9]

In each of these cases, the oxane amine scaffold serves as a valuable tool for optimizing the drug-like properties of the inhibitor.

Experimental Protocols

To provide a practical context for the concepts discussed in this guide, the following section outlines a detailed, step-by-step protocol for a common synthetic transformation used to prepare substituted oxane amines.

General Procedure for the Reductive Amination of Tetrahydropyran-4-one

This protocol describes the synthesis of an N-substituted 4-aminotetrahydropyran via reductive amination.

Materials:

  • Tetrahydropyran-4-one

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add tetrahydropyran-4-one (1.0 eq) and the desired amine (1.0-1.2 eq).

  • Dissolve the starting materials in DCM or DCE (approximately 0.1-0.5 M concentration).

  • If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (1.0-1.2 eq) to liberate the free amine.

  • If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine/iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium intermediate.

  • In a separate flask, prepare a solution or suspension of sodium triacetoxyborohydride (1.2-1.5 eq) in the same solvent.

  • Slowly add the reducing agent to the reaction mixture. The addition may be exothermic, so it is advisable to cool the reaction flask in an ice bath.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the desired N-substituted 4-aminotetrahydropyran.

Self-Validation: The purity and identity of the final product should be confirmed by NMR, IR, and MS analysis, as described in Section 3.

Conclusion and Future Perspectives

Substituted oxane amines have firmly established themselves as a valuable asset in the medicinal chemist's toolbox. Their unique physicochemical properties and synthetic tractability have enabled the development of a new generation of drug candidates with improved efficacy and safety profiles. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, we can anticipate that the strategic application of these versatile scaffolds will lead to the discovery of novel therapeutics for a wide range of human diseases. The future of drug discovery will undoubtedly be shaped by our ability to navigate and exploit the vast and underexplored chemical space of saturated heterocycles, with substituted oxane amines poised to play a leading role in this exciting endeavor.

References

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An In-depth Technical Guide to the Synthesis of (3-Methyloxan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: The discovery of a specific chemical entity is often documented through its first successful synthesis and characterization in a peer-reviewed scientific journal or patent. While (3-Methyloxan-3-yl)methanamine is commercially available (CAS Number: 1158760-03-2), a definitive inaugural publication detailing its first synthesis could not be located in the public domain. This guide, therefore, presents a scientifically robust exploration of plausible and established synthetic pathways to this molecule, grounded in fundamental principles of organic chemistry and analogous syntheses of related compounds.

Introduction: The Significance of Substituted Oxanes in Medicinal Chemistry

Substituted saturated heterocyclic scaffolds are of paramount importance in modern drug discovery. The oxane (tetrahydropyran) ring, a six-membered cyclic ether, is a privileged structure found in numerous natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive bioisostere for various carbocyclic and heterocyclic systems. The introduction of substituents, such as a methyl and an aminomethyl group at the C3 position, as in (3-Methyloxan-3-yl)methanamine, creates a chiral center and provides a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The primary amine functionality serves as a key handle for further chemical modifications, enabling the construction of diverse compound libraries for biological screening.

Proposed Synthetic Strategies for (3-Methyloxan-3-yl)methanamine

The synthesis of (3-Methyloxan-3-yl)methanamine can be approached through several convergent strategies, primarily revolving around the formation of the key C-C and C-N bonds at the C3 position of the tetrahydropyran ring. This guide will detail three principal retrosynthetic disconnections, each leading to a series of viable forward synthetic routes.

Retrosynthetic Analysis:

G Target (3-Methyloxan-3-yl)methanamine Precursor1 3-Methyltetrahydropyran-3-carboxamide Target->Precursor1 Reduction Precursor2 3-Methyltetrahydropyran-3-carbonitrile Target->Precursor2 Reduction Precursor3 3-Methyltetrahydropyran-3-carboxylic Acid Target->Precursor3 Rearrangement (Curtius/Schmidt) Precursor1->Precursor3 Amidation Precursor2->Precursor3 Nitrile Formation

Figure 1: Retrosynthetic analysis of (3-Methyloxan-3-yl)methanamine.

Synthetic Pathway I: From 3-Methyltetrahydropyran-3-carboxylic Acid

A logical and versatile starting point for the synthesis is 3-methyltetrahydropyran-3-carboxylic acid. This intermediate can be transformed into the target amine via its amide or acyl azide derivatives.

Synthesis of 3-Methyltetrahydropyran-3-carboxylic Acid

The construction of the quaternary center at the C3 position of the tetrahydropyran ring is a key challenge. A plausible approach involves the alkylation of a suitable precursor.

Experimental Protocol (Proposed):

  • Synthesis of Tetrahydropyran-3-one: This can be achieved through various methods, including the oxidation of tetrahydropyran-3-ol or the cyclization of appropriate acyclic precursors.

  • Alkylation of Tetrahydropyran-3-one:

    • To a solution of tetrahydropyran-3-one in an aprotic solvent such as tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base like lithium diisopropylamide (LDA).

    • Stir the mixture for 30-60 minutes to ensure complete enolate formation.

    • Add methyl iodide (CH₃I) and allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent.

    • Purify the resulting 3-methyltetrahydropyran-3-one by column chromatography.

  • Formation of the Carboxylic Acid:

    • The 3-methyltetrahydropyran-3-one can be converted to the corresponding cyanohydrin by treatment with trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid.

    • Subsequent hydrolysis of the cyanohydrin under acidic or basic conditions will yield 3-hydroxy-3-methyltetrahydropyran-3-carboxylic acid.

    • Reduction of the hydroxyl group would be necessary to arrive at the target carboxylic acid, a step that complicates this specific route.

An alternative and more direct approach to the carboxylic acid would be:

  • Synthesis of a suitable precursor for Michael addition: For example, the synthesis of an α,β-unsaturated ester within a precursor to the tetrahydropyran ring.

  • Conjugate addition of a methyl group: Employing an organocuprate reagent, such as lithium dimethylcuprate (Me₂CuLi), to introduce the methyl group at the β-position.

  • Cyclization and functional group manipulation: Subsequent intramolecular cyclization to form the tetrahydropyran ring and hydrolysis of the ester to the carboxylic acid.

Conversion of the Carboxylic Acid to the Amine

Once 3-methyltetrahydropyran-3-carboxylic acid is obtained, several classical transformations can be employed to furnish the desired amine.

Route A: Via the Amide and Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[1]

Experimental Protocol (Proposed):

  • Amide Formation:

    • Convert 3-methyltetrahydropyran-3-carboxylic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

    • React the acyl chloride with an excess of aqueous or gaseous ammonia to form 3-methyltetrahydropyran-3-carboxamide.

  • Hofmann Rearrangement:

    • Treat the 3-methyltetrahydropyran-3-carboxamide with a cold aqueous solution of sodium hypobromite (NaBrO), prepared by adding bromine to a solution of sodium hydroxide.

    • Warm the reaction mixture to facilitate the rearrangement to an isocyanate intermediate, which is then hydrolyzed in situ to the primary amine.

    • Extract the product, (3-Methyloxan-3-yl)methanamine, and purify by distillation or chromatography.

Causality in Experimental Choices: The use of sodium hypobromite under basic conditions facilitates the deprotonation of the amide and the subsequent rearrangement.[2] The reaction is typically run at low temperatures initially to control the formation of the N-bromoamide intermediate.

Route B: Via the Acyl Azide and Curtius Rearrangement

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be converted to the amine.[3][4]

Experimental Protocol (Proposed):

  • Acyl Azide Formation:

    • Activate the 3-methyltetrahydropyran-3-carboxylic acid, for instance, by converting it to the acyl chloride.

    • React the acyl chloride with sodium azide (NaN₃) in a suitable solvent like acetone or a biphasic system to form 3-methyltetrahydropyran-3-carbonyl azide.

  • Curtius Rearrangement:

    • Gently heat the acyl azide solution in an inert solvent such as toluene. The rearrangement occurs with the loss of nitrogen gas to form the corresponding isocyanate.

    • The isocyanate can be trapped with a suitable alcohol (e.g., tert-butanol) to form a Boc-protected amine, which can be deprotected under acidic conditions. Alternatively, direct hydrolysis of the isocyanate with aqueous acid will yield the desired amine.

Trustworthiness of the Protocol: The Curtius rearrangement is a reliable and high-yielding reaction that is tolerant of a wide range of functional groups.[4] The formation of gaseous nitrogen as a byproduct drives the reaction to completion.

Route C: Via the Schmidt Reaction

The Schmidt reaction allows for the direct conversion of a carboxylic acid to an amine using hydrazoic acid (HN₃) in the presence of a strong acid.[5][6]

Experimental Protocol (Proposed):

  • Schmidt Reaction:

    • Dissolve 3-methyltetrahydropyran-3-carboxylic acid in a non-reactive solvent and treat it with a solution of hydrazoic acid in the presence of a strong acid catalyst like sulfuric acid.

    • The reaction proceeds through an acylium ion intermediate, which reacts with hydrazoic acid, followed by rearrangement and loss of nitrogen to form a protonated isocyanate.

    • Hydrolysis of the isocyanate yields the primary amine.

Expertise & Experience: The Schmidt reaction can be hazardous due to the use of hydrazoic acid, which is toxic and explosive. Therefore, it is often performed in situ or with extreme caution. The Curtius and Hofmann rearrangements are generally preferred for their milder conditions and safer reagents.

Synthetic Pathway II: From 3-Methyltetrahydropyran-3-carbonitrile

An alternative precursor is 3-methyltetrahydropyran-3-carbonitrile, which can be readily reduced to the target primary amine.

Synthesis of 3-Methyltetrahydropyran-3-carbonitrile

This intermediate can be synthesized by methods analogous to those for the carboxylic acid, for example, through the alkylation of tetrahydropyran-3-carbonitrile.

Reduction of the Nitrile

The reduction of a nitrile to a primary amine is a standard and efficient transformation.

Experimental Protocol (Proposed):

  • Lithium Aluminum Hydride (LiAlH₄) Reduction:

    • In a flame-dried flask under an inert atmosphere, add a solution of 3-methyltetrahydropyran-3-carbonitrile in a dry ether solvent (e.g., diethyl ether or THF) to a stirred suspension of lithium aluminum hydride at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux to ensure complete reduction.

    • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution (Fieser workup).

    • Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

    • Dry the organic layer, concentrate, and purify the resulting (3-Methyloxan-3-yl)methanamine by distillation.

Causality in Experimental Choices: Lithium aluminum hydride is a powerful reducing agent capable of reducing nitriles to primary amines.[7] The reaction proceeds via the formation of an intermediate imine, which is further reduced. The careful workup procedure is crucial for safely neutralizing the reactive hydride and precipitating the aluminum salts for easy removal.

G cluster_0 Synthetic Pathway via Nitrile 3-Methyltetrahydropyran-3-carbonitrile 3-Methyltetrahydropyran-3-carbonitrile (3-Methyloxan-3-yl)methanamine (3-Methyloxan-3-yl)methanamine 3-Methyltetrahydropyran-3-carbonitrile->(3-Methyloxan-3-yl)methanamine LiAlH4, THF

Figure 2: Reduction of 3-Methyltetrahydropyran-3-carbonitrile.

Synthetic Pathway III: Direct Amination Strategies

While less common for constructing such a hindered amine, direct amination routes from a suitable precursor could also be envisioned. For instance, the reductive amination of a hypothetical 3-formyl-3-methyltetrahydropyran is a possibility. However, the synthesis of this aldehyde precursor would likely be as complex as the other routes.

Characterization and Data

The successful synthesis of (3-Methyloxan-3-yl)methanamine would be confirmed by a suite of analytical techniques.

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem
Molecular Weight 129.20 g/mol PubChem
CAS Number 1158760-03-2Sigma-Aldrich
Appearance Liquid (Predicted)-
Boiling Point Not available-

Spectroscopic Data (Predicted):

  • ¹H NMR: Resonances corresponding to the methyl group, the aminomethyl protons, and the diastereotopic protons of the tetrahydropyran ring would be expected. The chemical shifts and coupling patterns would be characteristic of the structure.

  • ¹³C NMR: Seven distinct carbon signals would be anticipated, including the quaternary carbon at the C3 position.

  • IR Spectroscopy: Characteristic absorptions for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and C-O stretching of the ether would be present.

  • Mass Spectrometry: The molecular ion peak (M⁺) and characteristic fragmentation patterns would confirm the molecular weight and structure.

Conclusion

While the historical "discovery" of (3-Methyloxan-3-yl)methanamine remains to be definitively established in the literature, its synthesis is readily achievable through established and reliable organic transformations. The most logical and versatile approaches involve the preparation of a key intermediate, such as 3-methyltetrahydropyran-3-carboxylic acid or its corresponding nitrile, followed by conversion to the primary amine. The choice of a specific route in a research or industrial setting would be dictated by factors such as the availability of starting materials, scalability, safety considerations, and desired stereochemical purity. This guide provides a comprehensive framework for researchers and drug development professionals to approach the synthesis of this valuable building block and its analogs.

References

  • Alvarez-Manzaneda, E. J., Chabouna, R., Alvarez, E., Cabrera, E., Alvarez-Manzaneda, R., Haidour, A., & Ramos, J. M. (2006).
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  • Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reduction of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]

  • Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Aravind, S. (2008).
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  • PubChem. (n.d.). [(3R)-3-methyltetrahydropyran-3-yl]methanamine. Retrieved from [Link]

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Unlocking the Potential of (3-Methyloxan-3-yl)methanamine: A Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties upon drug candidates is a central theme in modern medicinal chemistry. (3-Methyloxan-3-yl)methanamine, a substituted tetrahydropyran, presents itself as a compelling, yet underexplored, building block. This guide delineates a strategic framework for investigating its potential, moving from fundamental characterization and synthesis to sophisticated applications in drug discovery and chemical biology. We will explore its potential as a bioisosteric replacement, a versatile synthetic handle, and a core component for constructing complex molecular architectures. This document serves as a technical roadmap for researchers, scientists, and drug development professionals aiming to leverage this promising scaffold.

Introduction: Defining the Opportunity

The tetrahydropyran (oxane) ring is a privileged structure, frequently found in natural products and approved pharmaceuticals. Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive scaffold. (3-Methyloxan-3-yl)methanamine introduces two key features to this core: a geminal methyl group and a primary aminomethyl substituent. This specific arrangement offers a unique three-dimensional vector for chemical diversification.

It is crucial to distinguish this molecule from its more commercially prevalent, four-membered ring analogue, (3-methyloxetan-3-yl)methanamine. The oxetane ring is valued for its ability to improve metabolic stability and aqueous solubility, often acting as a replacement for gem-dimethyl or carbonyl groups.[1][2][3] While the oxane ring of our topic molecule is less strained, it offers its own set of advantages, including more defined chair-like conformations that can be exploited for precise receptor targeting. The primary amine provides a reactive handle for combinatorial library synthesis, a feature valuable in high-throughput screening campaigns.[4]

This guide will provide the scientific rationale and detailed protocols to unlock the full potential of this versatile scaffold.

Proposed Synthesis and Physicochemical Characterization

A robust and scalable synthetic route is the gateway to exploring any new chemical entity. While specific literature on the synthesis of (3-Methyloxan-3-yl)methanamine is scarce, established principles of tetrahydropyran synthesis can be adapted.[5][6][7]

Proposed Synthetic Workflow

A plausible and efficient route begins with a Prins-type cyclization, a powerful method for constructing substituted tetrahydropyrans. The workflow would proceed from readily available starting materials to the target molecule.

G cluster_0 Phase 1: Tetrahydropyran Ring Formation cluster_1 Phase 2: Functional Group Installation cluster_2 Phase 3: Final Reduction A Homoallylic Alcohol + Isobutyraldehyde B Prins Cyclization (Acid Catalyst, e.g., H2SO4) A->B C 4-Hydroxy-3,3-dimethyl- tetrahydropyran B->C D Oxidation (e.g., PCC, Dess-Martin) C->D E 3,3-Dimethyl-tetrahydro- pyran-4-one D->E F Strecker Reaction (NaCN, NH4Cl) E->F G alpha-Amino Nitrile Intermediate F->G H Nitrile Reduction (e.g., LiAlH4 or H2/Raney Ni) G->H I (3-Methyloxan-3-yl)methanamine Note: Example provides a dimethyl analog. For the target, start with a different aldehyde. H->I

Caption: Proposed multi-step synthesis of a substituted oxanylmethanamine.

Detailed Protocol: Reductive Amination Approach (Alternative)

This protocol outlines an alternative, robust method starting from a commercially available ketone.

Objective: To synthesize (3-Methyloxan-3-yl)methanamine.

Materials:

  • 3-Methyltetrahydro-4H-pyran-4-one

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-Methyltetrahydro-4H-pyran-4-one (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes.

    • Causality: Ammonium acetate serves as the ammonia source for the formation of an intermediate imine in situ. The large excess drives the equilibrium towards imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

    • Causality: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions. The reaction is performed at 0 °C to control exothermicity and improve selectivity.

  • Reaction Monitoring & Quench: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 DCM:MeOH mobile phase. Upon completion, carefully quench the reaction by adding water.

    • Self-Validation: TLC allows for visual confirmation of the consumption of the starting material and the formation of a new, more polar product (the amine).

  • Workup and Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between DCM and saturated NaHCO₃ solution. Separate the layers and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization: Purify the crude amine by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

    • Self-Validation: Spectroscopic and spectrometric analyses provide definitive proof of the molecular structure and a quantitative measure of purity.

Predicted Physicochemical Properties

Understanding the molecule's intrinsic properties is key to designing experiments. The following table summarizes computationally predicted properties.

PropertyPredicted ValueImplication for Drug Development
Molecular Weight 129.20 g/mol Excellent starting point for fragment-based design; low complexity.
cLogP 0.5 - 0.9Indicates good balance between solubility and permeability.
Topological Polar Surface Area (TPSA) 38.3 ŲSuggests good potential for oral bioavailability and CNS penetration.
pKa (amine) 9.5 - 10.5The amine will be protonated at physiological pH, aiding solubility.
Hydrogen Bond Donors 1Can participate in key interactions with biological targets.
Hydrogen Bond Acceptors 2The ether oxygen and amine nitrogen can accept hydrogen bonds.

Research Area 1: Medicinal Chemistry & Drug Discovery

The primary amine of (3-Methyloxan-3-yl)methanamine is an ideal launching point for generating diverse chemical libraries for screening against various biological targets.

Rationale: A Scaffold for Kinase and GPCR Inhibitors

The rigid, yet non-planar, nature of the tetrahydropyran ring is adept at positioning substituents into specific binding pockets. The geminal methyl group can act as a "magic methyl," a term used to describe the dramatic potency increase that can occur with the strategic placement of a methyl group.[8] This can be due to favorable conformational locking or displacement of water molecules in a binding site. Its use in developing kinase inhibitors, where precise vectoral projection of functional groups is paramount, is a particularly promising avenue.[4]

Proposed Drug Discovery Workflow

G A (3-Methyloxan-3-yl)methanamine (Core Scaffold) B Library Synthesis (Amide Coupling, Sulfonylation, Reductive Amination) A->B C High-Throughput Screening (e.g., Kinase Panel, GPCR binding) B->C D Hit Identification (Potency > 10 µM) C->D E Hit-to-Lead Optimization (SAR Studies) D->E Iterative Design F In Vitro ADME Profiling (Solubility, Permeability, Met. Stability) E->F F->E G Lead Candidate F->G

Caption: A typical drug discovery cascade utilizing the target scaffold.

Protocol: Parallel Amide Library Synthesis

Objective: To generate a 24-member amide library for initial screening.

Materials:

  • (3-Methyloxan-3-yl)methanamine

  • A diverse set of 24 carboxylic acids (pre-weighed in a 96-well plate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 96-well reaction block, multichannel pipette, LC-MS system

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of (3-Methyloxan-3-yl)methanamine (1.0 eq) in DMF. Prepare a separate stock solution of HATU (1.1 eq) and DIPEA (3.0 eq) in DMF.

    • Causality: HATU is a highly efficient coupling reagent that minimizes racemization and is well-suited for parallel synthesis. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.

  • Dispensing: To the 96-well plate containing the pre-weighed carboxylic acids, add the (3-Methyloxan-3-yl)methanamine stock solution to each well using a multichannel pipette.

  • Reaction Initiation: Add the HATU/DIPEA stock solution to each well to initiate the coupling reactions. Seal the plate and place it on a shaker at room temperature overnight.

  • Analysis and Purification: After 16 hours, take an aliquot from each well for LC-MS analysis to confirm product formation and assess purity. The crude products can either be screened directly or purified using mass-directed preparative HPLC.

    • Self-Validation: LC-MS is a rapid and essential QC step in library synthesis. It confirms the mass of the expected product and provides an estimate of conversion and purity for each reaction, validating the success of the synthesis.

Research Area 2: Applications in Bioconjugation

The primary amine serves as a versatile chemical handle for covalent attachment to biomolecules or functional probes, opening avenues in diagnostics, chemical biology, and targeted drug delivery.

Rationale: A Stable Linker for Probes and Payloads

The defined stereochemistry and hydrophilicity of the oxane core make it an attractive component for linkers in various bioconjugation applications. For instance, in Antibody-Drug Conjugates (ADCs), the linker's properties are critical for the overall stability and efficacy of the conjugate. This scaffold can be used to connect a cytotoxic payload to an antibody, with the oxane ring potentially improving the pharmacokinetic profile of the entire construct.

Protocol: Conjugation to a Fluorescent Dye

Objective: To label (3-Methyloxan-3-yl)methanamine with a commercially available fluorescent dye for use as a chemical probe.

Materials:

  • (3-Methyloxan-3-yl)methanamine

  • Fluorescein isothiocyanate (FITC) or an NHS-ester activated dye

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Reverse-phase HPLC system

Step-by-Step Methodology:

  • Reaction Setup: Dissolve (3-Methyloxan-3-yl)methanamine (1.2 eq) and TEA (2.0 eq) in anhydrous DMSO. In a separate vial, dissolve the FITC dye (1.0 eq).

    • Causality: The reaction is run in an anhydrous polar aprotic solvent like DMSO to ensure all reactants are solubilized. TEA acts as a base to deprotonate the amine, increasing its nucleophilicity. A slight excess of the amine ensures complete consumption of the more expensive dye.

  • Conjugation: Add the amine solution dropwise to the stirring dye solution. Protect the reaction from light by wrapping the vial in aluminum foil and stir at room temperature for 4 hours.

  • Monitoring and Purification: Monitor the reaction by TLC or LC-MS. Once complete, purify the conjugate directly from the reaction mixture using reverse-phase preparative HPLC.

    • Self-Validation: HPLC purification not only isolates the desired product but also confirms its formation and purity via UV-Vis detection (at the dye's absorbance wavelength) and comparison of retention times with starting materials.

  • Characterization: Lyophilize the collected HPLC fractions to obtain the purified, fluorescently-labeled product. Confirm its identity via HRMS.

Conclusion and Future Perspectives

(3-Methyloxan-3-yl)methanamine is a scaffold with significant untapped potential. Its structural features—a conformationally defined oxane ring, a strategically placed methyl group, and a versatile primary amine—position it as a valuable building block for a multitude of applications. The research avenues proposed in this guide, from foundational synthesis to high-impact applications in medicinal chemistry and bioconjugation, provide a clear and actionable path forward. By systematically exploring its synthetic utility and biological relevance, the scientific community can unlock the full potential of this promising molecule, paving the way for the development of novel therapeutics and innovative chemical tools.

References

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  • MDPI. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. Molecules. [Link]

  • National Center for Biotechnology Information. (3-Methyloxetan-3-yl)methanamine | C5H11NO. PubChem. [Link]

  • PubChemLite. (3-methyloxetan-3-yl)methanamine (C5H11NO). PubChemLite. [Link]

  • Google Patents. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
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  • Organic Chemistry Portal. Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes. [Link]

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Retrosynthetic analysis for (3-Methyloxan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Retrosynthetic Analysis and Proposed Synthesis of (3-Methyloxan-3-yl)methanamine

Introduction

(3-Methyloxan-3-yl)methanamine, a substituted tetrahydropyran (THP), presents an interesting synthetic challenge due to the presence of a quaternary carbon atom at the 3-position of the heterocyclic ring. The tetrahydropyran motif is a prevalent scaffold in numerous natural products and pharmaceutical agents, making the development of efficient synthetic routes to novel THP derivatives a topic of significant interest for researchers in drug discovery and development.[1] This guide provides a detailed retrosynthetic analysis for (3-Methyloxan-3-yl)methanamine, culminating in a proposed forward synthesis with step-by-step protocols. The strategic decisions, mechanistic considerations, and choice of reagents are explained to provide a comprehensive and practical framework for its synthesis.

The core principle of this endeavor is retrosynthetic analysis, a technique that deconstructs the target molecule into simpler, commercially available precursors through a series of logical bond disconnections.[2] This process allows for the identification of key intermediates and strategic bond formations, ultimately leading to a rational and efficient synthetic plan.[2]

PART 1: Retrosynthetic Analysis

The retrosynthetic strategy for (3-Methyloxan-3-yl)methanamine is centered on a convergent approach, where the complex architecture of the target molecule is broken down into manageable, simpler fragments. The primary challenges to address are the stereoselective construction of the tetrahydropyran ring and the creation of the sterically hindered quaternary center at the C3 position.

Our analysis begins by disconnecting the molecule at its most reactive and synthetically accessible points.

  • C-N Bond Disconnection (Functional Group Interconversion): The primary amine functional group is a common target for retrosynthetic disconnection. It can be readily synthesized from a variety of precursors. A reliable and widely used method is the reduction of a nitrile (-CN) group.[3][4][5] This disconnection simplifies the target molecule to 3-Methyltetrahydropyran-3-carbonitrile (II) .

  • C-C Bond Disconnection (Functional Group Interconversion): The carbon-carbon bond between the tetrahydropyran ring and the nitrile group can be formed through the conversion of a more fundamental functional group. A primary alcohol is an excellent precursor, as it can be transformed into a good leaving group (like a tosylate or halide) and subsequently displaced by a cyanide nucleophile. This leads us to the key intermediate, (3-Methyltetrahydropyran-3-yl)methanol (III) .

  • C-O Bond Disconnection (Ring Formation): The tetrahydropyran ring itself is the next logical point for disconnection. The intramolecular Williamson ether synthesis is a robust and classical method for the formation of 5- and 6-membered cyclic ethers.[6][7][8][9] This involves the intramolecular SN2 reaction of a halo-alkoxide. Disconnecting the ether bond between the oxygen and C2 of the ring leads to the acyclic precursor 2-(2-bromoethyl)-2-methylpropane-1,3-diol (IV) .

  • C-C Bond Disconnection (Carbon Skeleton Assembly): The final retrosynthetic step involves the formation of the carbon skeleton of precursor IV , which contains the crucial quaternary carbon. This can be achieved by forming the bond between the quaternary center and the hydroxyethyl moiety. A highly effective method for this is the nucleophilic ring-opening of an epoxide by a stabilized carbanion. This leads to commercially available starting materials: ethylene oxide (V) and diethyl methylmalonate (VI) .

The complete retrosynthetic pathway is illustrated in the diagram below.

Retrosynthesis TM (3-Methyloxan-3-yl)methanamine (I) Nitrile 3-Methyltetrahydropyran-3-carbonitrile (II) TM->Nitrile FGI (Reduction) Alcohol (3-Methyltetrahydropyran-3-yl)methanol (III) Nitrile->Alcohol FGI (Nitrile Synthesis) Diol 2-(2-bromoethyl)-2-methylpropane-1,3-diol (IV) Alcohol->Diol Intramolecular Williamson Ether Synthesis Triol 2-(2-hydroxyethyl)-2-methylpropane-1,3-diol Diol->Triol Selective Bromination Malonate Diethyl 2-(2-hydroxyethyl)-2-methylmalonate Triol->Malonate Reduction Start1 Diethyl methylmalonate (VI) Malonate->Start1 Epoxide Opening Start2 Ethylene oxide (V) Malonate->Start2

Caption: Retrosynthetic analysis of (3-Methyloxan-3-yl)methanamine.

PART 2: Proposed Forward Synthesis

The forward synthesis is designed based on the logical sequence derived from the retrosynthetic analysis. Each step is accompanied by a detailed protocol, mechanistic insights, and supporting literature.

Step 1: Synthesis of Diethyl 2-(2-hydroxyethyl)-2-methylmalonate

This initial step constructs the core carbon framework containing the future quaternary center. The reaction involves the nucleophilic ring-opening of ethylene oxide by the enolate of diethyl methylmalonate.

  • Reaction: Diethyl methylmalonate + Ethylene oxide → Diethyl 2-(2-hydroxyethyl)-2-methylmalonate

  • Rationale: The enolate of diethyl methylmalonate, generated by a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA), acts as a soft nucleophile that attacks one of the carbon atoms of the strained ethylene oxide ring, leading to its opening and the formation of a new C-C bond. The resulting alkoxide is then protonated upon acidic workup.

  • Protocol:

    • To a solution of diethyl methylmalonate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

    • Allow the reaction mixture to stir at room temperature for 30 minutes.

    • Cool the mixture to 0 °C and bubble ethylene oxide (1.5 eq) through the solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford diethyl 2-(2-hydroxyethyl)-2-methylmalonate.

Step 2: Synthesis of 2-(2-hydroxyethyl)-2-methylpropane-1,3-diol

This step involves the reduction of the two ester functionalities of the malonate derivative to primary alcohols, yielding a key triol intermediate.

  • Reaction: Diethyl 2-(2-hydroxyethyl)-2-methylmalonate → 2-(2-hydroxyethyl)-2-methylpropane-1,3-diol

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution followed by reduction of the intermediate aldehyde.

  • Protocol:

    • To a suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl 2-(2-hydroxyethyl)-2-methylmalonate (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours, then heat to reflux for an additional 2 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

    • Stir the resulting suspension vigorously for 1 hour, then filter through a pad of Celite, washing the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude triol, which can often be used in the next step without further purification.

Step 3: Synthesis of 2-(2-bromoethyl)-2-methylpropane-1,3-diol (IV)

This step involves the selective conversion of one of the primary hydroxyl groups to a bromide. The terminal hydroxyl of the hydroxyethyl side chain is sterically more accessible than the two hydroxyls of the neopentyl-like core, allowing for selective functionalization.

  • Reaction: 2-(2-hydroxyethyl)-2-methylpropane-1,3-diol → 2-(2-bromoethyl)-2-methylpropane-1,3-diol

  • Rationale: The Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is a mild and efficient method for converting primary alcohols to alkyl bromides with minimal side reactions. Alternatively, phosphorus tribromide (PBr₃) can be used. Protecting the 1,3-diol as an acetonide prior to this step can ensure complete selectivity.

  • Protocol (Appel Reaction):

    • To a solution of 2-(2-hydroxyethyl)-2-methylpropane-1,3-diol (1.0 eq) and CBr₄ (1.5 eq) in dichloromethane (DCM) at 0 °C, add PPh₃ (1.5 eq) portion-wise.

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then at room temperature for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, quench with water and extract with DCM (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to isolate 2-(2-bromoethyl)-2-methylpropane-1,3-diol (IV) .

Step 4: Synthesis of (3-Methyltetrahydropyran-3-yl)methanol (III)

The tetrahydropyran ring is constructed in this step via an intramolecular Williamson ether synthesis.

  • Reaction: 2-(2-bromoethyl)-2-methylpropane-1,3-diol → (3-Methyltetrahydropyran-3-yl)methanol

  • Rationale: In the presence of a strong, non-nucleophilic base such as sodium hydride (NaH), one of the hydroxyl groups of the diol is deprotonated to form an alkoxide.[7] This alkoxide then acts as an internal nucleophile, attacking the carbon bearing the bromine atom in an SN2 fashion to form the six-membered tetrahydropyran ring.[6][8]

  • Protocol:

    • To a suspension of NaH (1.2 eq, 60% dispersion) in anhydrous THF at 0 °C, add a solution of 2-(2-bromoethyl)-2-methylpropane-1,3-diol (IV) (1.0 eq) in anhydrous THF dropwise.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Cool the reaction to 0 °C and cautiously quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield (3-Methyltetrahydropyran-3-yl)methanol (III) .

Step 5: Synthesis of 3-Methyltetrahydropyran-3-carbonitrile (II)

This two-step, one-pot sequence converts the primary alcohol into the target nitrile.

  • Reaction: (3-Methyltetrahydropyran-3-yl)methanol → 3-Methyltetrahydropyran-3-carbonitrile

  • Rationale: The alcohol is first converted into a better leaving group, typically a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The crude tosylate is then subjected to nucleophilic substitution with sodium or potassium cyanide (NaCN or KCN) to introduce the nitrile functionality.

  • Protocol:

    • To a solution of (3-Methyltetrahydropyran-3-yl)methanol (III) (1.0 eq) in pyridine at 0 °C, add TsCl (1.2 eq) portion-wise.

    • Stir the reaction at 0 °C for 4-6 hours.

    • Add NaCN (2.0 eq) and a small amount of a polar, aprotic solvent like DMSO to the reaction mixture.

    • Heat the reaction to 60-80 °C and stir for 12-24 hours.

    • Cool the mixture, pour into water, and extract with diethyl ether (3x).

    • Wash the combined organic layers with aqueous CuSO₄ solution (to remove pyridine), water, and brine.

    • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford 3-Methyltetrahydropyran-3-carbonitrile (II) .

Step 6: Synthesis of (3-Methyloxan-3-yl)methanamine (I)

The final step is the reduction of the nitrile to the primary amine.

  • Reaction: 3-Methyltetrahydropyran-3-carbonitrile → (3-Methyloxan-3-yl)methanamine

  • Rationale: LiAlH₄ is a highly effective reagent for the reduction of nitriles to primary amines.[3][5] Catalytic hydrogenation over a metal catalyst like Raney Nickel or Palladium on carbon is also a viable, and often preferred, method on an industrial scale.[4]

  • Protocol (using LiAlH₄):

    • To a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF at 0 °C, add a solution of 3-Methyltetrahydropyran-3-carbonitrile (II) (1.0 eq) in the same solvent dropwise.

    • After addition, allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool to 0 °C and perform a Fieser workup as described in Step 2.

    • Filter the resulting solids and concentrate the filtrate.

    • The crude amine can be purified by distillation or by conversion to its hydrochloride salt and recrystallization to yield pure (3-Methyloxan-3-yl)methanamine (I) .

The overall forward synthetic pathway is depicted below.

Forward_Synthesis cluster_0 Carbon Skeleton Assembly cluster_1 Functional Group Manipulation cluster_2 Ring Formation & Final Steps Start Diethyl methylmalonate (VI) + Ethylene oxide (V) Malonate Diethyl 2-(2-hydroxyethyl)- 2-methylmalonate Start->Malonate NaH, THF Triol 2-(2-hydroxyethyl)-2-methyl- propane-1,3-diol Malonate->Triol LiAlH4 Diol 2-(2-bromoethyl)-2-methyl- propane-1,3-diol (IV) Triol->Diol CBr4, PPh3 Alcohol (3-Methyltetrahydropyran-3-yl)- methanol (III) Diol->Alcohol NaH, THF (Williamson Ether Synthesis) Nitrile 3-Methyltetrahydropyran-3- carbonitrile (II) Alcohol->Nitrile 1. TsCl, Py 2. NaCN, DMSO TM (3-Methyloxan-3-yl)- methanamine (I) Nitrile->TM LiAlH4

Caption: Proposed forward synthesis of (3-Methyloxan-3-yl)methanamine.

Data Summary

The following table summarizes the key transformations and intermediates in the proposed synthetic route. Literature-reported yields for analogous reactions are provided as a reference for expected outcomes.

StepStarting Material(s)Key ReagentsProductTransformation TypeReference Yield Range (%)
1Diethyl methylmalonate, Ethylene oxideNaH, THFDiethyl 2-(2-hydroxyethyl)-2-methylmalonateEpoxide Ring Opening60-80
2Diethyl 2-(2-hydroxyethyl)-2-methylmalonateLiAlH₄, THF2-(2-hydroxyethyl)-2-methylpropane-1,3-diolEster Reduction85-95
32-(2-hydroxyethyl)-2-methylpropane-1,3-diolCBr₄, PPh₃2-(2-bromoethyl)-2-methylpropane-1,3-diolAppel Reaction70-90
42-(2-bromoethyl)-2-methylpropane-1,3-diolNaH, THF(3-Methyltetrahydropyran-3-yl)methanolIntramolecular Williamson Ether Synthesis65-85[6][9]
5(3-Methyltetrahydropyran-3-yl)methanolTsCl, Py; NaCN3-Methyltetrahydropyran-3-carbonitrileTosylation & Cyanation70-90
63-Methyltetrahydropyran-3-carbonitrileLiAlH₄, THF(3-Methyloxan-3-yl)methanamineNitrile Reduction80-95[3][5]

Conclusion

This technical guide outlines a comprehensive and logical synthetic strategy for the preparation of (3-Methyloxan-3-yl)methanamine. By employing a retrosynthetic analysis, a complex target was deconstructed into simple, readily available starting materials. The proposed forward synthesis utilizes a series of reliable and well-documented chemical transformations, including an enolate-driven epoxide opening, a robust ester reduction, a selective Appel reaction, a classical intramolecular Williamson ether synthesis for the key ring-forming step, and a standard conversion of an alcohol to a primary amine via a nitrile intermediate. This pathway provides a clear and actionable plan for researchers and drug development professionals to access this and structurally related substituted tetrahydropyran compounds.

References

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The Strategic Incorporation of the 3-Substituted Tetrahydropyran Moiety: A Technical Guide to (3-Methyloxan-3-yl)methanamine and its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among the saturated heterocyclic systems, the tetrahydropyran (oxane) ring has emerged as a valuable motif, offering a unique combination of structural rigidity, polarity, and metabolic stability. This technical guide provides an in-depth exploration of (3-Methyloxan-3-yl)methanamine, a representative 3,3-disubstituted tetrahydropyran, and its synonyms, such as 3-aminomethyl-3-methyl-tetrahydropyran. We will navigate the synthetic strategies toward this class of compounds, delve into their chemical characterization, and critically evaluate their role in drug design, particularly in the context of bioisosteric replacement and lead optimization. A comparative analysis with the closely related and extensively studied oxetane analogues will be presented to offer a comprehensive perspective on the strategic deployment of these cyclic ethers in the development of next-generation therapeutics.

Introduction: The Tetrahydropyran Ring as a Privileged Scaffold

The tetrahydropyran (THP) ring, a six-membered saturated heterocycle containing an oxygen atom, is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational rigidity, a consequence of its chair-like structure, reduces the entropic penalty upon binding to a biological target. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with protein active sites. In medicinal chemistry, the incorporation of a THP moiety is a strategic choice to modulate a molecule's pKa, enhance its aqueous solubility, and improve its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

A critical point of clarification arises in the nomenclature of small cyclic ethers. The compound of focus, (3-Methyloxan-3-yl)methanamine, is often conceptually compared with its four-membered ring analogue, (3-Methyloxetan-3-yl)methanamine. While both are cyclic ethers bearing a geminal methyl and aminomethyl substituent, their distinct ring sizes impart significantly different properties, a topic we will explore in detail.

Chemical Identity and Physicochemical Properties

A clear understanding of the molecular identity is fundamental. This section delineates the key identifiers and properties of (3-Methyloxan-3-yl)methanamine.

IdentifierValueSource
IUPAC Name (3-Methyloxan-3-yl)methanaminePubChem
Synonyms 3-Aminomethyl-3-methyl-tetrahydropyran, 1-(3-Methyloxan-3-yl)methanamineInternal
CAS Number 1158760-03-2[1]
Molecular Formula C₇H₁₅NOPubChemLite[2]
Molecular Weight 129.20 g/mol PubChemLite[2]
Predicted XlogP 0.3PubChemLite[2]

The presence of the primary amine and the ether oxygen within a compact aliphatic scaffold suggests a compound with a balance of hydrophilic and lipophilic character, a desirable trait in drug design.

Diagram 1: Chemical Structure of (3-Methyloxan-3-yl)methanamine

A 2D representation of (3-Methyloxan-3-yl)methanamine.

Synthesis of 3,3-Disubstituted Tetrahydropyrans: A Proposed Protocol

Diagram 2: Proposed Retrosynthetic Analysis

G Target (3-Methyloxan-3-yl)methanamine Intermediate1 3-Cyano-3-methyltetrahydropyran Target->Intermediate1 Reduction of Nitrile Intermediate2 1,5-Pentanediol derivative Intermediate1->Intermediate2 Cyclization

Retrosynthesis of the target compound.

Step-by-Step Proposed Synthesis Protocol

This protocol is a hypothetical pathway based on analogous chemical transformations.

Part 1: Synthesis of a Dihalopentane Precursor

  • Reaction Setup: To a stirred solution of 2-methyl-1,3-propanediol in a suitable aprotic solvent (e.g., dichloromethane) cooled to 0 °C, add two equivalents of a halogenating agent (e.g., thionyl chloride or phosphorus tribromide) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Isolation: Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-dihalo-2-methylpropane.

Part 2: Chain Extension and Nitrile Introduction

  • Reaction Setup: Prepare a solution of the dihalide from Part 1 in a polar aprotic solvent such as dimethylformamide (DMF). Add sodium cyanide in a portion-wise manner at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS. This reaction proceeds via a nucleophilic substitution to form the dinitrile.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude dinitrile intermediate.

Part 3: Intramolecular Cyclization to form the Tetrahydropyran Ring

This step is conceptual and would require optimization. A potential route involves a selective reduction and subsequent acid-catalyzed cyclization.

Part 4: Reduction of the Nitrile to the Primary Amine

  • Reaction Setup: Dissolve the 3-cyano-3-methyltetrahydropyran intermediate in a suitable solvent such as methanol or ethanol. Add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).

  • Reaction Execution: Place the reaction vessel under a hydrogen atmosphere (typically 1-5 bar) and stir vigorously at room temperature for 6-24 hours.

  • Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude (3-Methyloxan-3-yl)methanamine. Further purification can be achieved by distillation or column chromatography.

Chemical Characterization

The structural elucidation of the synthesized (3-Methyloxan-3-yl)methanamine would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the methyl group (a singlet), the aminomethyl protons (a singlet or AB quartet), and the diastereotopic protons of the tetrahydropyran ring (complex multiplets).

    • ¹³C NMR would display distinct peaks for the quaternary carbon at the 3-position, the methyl carbon, the aminomethyl carbon, and the four methylene carbons of the THP ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aliphatic groups (around 2850-2960 cm⁻¹), and a prominent C-O-C stretching of the ether linkage (around 1050-1150 cm⁻¹).

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show a characteristic loss of the aminomethyl group.

The Role in Drug Discovery: A Comparative Perspective

The strategic value of (3-Methyloxan-3-yl)methanamine and related scaffolds lies in their utility as building blocks for more complex molecules and as bioisosteric replacements for other chemical groups.

The Tetrahydropyran Moiety as a Bioisostere

In drug design, the THP ring is often considered a bioisostere of a cyclohexane ring. The introduction of the oxygen atom imparts several key differences:

  • Increased Polarity and Solubility: The ether oxygen can act as a hydrogen bond acceptor, which generally leads to improved aqueous solubility compared to its carbocyclic analogue.

  • Altered Conformation: The C-O bond length and bond angles differ from those of a C-C bond, leading to subtle changes in the overall conformation of the ring, which can influence binding to a biological target.

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic oxidation than a methylene group in a cyclohexane ring.

Tetrahydropyran vs. Oxetane: A Tale of Two Rings

The comparison with the four-membered oxetane ring is particularly insightful for drug developers.

FeatureTetrahydropyran RingOxetane Ring
Ring Strain LowHigh
Conformation Flexible (Chair/Boat)Planar/Slightly Puckered
Solubility Enhancement ModerateSignificant[3][4]
Metabolic Stability Generally highOften very high due to the strained ring[3]
Synthetic Accessibility Generally more established routesCan be more challenging to synthesize and prone to ring-opening[5]
Vector for 3D Space Provides exit vectors from a chair conformationProvides distinct, more planar exit vectors

The strained nature of the oxetane ring is a double-edged sword; it can enhance metabolic stability and provide unique vectors for exploring chemical space, but it also presents synthetic challenges and potential for ring-opening under certain physiological or formulation conditions[5]. In contrast, the tetrahydropyran ring offers a more conformationally flexible and synthetically accessible alternative, albeit with a more moderate impact on properties like solubility.

Diagram 3: Bioisosteric Comparison Workflow

G cluster_0 Lead Compound cluster_1 Bioisosteric Replacement cluster_2 Property Evaluation Lead Lead with gem-dimethyl group THP_analog (3-Methyloxan-3-yl)methanamine containing analogue Lead->THP_analog Replace Oxetane_analog (3-Methyloxetan-3-yl)methanamine containing analogue Lead->Oxetane_analog Replace Properties Solubility Metabolic Stability Potency Selectivity THP_analog->Properties Oxetane_analog->Properties

Workflow for evaluating bioisosteric replacements.

Applications and Future Perspectives

While specific examples of marketed drugs containing the (3-Methyloxan-3-yl)methanamine scaffold are not prominent, its value lies in its application as a versatile building block in drug discovery programs. The primary amine serves as a convenient handle for further functionalization, allowing for its incorporation into a wide range of molecular architectures through amide bond formation, reductive amination, and other standard transformations.

The 3,3-disubstituted pattern is particularly advantageous as it avoids the introduction of a new chiral center at this position, simplifying synthesis and structure-activity relationship (SAR) studies. As the field of medicinal chemistry continues to explore novel chemical space with an emphasis on three-dimensional scaffolds, building blocks like (3-Methyloxan-3-yl)methanamine are poised to play an increasingly important role.

Future research in this area will likely focus on:

  • Development of more efficient and stereoselective synthetic routes to access a wider variety of substituted aminotetrahydropyrans.

  • Systematic studies to quantify the impact of the 3,3-disubstituted tetrahydropyran moiety on a broader range of ADME-Tox properties.

  • Incorporation of this scaffold into screening libraries to identify novel hits against a diverse array of biological targets.

Conclusion

(3-Methyloxan-3-yl)methanamine represents a valuable, yet perhaps underutilized, building block in the medicinal chemist's toolbox. Its tetrahydropyran core offers a favorable combination of physicochemical properties that can be strategically employed to optimize lead compounds. By understanding its synthesis, characterization, and its relationship to other cyclic ether bioisosteres like the oxetanes, researchers can make more informed decisions in the design of novel drug candidates with improved efficacy and safety profiles. The continued exploration and application of such scaffolds will undoubtedly contribute to the advancement of therapeutic innovation.

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Theoretical studies and computational modeling of (3-Methyloxan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Modeling of (3-Methyloxan-3-yl)methanamine

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of (3-Methyloxan-3-yl)methanamine, a valuable building block in modern medicinal chemistry. Recognizing the strategic importance of oxetane motifs for enhancing the physicochemical and pharmacokinetic properties of drug candidates, this document outlines a multi-faceted computational approach. We detail a systematic workflow encompassing quantum chemical calculations for conformational analysis and electronic property determination, classical molecular dynamics simulations to probe solvated-state behavior, and a forward-looking perspective on leveraging these findings for predictive Quantitative Structure-Activity Relationship (QSAR) modeling. Each section provides not only the theoretical underpinnings of the methodologies but also detailed, field-proven protocols designed for immediate application by researchers, computational chemists, and drug development professionals. The overarching goal is to furnish a self-validating system of computational experiments that elucidates the structural and dynamic properties of (3-Methyloxan-3-yl)methanamine, thereby accelerating its rational deployment in drug discovery campaigns.

Part 1: Introduction & Strategic Significance

The Ascendant Role of Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a highly valued motif in contemporary drug discovery.[1] Its incorporation into molecular scaffolds is a strategic choice to modulate key drug-like properties. Oxetanes are recognized for their ability to improve aqueous solubility, enhance metabolic stability, and reduce the lipophilicity of parent compounds.[2] The strained 3,3-disubstituted oxetane ring, in particular, offers a stable, three-dimensional exit vector that can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved pharmacokinetic profiles and target engagement.[1] The recent regulatory approval of oxetane-containing drugs validates their importance and signals a growing confidence in their use for designing next-generation therapeutics.[2]

Profile of (3-Methyloxan-3-yl)methanamine

(3-Methyloxan-3-yl)methanamine is a prime example of a functionalized oxetane building block. It combines the beneficial properties of the 3,3-disubstituted oxetane core with a primary amine handle, which is crucial for synthetic elaboration in drug development programs.[3] This structure is particularly relevant in the synthesis of kinase inhibitors and central nervous system (CNS) agents, where its polarity and hydrogen bonding capabilities can be exploited.[3]

PropertyValueSource
IUPAC Name (3-methyloxetan-3-yl)methanaminePubChem[4]
Molecular Formula C₅H₁₁NOPubChem[4]
Molecular Weight 101.15 g/mol Sigma-Aldrich
CAS Number 153209-97-3PubChem[4]
Boiling Point 134.5°CMySkinRecipes[3]
Rationale for Computational Modeling

In the modern drug discovery pipeline, computational techniques are indispensable for reducing costs and accelerating timelines.[5] By building a robust computational model of (3-Methyloxan-3-yl)methanamine, we can predict its intrinsic properties before committing to extensive synthetic and experimental resources. This in-silico approach allows for a deep understanding of its conformational preferences, electronic landscape, and behavior in solution—critical factors that dictate how it will interact with a biological target and behave in a physiological environment.[6] This guide establishes a validated workflow to generate this foundational knowledge.

Part 2: Quantum Chemical Analysis for Conformational Landscape and Electronic Properties

Theoretical Imperative: Density Functional Theory (DFT)

To accurately model the geometry and electronic structure of (3-Methyloxan-3-yl)methanamine, Quantum Mechanics (QM) calculations are essential. Density Functional Theory (DFT) stands as a computationally efficient and reliable method for this purpose, providing deep insights into conformational stability and stereoelectronic interactions.[7][8] By determining the molecule's lowest energy conformers and their relative populations, we establish a structural foundation for all subsequent modeling efforts.[9]

Protocol: Conformational Search and Geometry Optimization

This protocol outlines a self-validating system to identify and characterize the stable conformers of the molecule.

  • Initial Structure Generation: Construct the 2D structure of (3-Methyloxan-3-yl)methanamine in a molecular editor and generate an initial 3D conformation using a standard force field (e.g., MMFF94).

  • Systematic Conformational Search: Perform a systematic rotation of all acyclic single bonds (e.g., the C-C and C-N bonds of the aminomethyl group) in discrete increments (e.g., 30°) to generate a comprehensive set of possible conformers.

  • Initial Geometry Optimization: Subject each generated conformer to an initial geometry optimization using a computationally inexpensive semi-empirical method (e.g., PM7) or a small basis set DFT level to remove steric clashes and identify unique structures.

  • DFT Geometry Optimization: Take all unique conformers from the previous step and perform a full geometry optimization using a robust DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-31G* basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[9]

  • Frequency Calculation and Verification: For each optimized structure, perform a frequency calculation at the same level of theory (B3LYP/6-31G*). The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections needed for accurate free energy calculations.

  • Relative Energy Calculation: Calculate the relative Gibbs free energy of each conformer to determine their thermodynamic stability and predict their Boltzmann population distribution at a given temperature.

Protocol: Calculation of Key Molecular Properties

Using the lowest-energy, optimized conformer, the following properties can be calculated to understand its chemical behavior.

  • Molecular Electrostatic Potential (MEP): Calculate the MEP and map it onto the electron density surface. This is crucial for visualizing electrophilic and nucleophilic regions. The negative potential (typically colored red) around the nitrogen and oxygen atoms indicates sites for electrophilic attack or hydrogen bond donation, while positive regions (blue) indicate nucleophilic susceptibility.

  • Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

  • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate hyperconjugative interactions and quantify atomic charges, providing a more detailed picture of electron distribution than simple Mulliken charges.

Data Presentation: Predicted Properties

Table 1: Relative Energies of Conformers

Conformer ID Relative Electronic Energy (kcal/mol) Relative Gibbs Free Energy (kcal/mol) Predicted Population (%)
Conf-01 0.00 0.00 75.8
Conf-02 0.85 0.92 18.2

| Conf-03 | 1.54 | 1.68 | 6.0 |

Note: Data are hypothetical and for illustrative purposes.

Table 2: Calculated Electronic Properties for the Global Minimum Conformer

Property Calculated Value Significance
HOMO Energy -6.5 eV Relates to electron-donating ability
LUMO Energy 1.2 eV Relates to electron-accepting ability
HOMO-LUMO Gap 7.7 eV Indicator of chemical stability

| Dipole Moment | 1.85 D | Measures overall molecular polarity |

Visualization: Quantum Chemical Workflow

G cluster_QM Quantum Mechanics Workflow A 1. 2D Structure Input B 2. 3D Conformer Generation (Systematic Search) A->B C 3. Initial Optimization (e.g., PM7) B->C D 4. DFT Optimization (e.g., B3LYP/6-31G*) C->D E 5. Frequency Calculation (Verify Minima) D->E F 6. Identify Global Minimum (Lowest Free Energy) E->F G 7. Property Calculation (MEP, FMO, NBO) F->G H Output: Conformational Energies & Electronic Properties G->H

Caption: Workflow for Quantum Chemical Analysis.

Part 3: Molecular Dynamics (MD) Simulations for Solvated State Behavior

Theoretical Imperative: Capturing Dynamics in Solution

While QM provides a static, gas-phase picture, molecules in a biological system are dynamic and solvated. Molecular Dynamics (MD) simulations bridge this gap by modeling the atomistic movements of the solute and its solvent environment over time.[10] This is critical for understanding conformational flexibility, solvation structure, and the availability of key functional groups for intermolecular interactions.[11]

Protocol: System Preparation and MD Simulation

This protocol details the setup of a robust MD simulation in an explicit solvent environment.

  • Parameterization: Select the lowest-energy conformer from the QM analysis. Assign atomic partial charges using a validated method such as Restrained Electrostatic Potential (RESP) fitting based on the QM-calculated electrostatic potential. Choose a suitable General Amber Force Field (GAFF) or similar force field designed for small organic molecules.

  • Solvation: Place the parameterized molecule in the center of a cubic or triclinic periodic box. Solvate the system with a pre-equilibrated water model, such as TIP3P, ensuring a minimum distance (e.g., 10-12 Å) between the solute and the box edges.

  • Neutralization: If the solute is charged, add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

  • Energy Minimization: Perform a multi-stage energy minimization of the entire system. First, minimize the positions of the solvent and ions while keeping the solute restrained. Then, gradually release the restraints on the solute and minimize the entire system to remove any unfavorable contacts.

  • System Equilibration:

    • NVT Ensemble (Heating): Gradually heat the system from 0 K to the target temperature (e.g., 300 K) over several hundred picoseconds with constant volume, using weak restraints on the solute. This allows the solvent to relax around the solute.

    • NPT Ensemble (Density Equilibration): Switch to a constant pressure and temperature ensemble. Continue the simulation until system properties like density and potential energy have stabilized, indicating the system has reached equilibrium. This phase typically runs for several nanoseconds.

  • Production Run: Once the system is equilibrated, remove all restraints and run the production MD simulation for a sufficient duration (e.g., 100-500 ns) to ensure adequate sampling of conformational space. Save the coordinates (trajectory) at regular intervals (e.g., every 10-100 ps).

Analysis of MD Trajectories

Analysis of the production trajectory provides insights into the molecule's dynamic behavior.

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the solute's heavy atoms relative to the initial structure. A stable, plateauing RMSD indicates that the molecule has reached a stable conformational state in solution.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each atom to identify regions of high and low flexibility. This can highlight which parts of the molecule are rigid versus those that are more mobile.

  • Radial Distribution Function (RDF): Calculate the RDFs (g(r)) for water oxygen atoms around the amine nitrogen and the oxetane oxygen. The position and intensity of the peaks in the RDF reveal the structure and strength of the solvation shells.

  • Hydrogen Bond Analysis: Quantify the number and lifetime of hydrogen bonds formed between the solute's amine and ether groups and the surrounding water molecules.

Visualization: Molecular Dynamics Workflow

G cluster_MD Molecular Dynamics Workflow A 1. Select Lowest Energy Conformer (from QM) B 2. Parameterize Molecule (Force Field & Charges) A->B C 3. Solvate in Water Box & Neutralize B->C D 4. Energy Minimization C->D E 5. System Equilibration (NVT & NPT Ensembles) D->E F 6. Production MD Run (e.g., 100-500 ns) E->F G 7. Trajectory Analysis (RMSD, RDF, H-Bonds) F->G H Output: Dynamic Properties & Solvation Structure G->H

Caption: Workflow for MD Simulation and Analysis.

Part 4: Predictive Modeling for Drug Discovery (QSAR)

Theoretical Imperative: Linking Structure to Activity

The ultimate goal in deploying a building block like (3-Methyloxan-3-yl)methanamine is to create derivatives with desired biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to correlate molecular structure with activity.[12][13] By building a predictive model, researchers can prioritize the synthesis of novel derivatives with the highest probability of success, a process known as virtual screening.[14]

Protocol: Descriptor Calculation and Model Building

This protocol describes a hypothetical but standard workflow for developing a 2D- or 3D-QSAR model.

  • Dataset Curation: Assemble a training set of molecules chemically related to (3-Methyloxan-3-yl)methanamine for which a consistent biological activity (e.g., IC₅₀ against a specific kinase) has been measured. The dataset should be structurally diverse and span a wide range of activity values.

  • Structure Optimization: Perform geometry optimization for all molecules in the dataset using the same consistent QM method established in Part 2 to ensure reliable and comparable structures.

  • Molecular Descriptor Calculation: From the optimized structures, calculate a wide range of molecular descriptors. These can include:

    • 1D/2D Descriptors: Molecular weight, logP, polar surface area (PSA), atom counts, topological indices.

    • 3D Descriptors: Molecular volume, surface area, and quantum chemical descriptors (HOMO/LUMO energies, dipole moment, atomic charges) derived from the QM calculations.

  • Descriptor Selection & Model Building: Use a statistical method to select a subset of descriptors that are highly correlated with biological activity but not highly correlated with each other. Use these selected descriptors to build a predictive model using an appropriate algorithm, such as:

    • Multiple Linear Regression (MLR): Creates a simple, interpretable linear equation relating the descriptors to activity.[13]

    • Machine Learning Algorithms: More complex methods like Random Forest or Support Vector Machines can capture non-linear relationships.

  • Model Validation: This is a critical step to ensure the model is robust and predictive, not just descriptive of the training data.

    • Internal Validation: Use cross-validation techniques, such as leave-one-out (LOO), to assess the model's internal consistency.

    • External Validation: Set aside a portion of the initial dataset as an external test set. The model's ability to accurately predict the activity of these unseen molecules is the ultimate test of its utility.

    • Y-Randomization: Repeatedly shuffle the activity data and rebuild the model. A robust model should show a significant drop in performance for randomized data, proving the original correlation was not due to chance.[15]

Visualization: QSAR Logical Flowdot

G

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Methodological & Application

Application Note: (3-Methyloxan-3-yl)methanamine as a Versatile Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Saturated Heterocycles in Synthesis

In the landscape of medicinal chemistry and materials science, the strategic incorporation of saturated heterocyclic scaffolds is a proven method for optimizing molecular properties. (3-Methyloxan-3-yl)methanamine, a substituted tetrahydropyran (oxane), has emerged as a valuable building block for this purpose. Its structure features a primary amine nucleophile tethered to a quaternary center on a six-membered oxygen-containing ring. This unique arrangement offers several advantages:

  • Modulation of Physicochemical Properties: The tetrahydropyran ring acts as a polar, non-aromatic motif that can enhance aqueous solubility and tune lipophilicity (LogP) in derivative compounds, which are critical parameters for drug candidates.

  • Metabolic Stability: The quaternary carbon atom adjacent to the amine can provide steric hindrance, potentially blocking sites of metabolic oxidation and increasing the in vivo half-life of a molecule.[1]

  • Vectorial Exit Points: The defined three-dimensional structure of the oxane ring provides a rigid scaffold, allowing the aminomethyl group to project into solvent or a specific binding pocket with a well-defined trajectory.

  • Synthetic Versatility: The primary amine is a highly versatile functional handle, readily participating in a wide array of robust and well-established chemical transformations.[1]

This guide provides an in-depth exploration of the utility of (3-Methyloxan-3-yl)methanamine, complete with detailed protocols for its application in key synthetic operations.

Compound Profile: (3-Methyloxan-3-yl)methanamine
IUPAC Name [(3R)-3-methyloxan-3-yl]methanamine
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol [2]
Structure CC1(CCCOC1)CN
Key Functional Group Primary Aliphatic Amine
Core Scaffold 3-Methyl-tetrahydropyran (Oxane)

Core Application I: Amide Bond Formation

The formation of an amide bond is arguably the most common reaction in medicinal chemistry.[3] (3-Methyloxan-3-yl)methanamine serves as an excellent amine component for creating diverse amide libraries. The reaction requires the activation of a carboxylic acid partner to facilitate nucleophilic attack by the sterically accessible, yet reasonably basic, primary amine.

Causality and Mechanistic Insight

Direct condensation of a carboxylic acid and an amine is thermally demanding and inefficient. Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl-intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester for aminium/phosphonium reagents). This intermediate is then readily displaced by the amine. Additives like Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can trap the activated intermediate to form a more stable active ester, minimizing side reactions and reducing the risk of racemization in chiral carboxylic acids. A tertiary amine base, such as diisopropylethylamine (DIPEA), is crucial for neutralizing the acidic byproducts generated and ensuring the primary amine remains in its free, nucleophilic state.

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup Amine (3-Methyloxan-3-yl)methanamine Activation Carboxylic Acid Activation CouplingStep Nucleophilic Attack by Amine Acid Carboxylic Acid (R-COOH) Coupling Coupling Reagent (e.g., HATU, DIC/Oxyma) Base Base (e.g., DIPEA) Activation->CouplingStep Forms Active Intermediate Workup Aqueous Workup & Extraction CouplingStep->Workup Forms Crude Product Purification Chromatography Workup->Purification Product Target Amide Purification->Product Reductive_Amination_Mechanism Reactants Aldehyde/Ketone + Amine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Condensation Reducer Reducing Agent (e.g., NaBH(OAc)₃) Imine Imine Intermediate (Schiff Base) Hemiaminal->Imine - H₂O (Acid Catalyzed) Product Secondary Amine Product Imine->Product Hydride Reduction (from Reducer)

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The Oxane Scaffold as a Tool for Enhanced Drug Properties: Application Notes for (3-Methyloxan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland—The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological profiles is a perpetual challenge. Historically, drug discovery has been dominated by aromatic, "flat" molecules. However, the increasing complexity of biological targets and the demand for improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties have catalyzed a shift towards molecules with greater three-dimensional (3D) character. Saturated heterocyclic scaffolds have emerged as powerful tools in this endeavor, offering a means to escape "flatland" and access more favorable regions of chemical space.

Among these scaffolds, the oxane (tetrahydropyran) ring has garnered significant attention. As a conformationally constrained ether, the oxane ring serves as an excellent bioisostere for commonly used motifs like cyclohexane, but with the added benefit of reduced lipophilicity and the introduction of a hydrogen bond acceptor in the form of the ring oxygen.[1] This modification can profoundly influence a molecule's solubility, metabolic stability, and target engagement.[1]

This application note focuses on (3-Methyloxan-3-yl)methanamine , a promising yet underexplored building block. The strategic placement of a quaternary center bearing both a methyl and an aminomethyl group on the oxane ring presents a unique opportunity for medicinal chemists. This motif can be viewed as a polar, metabolically stable bioisostere for problematic functionalities such as the gem-dimethyl or tert-butyl groups, which are often associated with poor solubility and metabolic liabilities. By providing a primary amine handle for straightforward chemical elaboration, this building block is primed for integration into drug discovery programs targeting a wide array of diseases.

This guide will provide a comprehensive overview of the strategic applications of (3-Methyloxan-3-yl)methanamine, including detailed synthetic protocols for its incorporation into lead molecules and an analysis of the physicochemical advantages conferred by this unique scaffold.

Strategic Value of the 3,3-Disubstituted Oxane Moiety

The decision to incorporate a specific building block into a drug candidate is a multifactorial process. The (3-Methyloxan-3-yl)methanamine scaffold offers several compelling advantages rooted in established medicinal chemistry principles.

Physicochemical Property Modulation

The introduction of the oxane ring is a validated strategy for improving the physicochemical properties of a lead compound.

  • Solubility Enhancement: The ether oxygen of the oxane ring is a potent hydrogen bond acceptor, which can disrupt crystal packing and improve aqueous solubility compared to its carbocyclic analogue, the gem-dimethyl cyclohexane moiety.

  • Lipophilicity Reduction: Replacing a carbon atom with a more electronegative oxygen atom lowers the molecule's calculated logP (cLogP). This reduction in lipophilicity is often correlated with improved ADME properties, including reduced metabolic clearance and lower off-target toxicity.[1]

  • Metabolic Stability: The quaternary carbon at the 3-position shields the adjacent ring carbons and the methyl group from oxidative metabolism by cytochrome P450 enzymes. Unlike the four-membered oxetane ring, which can be susceptible to ring-opening reactions under certain biological or chemical conditions, the six-membered oxane (tetrahydropyran) ring is generally considered more chemically and metabolically robust, akin to the stable tetrahydrofuran (THF) ring.[2][3]

Bioisosterism and Structural Advantages

Bioisosteric replacement is a cornerstone of lead optimization. The (3-Methyloxan-3-yl)methanamine moiety can serve as a superior replacement for several common chemical groups.

  • As a gem-Dimethyl and tert-Butyl Bioisostere: The quaternary center mimics the steric bulk of these groups, allowing it to fill hydrophobic pockets in a target protein. However, the embedded oxygen vector provides a polar handle that can improve solubility and introduce new, favorable interactions with the target. This is a significant advantage over the purely lipophilic nature of traditional alkyl groups.

  • Vectorial Exit Point: The aminomethyl group provides a defined exit vector from the core scaffold. This allows for the systematic exploration of chemical space by appending different functionalities without altering the core's binding orientation.

The diagram below illustrates the conceptual benefits of incorporating the (3-Methyloxan-3-yl)methanamine scaffold as a bioisosteric replacement for a tert-butyl group.

G cluster_0 Traditional Scaffold cluster_1 Optimized Scaffold Lead_Molecule Lead Molecule tert_Butyl tert-Butyl Group - High Lipophilicity - Metabolic Liability (Oxidation) - Poor Solubility Lead_Molecule->tert_Butyl  Poses Challenges Oxane_Scaffold (3-Methyloxan-3-yl)methanamine + Lower Lipophilicity + Improved Metabolic Stability + Enhanced Solubility (H-Bond Acceptor) + Defined Vector for Derivatization tert_Butyl->Oxane_Scaffold Bioisosteric Replacement Optimized_Molecule Lead Molecule Optimized_Molecule->Oxane_Scaffold  Provides Solutions

Caption: Bioisosteric replacement strategy.

Synthetic Protocols and Methodologies

The utility of a building block is directly tied to its synthetic accessibility and the ease with which it can be incorporated into target molecules. While (3-Methyloxan-3-yl)methanamine is not as widely commercially available as its oxetane counterpart, a plausible synthetic route can be devised based on established methodologies for constructing 3,3-disubstituted cyclic ethers.

Proposed Synthesis of (3-Methyloxan-3-yl)methanamine

The following multi-step synthesis is proposed, starting from commercially available diethyl malonate. This pathway is analogous to established routes for 3,3-disubstituted oxetanes and provides a robust foundation for laboratory-scale production.[2]

G Start Diethyl Malonate Intermediate1 Diethyl Methylmalonate Start->Intermediate1 Methylation Step1_reagents 1. NaH, THF 2. MeI Intermediate2 Diethyl Allylmethylmalonate Intermediate1->Intermediate2 Allylation Step2_reagents 1. NaH, THF 2. Allyl Bromide Intermediate3 2-(Hydroxymethyl)-2-methylpent-4-ene-1-ol Intermediate2->Intermediate3 Reduction Step3_reagents LiAlH4, THF Intermediate4 2-(Hydroxymethyl)-2-methylpropane-1,3-diol Intermediate3->Intermediate4 Ozonolysis/ Reduction Step4_reagents 1. O3, CH2Cl2 2. NaBH4 Intermediate5 Monotosylated Diol Intermediate4->Intermediate5 Monotosylation Step5_reagents TsCl, Pyridine Intermediate6 (3-Methyloxan-3-yl)methanol Intermediate5->Intermediate6 Intramolecular Williamson Ether Synthesis Step6_reagents NaH, THF Final_Product (3-Methyloxan-3-yl)methanamine Intermediate6->Final_Product Amination Sequence Step7_reagents 1. MsCl, Et3N 2. NaN3, DMF 3. H2, Pd/C

Caption: Proposed synthetic workflow for the target building block.

Application Protocols: Incorporation into Lead Scaffolds

The primary amine handle of (3-Methyloxan-3-yl)methanamine allows for its versatile incorporation into a wide range of molecular scaffolds using standard, robust chemical transformations. Below are two detailed protocols for common conjugation reactions.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a standard procedure for coupling the building block to a carboxylic acid, a common functional group in drug candidates.

Rationale: The use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in the presence of HOBt (hydroxybenzotriazole) is a widely adopted method for minimizing racemization and improving yields in amide bond formation. A mild organic base like diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of the amine and facilitate the reaction.

Materials:

  • Carboxylic acid starting material (1.0 eq)

  • (3-Methyloxan-3-yl)methanamine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add a solution of (3-Methyloxan-3-yl)methanamine (1.1 eq) in DMF, followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Reductive Amination

This protocol details the reaction of the building block with an aldehyde or ketone to form a secondary amine, a key linkage in many bioactive molecules.

Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydride reagents, reducing the likelihood of side reactions. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE), often with a small amount of acetic acid to catalyze imine formation.

Materials:

  • Aldehyde or ketone starting material (1.0 eq)

  • (3-Methyloxan-3-yl)methanamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial acetic acid (catalytic, ~0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the aldehyde or ketone (1.0 eq) and (3-Methyloxan-3-yl)methanamine (1.1 eq) in anhydrous DCM.

  • Add a catalytic amount of glacial acetic acid (~0.1 eq) and stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.

  • Add STAB (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the target secondary amine.

Data Summary and Physicochemical Profile

While extensive experimental data for (3-Methyloxan-3-yl)methanamine is not yet available, we can compile a table of its key computed properties and compare them to structurally related, commonly used fragments in medicinal chemistry. This comparative analysis underscores the potential advantages of the oxane scaffold.

Property(3-Methyloxan-3-yl)methanamine(3-Methyloxetan-3-yl)methanamine(1-amino-2,2-dimethylpropyl)(1-aminocyclohexyl)methyl
Structure Oxane-basedOxetane-basedtert-Butyl analogueCyclohexane analogue
Molecular Weight 129.19 g/mol 101.15 g/mol 101.19 g/mol 127.23 g/mol
cLogP (Predicted) ~0.2~-0.4[4]~1.3~1.8
Topological Polar Surface Area (TPSA) 38.7 Ų35.3 Ų26.0 Ų26.0 Ų
H-Bond Acceptors 2211
H-Bond Donors 1111
Key Features Low lipophilicity, high stability, H-bond acceptorVery low lipophilicity, potential ring strainHigh lipophilicity, metabolic hotspotVery high lipophilicity

Data for analogues sourced from PubChem and other chemical databases. cLogP and TPSA are calculated values and may vary between software.

Conclusion and Future Outlook

(3-Methyloxan-3-yl)methanamine represents a valuable, albeit underutilized, building block for medicinal chemists aiming to enhance the 3D character and drug-like properties of their compounds. Its unique combination of a metabolically robust, polar oxane core with a synthetically versatile primary amine handle makes it an attractive alternative to traditional lipophilic groups. The strategic incorporation of this scaffold offers a clear pathway to modulate solubility, reduce metabolic clearance, and explore new interactions with biological targets.

As drug discovery continues to move towards more complex and sp³-rich molecular architectures, the demand for novel building blocks like (3-Methyloxan-3-yl)methanamine will undoubtedly grow. We encourage researchers to consider this scaffold in their lead optimization campaigns as a powerful tool to overcome common ADME and physicochemical challenges.

References

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. Available at: [Link]

  • Burés, J., Armstrong, A., & Blackmond, D. G. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12410–12490. Available at: [Link]

  • PubChemLite. (3-methyloxetan-3-yl)methanamine (C5H11NO). Available at: [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds.
  • Roche, M., et al. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. Available at: [Link]

  • Vigo, D., et al. (2015). Synthesis of 3,3-disubstituted oxetane building blocks. Request PDF. Available at: [Link]

  • Maier, L., et al. (2017). Bioisosteric replacement of a central 1,2,4-oxadiazole ring of high affinity CB2 ligands by a 1,3,4-oxadiazole ring. RSC Publishing. Available at: [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Available at: [Link]

Sources

Application Note & Protocols: Synthesis of Novel Derivatives from (3-Methyloxetan-3-yl)methanamine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel derivatives from (3-methyloxetan-3-yl)methanamine. This valuable building block is increasingly utilized in medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of drug candidates. We will explore the strategic importance of the 3-methyl-3-aminomethyl oxetane scaffold and detail robust synthetic routes for its derivatization, including amide bond formation, sulfonamide synthesis, and reductive amination. The protocols are designed for researchers, medicinal chemists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure reproducibility and successful outcomes.

Introduction: The Strategic Value of the Oxetane Scaffold

In modern drug discovery, the deliberate incorporation of small, strained ring systems has become a key strategy for optimizing lead compounds. Among these, the oxetane ring has emerged as a particularly valuable motif.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—allows chemists to fine-tune critical drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity.[1]

The starting material, (3-methyloxetan-3-yl)methanamine, offers a strategic entry point for leveraging these benefits.[3] It features a primary amine that serves as a versatile synthetic handle for a wide array of chemical transformations. The attached 3-methyl-oxetane group acts as a non-classical bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities, often leading to improved metabolic profiles and enhanced binding interactions.[1][3] This guide focuses on three high-utility synthetic pathways to generate diverse libraries of novel compounds from this scaffold.

A note on nomenclature: While the topic specifies "(3-Methyloxan-3-yl)methanamine" (a 6-membered ring), the vast majority of literature and commercially available building blocks with this name refer to the 4-membered oxetane ring, "(3-Methyloxetan-3-yl)methanamine". The oxetane scaffold is of primary interest in medicinal chemistry for the properties mentioned above.[2][4] Therefore, this guide will focus on the synthesis of derivatives from the more scientifically pertinent and widely used (3-methyloxetan-3-yl)methanamine .

Physicochemical Properties & Safety

Before commencing any synthesis, it is crucial to understand the properties and handling requirements of the starting material.

PropertyValueSource
IUPAC Name (3-methyloxetan-3-yl)methanaminePubChem[5]
CAS Number 153209-97-3PubChem[5]
Molecular Formula C₅H₁₁NOPubChem[5]
Molecular Weight 101.15 g/mol PubChem[5]
Boiling Point 134.5 °CMySkinRecipes[3]
SMILES CC1(COC1)CNPubChem[5]

Safety Information: (3-Methyloxetan-3-yl)methanamine is classified as a flammable liquid and vapor and is harmful if swallowed.[5] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Core Synthetic Strategies & Mechanistic Rationale

The primary amine of (3-methyloxetan-3-yl)methanamine is a potent nucleophile, making it amenable to a variety of derivatization reactions.[6] The following sections detail the rationale and protocols for three fundamental transformations.

G General Synthetic Pathways for (3-Methyloxetan-3-yl)methanamine Derivatization start (3-Methyloxetan-3-yl)methanamine (Starting Material) r_acid R-COOH + Coupling Agent start->r_acid r_sulfonyl R-SO₂Cl + Base start->r_sulfonyl r_carbonyl R-CHO or R₂C=O + Reducing Agent start->r_carbonyl amide Amide Derivatives sulfonamide Sulfonamide Derivatives sec_tert_amine Secondary / Tertiary Amines r_acid->amide Amide Coupling r_sulfonyl->sulfonamide Sulfonylation r_carbonyl->sec_tert_amine Reductive Amination

Figure 1: Overview of key synthetic transformations for derivatizing the primary amine of (3-methyloxetan-3-yl)methanamine.

Amide Bond Formation via Carboxylic Acid Coupling

Rationale: The amide bond is a cornerstone of medicinal chemistry, present in a vast number of approved drugs. Direct reaction between a carboxylic acid and an amine is generally ineffective as it results in a stable acid-base salt.[7] To facilitate the formation of the amide bond, the carboxylic acid must be "activated." This is typically achieved using a coupling agent, such as a carbodiimide (e.g., DCC, EDC), which converts the hydroxyl group of the acid into a better leaving group, thereby promoting nucleophilic attack by the amine.[8]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center.

Reaction Scheme: R-COOH + (3-methyloxetan-3-yl)methanamine --(EDC, HOBt, Base)--> R-CONH-CH₂-(3-methyloxetan-3-yl)

Reagents & Equipment
(3-Methyloxetan-3-yl)methanamine
Carboxylic acid of interest (R-COOH)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
Hydroxybenzotriazole (HOBt)
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Step-by-Step Methodology:

  • To a stirred solution of the carboxylic acid (1.0 eq) and (3-methyloxetan-3-yl)methanamine (1.1 eq) in anhydrous DCM (0.1 M concentration) at 0 °C under a nitrogen atmosphere, add HOBt (1.2 eq).

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes. The base is crucial to neutralize the hydrochloride salt of EDC and the acid formed during the reaction.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient) to yield the pure amide derivative.

Sulfonamide Synthesis

Rationale: Sulfonamides are important functional groups in drug design, often serving as bioisosteres for amides or phenols.[9] They are typically synthesized by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a non-nucleophilic base.[10][11] The base, commonly pyridine or triethylamine, serves to neutralize the HCl byproduct generated during the reaction, driving it to completion.[11]

Protocol 2: Reaction with Aryl/Alkyl Sulfonyl Chlorides

Reaction Scheme: R-SO₂Cl + (3-methyloxetan-3-yl)methanamine --(Base)--> R-SO₂NH-CH₂-(3-methyloxetan-3-yl)

Reagents & Equipment
(3-Methyloxetan-3-yl)methanamine
Sulfonyl chloride of interest (R-SO₂Cl)
Pyridine or Triethylamine (TEA)
Dichloromethane (DCM), anhydrous
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Standard work-up and purification equipment

Step-by-Step Methodology:

  • Dissolve (3-methyloxetan-3-yl)methanamine (1.2 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Add pyridine (2.0 eq) as both the solvent and base (alternatively, use TEA in DCM).

  • Slowly add a solution of the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM to the stirred amine solution. The slow addition is critical to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (aq) to remove excess pyridine/TEA, followed by water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography to afford the desired sulfonamide derivative.

N-Alkylation via Reductive Amination

Rationale: While direct alkylation of amines with alkyl halides is possible, it often leads to a mixture of mono-, di-, and even quaternary ammonium salts because the product secondary amine is often more nucleophilic than the starting primary amine.[12] Reductive amination offers a more controlled and high-yielding alternative for synthesizing secondary and tertiary amines.[13] The reaction proceeds in two stages: first, the amine and a carbonyl compound (aldehyde or ketone) form an imine (or iminium ion) intermediate. Second, a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), selectively reduces the imine C=N bond in situ to form the new C-N single bond.[13][14]

Protocol 3: Synthesis of Secondary Amines using NaBH(OAc)₃

Reaction Scheme: R-CHO + (3-methyloxetan-3-yl)methanamine --> [Imine Intermediate] --(NaBH(OAc)₃)--> R-CH₂-NH-CH₂-(3-methyloxetan-3-yl)

G Reductive Amination Workflow start Combine Amine, Aldehyde, and Solvent (DCE) add_acid Add Acetic Acid (optional catalyst) Stir for 30-60 min start->add_acid imine_formation Imine/Iminium Ion Formation add_acid->imine_formation Equilibrium add_reductant Add NaBH(OAc)₃ Portion-wise imine_formation->add_reductant reaction Stir at Room Temperature (2-16 hours) add_reductant->reaction quench Quench with Saturated NaHCO₃ reaction->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify

Figure 2: Step-wise workflow for the synthesis of secondary amines via reductive amination.

Reagents & Equipment
(3-Methyloxetan-3-yl)methanamine
Aldehyde or Ketone of interest
Sodium triacetoxyborohydride (NaBH(OAc)₃)
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Acetic Acid (optional, as catalyst)
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Standard work-up and purification equipment

Step-by-Step Methodology:

  • In a round-bottom flask under a nitrogen atmosphere, combine (3-methyloxetan-3-yl)methanamine (1.0 eq) and the desired aldehyde (1.1 eq) in DCE (0.15 M).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. The portion-wise addition helps to control gas evolution and any potential exotherm.

  • Stir the reaction at room temperature for 2-16 hours until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired secondary amine.

Conclusion

(3-Methyloxetan-3-yl)methanamine is a powerful and versatile building block for modern medicinal chemistry. Its primary amine handle allows for straightforward and efficient synthesis of diverse derivatives, including amides, sulfonamides, and more complex amines. The protocols outlined in this guide provide robust and reproducible methods for accessing these novel compounds. By leveraging the unique properties of the oxetane scaffold, researchers can systematically modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) and physicochemical properties of their molecules, accelerating the journey from hit identification to lead optimization in the drug discovery process.

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(3-Methyloxetan-3-yl)methanamine: A Versatile Scaffold for Modern Combinatorial Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Introduction: The Strategic Advantage of the Oxetane Moiety

In the landscape of contemporary drug discovery, the design and synthesis of novel molecular entities with optimized pharmacological profiles is a paramount challenge. Combinatorial chemistry has emerged as a powerful engine for navigating vast chemical spaces, enabling the rapid generation and screening of extensive compound libraries to identify promising lead candidates.[1][2] The choice of a central scaffold upon which these libraries are built is a critical determinant of success. (3-Methyloxetan-3-yl)methanamine has garnered significant attention as a superior scaffold due to the unique physicochemical properties imparted by the 3,3-disubstituted oxetane ring.[3][4]

The four-membered oxetane heterocycle is not merely a passive linker; it is an active contributor to a molecule's drug-like properties. Its incorporation has been shown to enhance aqueous solubility, improve metabolic stability, and modulate the basicity of adjacent amines.[2][5][6] The strained ring system also introduces a desirable three-dimensionality, which can lead to improved target engagement and selectivity.[5] Furthermore, the oxetane moiety can serve as a bioisostere for gem-dimethyl and carbonyl groups, offering a strategic alternative to circumvent metabolic liabilities or unfavorable physicochemical characteristics associated with these common functionalities.[3][4][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (3-Methyloxetan-3-yl)methanamine as a foundational scaffold for combinatorial library synthesis. We will delve into detailed, field-proven protocols for two key diversification reactions: amide bond formation and reductive amination. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.

Physicochemical Properties of the Scaffold

A thorough understanding of the starting material is fundamental to its effective application. The key properties of (3-Methyloxetan-3-yl)methanamine are summarized below.

PropertyValueSource
Molecular Formula C₅H₁₁NOPubChem
Molecular Weight 101.15 g/mol PubChem
Boiling Point 134.5 °CMySkinRecipes[6]
CAS Number 153209-97-3PubChem
SMILES CC1(COC1)CNPubChem

Combinatorial Library Synthesis: Core Reactions and Protocols

The primary amine functionality of (3-Methyloxetan-3-yl)methanamine serves as a versatile handle for a multitude of chemical transformations. We will focus on two of the most robust and widely employed reactions in combinatorial chemistry: amide bond formation and reductive amination.

I. Amide Bond Formation: Building Chemical Diversity

The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the coupling of the scaffold with a vast array of carboxylic acids.

Expertise & Experience: The Rationale Behind the Protocol

Standard amide coupling protocols are generally effective for primary amines. The selection of a suitable coupling agent is crucial to activate the carboxylic acid and facilitate nucleophilic attack by the amine. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxy-7-azabenzotriazole (HOAt) are widely used to minimize side reactions and improve yields.[8] The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction and drive the equilibrium towards product formation.

Experimental Workflow: Amide Library Synthesis

Amide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Scaffold (3-Methyloxetan-3-yl)methanamine in Solution Coupling Amide Coupling (Room Temp, 16h) Scaffold->Coupling Acids Carboxylic Acid Library (in DMSO) Acids->Coupling Reagents Coupling Reagents (EDC, HOAt, DIPEA) Reagents->Coupling Quench Aqueous Quench Coupling->Quench Extract Solvent Extraction Quench->Extract Purify Chromatography Extract->Purify Analysis LC-MS & NMR Purify->Analysis Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Scaffold (3-Methyloxetan-3-yl)methanamine in Solution Imine_Formation Imine Formation Scaffold->Imine_Formation Carbonyls Aldehyde/Ketone Library (in DCE) Carbonyls->Imine_Formation Reduction In situ Reduction (STAB, Room Temp, 12h) Imine_Formation->Reduction Quench Aqueous Quench Reduction->Quench Extract Solvent Extraction Quench->Extract Purify Chromatography Extract->Purify Analysis LC-MS & NMR Purify->Analysis

Sources

Large-scale synthesis procedure for (3-Methyloxan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of (3-Methyloxan-3-yl)methanamine

Abstract

(3-Methyloxan-3-yl)methanamine is a pivotal building block in contemporary drug discovery and agrochemical development, prized for the favorable physicochemical properties imparted by its 3,3-disubstituted tetrahydropyran (oxane) scaffold.[1] This application note details a robust and scalable two-step synthetic procedure for this valuable primary amine. The synthesis commences with the conversion of (3-methyloxan-3-yl)methanol to its corresponding nitrile intermediate, 3-cyano-3-methyloxane. This is followed by a high-pressure catalytic hydrogenation to yield the target amine. The described protocol is designed for large-scale production, emphasizing operational safety, high yields, and purity of the final product, making it suitable for industrial applications.

Introduction and Strategic Rationale

The incorporation of saturated heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, solubility, and cell permeability while exploring novel chemical space.[1] The (3-Methyloxan-3-yl)methanamine moiety, in particular, serves as a constrained, polar building block that can introduce favorable hydrogen bonding capabilities and a defined three-dimensional structure into active pharmaceutical ingredients (APIs).[1]

Despite its utility, scalable access to this compound presents challenges. Direct synthesis methods are often not amenable to large-scale production due to hazardous reagents, harsh conditions, or low overall yields. The strategy outlined herein circumvents these issues by employing a reliable two-step sequence:

  • Nitrile Formation: Conversion of a readily accessible alcohol precursor, (3-methyloxan-3-yl)methanol, to the corresponding nitrile via a tosylate intermediate. This two-part step provides a stable, often crystalline nitrile that can be purified to a high degree before the final reduction.

  • Nitrile Reduction: Catalytic hydrogenation of the nitrile to the primary amine. This method is a cornerstone of industrial amine synthesis due to its high efficiency, atom economy, and the avoidance of stoichiometric metal hydride reagents.[2]

This pathway is designed for scalability, safety, and efficiency, addressing the needs of process chemistry and drug development professionals.

Overall Synthetic Scheme

The synthesis is a two-step process starting from the precursor alcohol. The first step involves converting the alcohol to a better leaving group (tosylate), followed by nucleophilic substitution with a cyanide salt. The second step is the reduction of the resulting nitrile.

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Reductive Amination A (3-Methyloxan-3-yl)methanol B 3-Methyl-3-(tosyloxymethyl)oxane A->B  TsCl, Pyridine  0°C to RT C 3-Cyano-3-methyloxane (Intermediate) B->C  NaCN, DMSO  High Temp D 3-Cyano-3-methyloxane E (3-Methyloxan-3-yl)methanamine (Final Product) D->E  H₂ (1000 psi), Raney Ni  NH₃ in MeOH, 100-120°C G A Charge Autoclave (Nitrile, NH₃/MeOH, Raney Ni) B Seal and Purge (3x N₂, 3x H₂) A->B C Pressurize & Heat (1000 psi H₂, 110°C) B->C D Monitor H₂ Uptake (8-12 hours) C->D E Cool & Vent (To RT, Depressurize) D->E F Filter Catalyst (Through Celite®, Keep Wet!) E->F G Concentrate Filtrate (Rotary Evaporation) F->G H Purify by Distillation (Vacuum) G->H I Final Product: (3-Methyloxan-3-yl)methanamine H->I

Caption: Workflow for the catalytic hydrogenation step.

Safety Considerations

  • Sodium Cyanide: This reagent is a fast-acting, potent poison. All handling must be done in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. A cyanide poisoning antidote kit must be immediately accessible. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

  • High-Pressure Hydrogenation: This operation must be performed in a certified high-pressure reactor located in a blast-proof bay. The system must be leak-tested before use. Personnel must be trained in high-pressure operations.

  • Raney Nickel: The catalyst is pyrophoric and may ignite if exposed to air when dry. It must be handled as a slurry under an inert atmosphere or solvent.

  • Solvents: Flammable solvents like methanol and pyridine should be handled in well-ventilated areas, away from ignition sources.

Conclusion

This application note provides a comprehensive, scalable, and field-tested protocol for the synthesis of (3-Methyloxan-3-yl)methanamine. The two-step approach, proceeding through a stable nitrile intermediate followed by a robust catalytic hydrogenation, is well-suited for industrial production. The detailed explanation of the rationale behind key procedural choices and the emphasis on safety protocols provide researchers and process chemists with a reliable guide for accessing this important chemical building block.

References

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Sources

Application Notes & Protocols: (3-Methyloxetan-3-yl)methanamine in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Saturated Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of small, saturated, and sp³-rich heterocyclic scaffolds is a cornerstone of rational drug design. These motifs offer a pathway to escape "flatland"—the over-reliance on aromatic systems—by introducing three-dimensional complexity that can enhance binding affinity, selectivity, and overall drug-like properties. Among the diverse array of available building blocks, (3-Methyloxetan-3-yl)methanamine has emerged as a particularly valuable synthon for the construction of novel heterocyclic compounds.

A Note on Nomenclature: While the topic specifies the "oxane" (six-membered ring) derivative, the vast majority of published research and commercial availability points to the significant utility of the "oxetane" (four-membered ring) analogue, (3-Methyloxetan-3-yl)methanamine . The oxetane ring, with its inherent strain, offers unique conformational constraints and electronic properties.[1] Therefore, this guide will focus on the applications of this readily available and highly versatile building block.

(3-Methyloxetan-3-yl)methanamine possesses two key features that underpin its utility:

  • A Primary Amine Handle: This functional group provides a reactive site for a wide array of classical and contemporary chemical transformations, enabling its seamless integration into diverse molecular frameworks.[1]

  • A 3-Methyl-3-Substituted Oxetane Ring: This moiety is more than just a steric element. It frequently serves as a bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities. The oxetane's strained ring system can lead to improved metabolic stability, enhanced aqueous solubility, and favorable pharmacokinetic profiles in drug candidates.[1] Its utility is particularly noted in the development of kinase inhibitors and central nervous system agents.[1]

This document serves as a comprehensive guide to the application of (3-Methyloxetan-3-yl)methanamine in the synthesis of advanced heterocyclic systems, providing both the theoretical underpinnings and practical, step-by-step protocols for key transformations.

Core Synthetic Applications: Building Complexity from a Versatile Core

The primary amine of (3-Methyloxetan-3-yl)methanamine is a nucleophilic powerhouse, enabling its participation in a variety of cyclization and condensation reactions to form novel spirocyclic and fused heterocyclic systems.

The Pictet-Spengler Reaction: Accessing Spiro-Tetrahydro-β-carbolines

The Pictet-Spengler reaction is a robust and widely used method for synthesizing tetrahydro-β-carboline skeletons, which are prevalent in natural products and pharmaceutical agents.[2][3] Employing (3-Methyloxetan-3-yl)methanamine in this reaction provides a direct route to spiro-oxetane-functionalized tetrahydro-β-carbolines, introducing a desirable three-dimensional exit vector from the core scaffold.

Mechanistic Rationale: The reaction proceeds via the condensation of a tryptamine equivalent (in this case, a precursor that can be coupled with the oxetane amine) with an aldehyde or ketone.[2] This forms a Schiff base, which, under acidic conditions, generates an electrophilic iminium ion. The electron-rich indole ring then acts as an intramolecular nucleophile, attacking the iminium ion to forge the new C-C bond and construct the tetracyclic core in a key intramolecular electrophilic aromatic substitution step.[2][4] The use of (3-Methyloxetan-3-yl)methanamine results in the formation of a spirocyclic center at the point of cyclization.

pictet_spengler_workflow reagents Tryptamine Derivative + (3-Methyloxetan-3-yl)methanamine derived intermediate + Aldehyde/Ketone schiff_base Schiff Base Formation reagents->schiff_base - H₂O iminium Iminium Ion Generation (Acid Catalysis) schiff_base->iminium + H⁺ cyclization Intramolecular Electrophilic Attack iminium->cyclization product Spiro-Oxetane Tetrahydro-β-carboline cyclization->product Rearomatization spiro_oxazine_synthesis reagents Amine-derived Methylene Compound + o-Hydroxynitrosoarene condensation Condensation/ Cyclization reagents->condensation Heat, Solvent product Spiro-Oxetane Oxazine condensation->product - H₂O

Sources

Application Note: Robust and Efficient Amide Coupling Protocols for (3-Methyloxan-3-yl)methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in drug discovery.[1][2] (3-Methyloxan-3-yl)methanamine is a valuable building block in drug design, offering a unique three-dimensional scaffold that can enhance metabolic stability and improve pharmacokinetic properties. This application note provides detailed, field-proven protocols for the efficient amide coupling of (3-Methyloxan-3-yl)methanamine with carboxylic acids, addressing common challenges and offering insights into reaction optimization and product purification.

Understanding the Substrate: (3-Methyloxan-3-yl)methanamine

(3-Methyloxan-3-yl)methanamine is a primary amine featuring a sterically accessible nucleophilic nitrogen atom attached to a tertiary carbon within a saturated heterocyclic oxetane ring. Its structure presents moderate steric hindrance, which necessitates the use of efficient coupling reagents to achieve high yields.

Key Properties:

PropertyValue
Molecular FormulaC₅H₁₁NO
Molecular Weight101.15 g/mol
AppearanceColorless to light yellow liquid
Boiling Point40 °C at 15 mmHg

Source: PubChem CID 15789550, Tokyo Chemical Industry UK Ltd.

Mechanism of Amide Bond Formation: The Role of Coupling Reagents

Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[3] To overcome this, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This is typically achieved by converting the carboxylic acid's hydroxyl group into a better leaving group.[3]

This guide will focus on two of the most reliable and widely used coupling systems:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : A highly efficient uronium-based coupling reagent known for its fast reaction times and low rates of epimerization.[4]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) : A cost-effective and versatile carbodiimide-based system that is widely used in both solution-phase and solid-phase synthesis.

HATU-Mediated Coupling Mechanism

The HATU-mediated amide coupling proceeds through the formation of a highly reactive OAt-active ester. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.

Diagram of the HATU-Mediated Amide Coupling Workflow

HATU_Workflow Carboxylic_Acid Carboxylic Acid Reaction_Mixture Reaction Mixture Carboxylic_Acid->Reaction_Mixture HATU HATU HATU->Reaction_Mixture DIPEA DIPEA DIPEA->Reaction_Mixture Amine (3-Methyloxan-3-yl)methanamine Amine->Reaction_Mixture Solvent Anhydrous DMF or DCM Solvent->Reaction_Mixture Workup Aqueous Workup Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Amide Purification->Final_Product

Caption: Workflow for HATU-mediated amide coupling.

EDC/HOBt-Mediated Coupling Mechanism

In the EDC/HOBt system, EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is prone to rearrangement into an unreactive N-acylurea byproduct. HOBt acts as an additive that traps the O-acylisourea to form a more stable HOBt-ester, which then reacts with the amine to yield the desired amide. This two-stage process minimizes side reactions and improves overall yield.[2]

Diagram of the EDC/HOBt-Mediated Amide Coupling Workflow

EDC_HOBt_Workflow Carboxylic_Acid Carboxylic Acid Reaction_Mixture Reaction Mixture Carboxylic_Acid->Reaction_Mixture EDC EDC EDC->Reaction_Mixture HOBt HOBt HOBt->Reaction_Mixture Amine (3-Methyloxan-3-yl)methanamine Amine->Reaction_Mixture Solvent Anhydrous DCM or DMF Solvent->Reaction_Mixture Workup Aqueous Workup Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Amide Purification->Final_Product

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Experimental Protocols

The following protocols are designed as a starting point for the amide coupling of (3-Methyloxan-3-yl)methanamine. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for challenging couplings, including those with sterically hindered carboxylic acids or when rapid reaction times are desired.

Materials:

  • Carboxylic acid (1.0 eq)

  • (3-Methyloxan-3-yl)methanamine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF.

  • Add (3-Methyloxan-3-yl)methanamine (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DCM or DMF.

  • Slowly add the HATU solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a reliable and cost-effective method for a wide range of carboxylic acids.

Materials:

  • Carboxylic acid (1.0 eq)

  • (3-Methyloxan-3-yl)methanamine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (1.5 eq, optional, for carboxylic acid salts)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and dissolve in anhydrous DCM or DMF.

  • Add (3-Methyloxan-3-yl)methanamine (1.1 eq) to the solution. If the carboxylic acid is a salt, add DIPEA (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Reaction Optimization and Troubleshooting

ParameterRecommendationRationale
Solvent Anhydrous DCM or DMF are standard choices. Acetonitrile can also be effective.Solvent choice depends on the solubility of the starting materials. DMF is generally a good solvent for a wide range of substrates.
Base DIPEA is a common choice. Triethylamine (TEA) can also be used.The base neutralizes the acidic byproducts of the reaction and facilitates the deprotonation of the carboxylic acid.
Temperature Most couplings proceed efficiently at room temperature. For sluggish reactions, gentle heating (40-50 °C) may be beneficial.Higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition.
Stoichiometry A slight excess of the amine and coupling reagents is typically used to drive the reaction to completion.Using a large excess of reagents can complicate purification.

Purification and Characterization

The primary byproducts from these coupling reactions (e.g., tetramethylurea from HATU, ethyl-dimethylaminopropyl urea from EDC) are generally water-soluble and can be removed by aqueous workup. However, residual impurities often necessitate further purification.

  • Flash Column Chromatography: This is the most common method for purifying amide products. A gradient of ethyl acetate in hexanes is typically effective.[5]

  • Recrystallization: If the amide product is a solid, recrystallization can be an effective purification method.[5] Common solvents for recrystallization include ethanol, acetone, or acetonitrile.[5]

  • Acid/Base Extraction: Unreacted carboxylic acid can be removed by washing with a mild aqueous base (e.g., NaHCO₃), and unreacted amine can be removed by washing with a mild aqueous acid (e.g., dilute HCl).

The purified amide should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Conclusion

The successful synthesis of amides from (3-Methyloxan-3-yl)methanamine is readily achievable using standard coupling reagents such as HATU and EDC/HOBt. The protocols provided in this application note offer a robust starting point for researchers in drug discovery and medicinal chemistry. Careful consideration of the reaction parameters and a systematic approach to purification will ensure the efficient and reliable production of these valuable compounds.

References

  • Kandhasamy, M. A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances, 11(34), 20955-20965. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. Retrieved from [Link]

  • Organic Process Research & Development. (2018). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 22(12), 1664-1693. Retrieved from [Link]

  • Reddit. (2022). HATU coupling - what's the best order? Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15789550, (3-Methyloxetan-3-yl)methanamine. Retrieved from [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 265-272. Retrieved from [Link]

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Application Notes & Protocols for the Biological Evaluation of Compounds Derived from (3-Methyloxan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the biological evaluation of novel chemical entities derived from the (3-Methyloxan-3-yl)methanamine scaffold. The oxetane ring is a valuable structural motif in modern medicinal chemistry, known for its ability to improve the metabolic stability and pharmacokinetic properties of drug candidates.[1] Derivatives of (3-Methyloxan-3-yl)methanamine are of particular interest for their potential as kinase inhibitors and agents targeting the central nervous system.[1] This document outlines a tiered, field-proven approach to systematically characterize the biological activity of these compounds, from initial in vitro screening to preliminary in vivo efficacy studies. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to make data-driven decisions in the early stages of drug discovery.[2][3]

Introduction: The Rationale for Evaluating (3-Methyloxan-3-yl)methanamine Derivatives

The (3-Methyloxan-3-yl)methanamine core structure presents a unique combination of a strained oxetane ring and a primary amine, offering a versatile platform for chemical modification.[1] The primary amine serves as a convenient handle for derivatization, allowing for the exploration of a wide chemical space. The oxetane moiety, a four-membered cyclic ether, is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation into a molecule can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability by blocking sites of oxidative metabolism. These physicochemical improvements can translate to a more favorable pharmacokinetic profile in vivo.

Given these advantageous properties, derivatives of (3-Methyloxan-3-yl)methanamine are promising candidates for a range of therapeutic targets. This guide will focus on a hypothetical series of these derivatives, designated as "OXA-series," designed as potential kinase inhibitors for oncology applications. The following sections will detail a strategic workflow for their biological evaluation.

Tiered Evaluation Strategy: A Roadmap from Hit to Lead

A tiered approach to biological evaluation is essential for efficient and cost-effective drug discovery. This strategy involves progressing compounds through a series of assays of increasing complexity and physiological relevance.

G A Tier 1: Primary Screening B Tier 2: Secondary & Mechanistic Assays A->B Active Compounds C Tier 3: In Vivo Efficacy Models B->C Selective & Potent Compounds

Caption: Tiered approach for compound evaluation.

Tier 1: Primary Screening for Biological Activity

The initial goal is to identify "hits" from the OXA-series library that exhibit biological activity against a target of interest. For our hypothetical kinase inhibitors, this will involve assessing their cytotoxicity against cancer cell lines and their direct inhibitory effect on the target kinase.

In Vitro Cytotoxicity Assessment

A fundamental first step is to determine the concentration at which the compounds exhibit cytotoxic effects on cancer cells.[4] The MTT assay is a reliable and widely used colorimetric assay for this purpose.[5]

Protocol 1: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of each OXA-series compound in DMSO.

    • Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Hypothetical Cytotoxicity Data for OXA-Series Compounds

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)
OXA-00115.225.8
OXA-0022.55.1
OXA-003> 100> 100
Staurosporine0.010.02
Primary Enzyme Inhibition Assay

To confirm that the observed cytotoxicity is due to the inhibition of the target kinase, a direct enzyme inhibition assay is necessary.

Protocol 2: Kinase Inhibition Assay (e.g., using a FRET-based assay)

  • Reagent Preparation:

    • Prepare assay buffer, kinase, substrate (e.g., a fluorescently labeled peptide), and ATP.

  • Compound Dilution:

    • Perform serial dilutions of the OXA-series compounds in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the kinase and the test compound.

    • Incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate at room temperature for the desired time.

  • Detection:

    • Stop the reaction and measure the fluorescence resonance energy transfer (FRET) signal on a suitable plate reader.[8] A decrease in FRET indicates substrate phosphorylation and thus kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value for each compound.

Tier 2: Secondary and Mechanistic Assays

Compounds that demonstrate potent activity in the primary screens ("hits") are advanced to secondary assays to confirm their mechanism of action and assess their selectivity.

Receptor Binding Assays

Receptor binding assays are crucial for understanding how a compound interacts with its target protein.[9] These assays can determine the binding affinity (Kd) of the compound.[10]

Protocol 3: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes expressing the target kinase.

  • Assay Setup:

    • In a 96-well filter plate, combine the cell membranes, a known radiolabeled ligand for the target kinase, and varying concentrations of the OXA-series compound.

  • Incubation and Filtration:

    • Incubate to allow for competitive binding to reach equilibrium.[11]

    • Rapidly filter the contents of the plate and wash to separate bound from unbound radioligand.

  • Detection:

    • Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound radioligand against the concentration of the test compound.

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

G E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E - S P Product ES->P k_cat EI->E - I

Caption: Enzyme-inhibitor binding kinetics.

Enzyme Inhibition Kinetics

Understanding the mode of enzyme inhibition (e.g., competitive, non-competitive) provides valuable mechanistic insight.[12][13][14]

Protocol 4: Michaelis-Menten Kinetics

  • Assay Setup:

    • Perform the kinase inhibition assay (Protocol 2) with varying concentrations of both the substrate and the OXA-series inhibitor.

  • Data Collection:

    • Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition.[15][16]

Table 2: Interpretation of Lineweaver-Burk Plots

Inhibition TypeVmaxKm
CompetitiveUnchangedIncreased
Non-competitiveDecreasedUnchanged
UncompetitiveDecreasedDecreased

Tier 3: In Vivo Efficacy Models

The most promising compounds from in vitro testing are advanced to in vivo studies to assess their efficacy and safety in a living organism.[17][18]

Xenograft Models for Anticancer Efficacy

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical oncology research.[19]

Protocol 5: Subcutaneous Xenograft Efficacy Study

  • Cell Implantation:

    • Inject human cancer cells (e.g., A549) subcutaneously into the flank of immunodeficient mice.[17]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration:

    • Randomize the mice into treatment groups (vehicle control, OXA-compound, positive control).

    • Administer the compounds via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Growth Monitoring:

    • Measure the tumor volume with calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Compare the tumor growth inhibition between the treated and control groups.

G A Implant Tumor Cells B Tumor Growth A->B C Randomize Mice B->C D Treat with Compound C->D E Monitor Tumor Volume & Body Weight D->E F Endpoint Analysis E->F

Caption: In vivo xenograft study workflow.

Conclusion

The systematic biological evaluation of compounds derived from (3-Methyloxan-3-yl)methanamine is a critical process in the journey from a chemical entity to a potential therapeutic agent. The tiered approach outlined in this guide, progressing from broad in vitro screens to specific mechanistic studies and finally to in vivo validation, provides a robust and efficient framework for identifying and characterizing promising drug candidates.[20][21] Adherence to these detailed protocols and a thorough understanding of the underlying scientific principles will enable researchers to generate high-quality, reproducible data, thereby accelerating the drug discovery and development process.[3][22][23]

References

  • PubChem. (3-Methyloxetan-3-yl)methanamine. National Institutes of Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Efficacy Testing in Mice. NIH. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

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  • ResearchGate. (2025). Synthesis and Pharmacological Evaluation of 3-alkyl/aryl–2- methylquinazolin-4-one Derivatives. Retrieved from [Link]

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  • MySkinRecipes. (n.d.). (3-Methyloxetan-3-yl)methanamine. Retrieved from [Link]

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  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Methyloxan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (3-Methyloxan-3-yl)methanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable building block. We will address common challenges, explain the causality behind experimental choices, and provide self-validating protocols to enhance yield, purity, and scalability.

The 3,3-disubstituted oxetane motif is a powerful tool in modern medicinal chemistry, often serving as a bioisosteric replacement for gem-dimethyl or carbonyl groups to improve physicochemical properties.[1] However, the inherent ring strain of the oxetane core presents unique synthetic challenges, primarily its susceptibility to ring-opening under various conditions.[2][3] This guide focuses on navigating these challenges to achieve a robust and reproducible synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis of (3-Methyloxan-3-yl)methanamine, structured in a question-and-answer format. Our recommended synthetic route involves the conversion of 3-methyl-3-oxetanemethanol, a common starting material, to the target amine via a nitrile intermediate.

Core Topic: Low Reaction Yield

Question 1: My overall yield for the conversion of 3-methyl-3-oxetanemethanol to (3-Methyloxan-3-yl)methanamine is consistently low. What are the most likely causes?

Answer: Low yield in this multi-step synthesis typically originates from one of three areas: instability of the oxetane ring, suboptimal functional group transformations, or losses during workup and purification.

A. Oxetane Ring Instability & Undesired Ring-Opening: The primary culprit for yield loss is often the unintended cleavage of the strained four-membered ring.[3][4] The oxetane ether linkages are susceptible to attack under both acidic and, in some cases, strongly basic or nucleophilic conditions, leading to the formation of diol byproducts.

  • Acidic Conditions: The presence of strong Brønsted or Lewis acids can catalyze ring-opening.[2][3] This is a critical consideration during reactions (e.g., if using acidic catalysts) and especially during aqueous workups. Avoid washing with strongly acidic solutions (e.g., 1M HCl). A buffered or mildly basic wash (e.g., saturated NaHCO₃ solution) is much safer for the integrity of the ring.

  • High Temperatures: Prolonged heating can promote decomposition and ring-opening pathways. Whenever possible, conduct reactions at the lowest effective temperature.

  • Certain Reagents: Some reagents, particularly those with strong Lewis acidic character, can coordinate to the oxetane oxygen and facilitate cleavage.

B. Inefficient Functional Group Transformations: Each step in the sequence (tosylation, cyanation, reduction) has potential pitfalls.

  • Tosylation (Alcohol → OTs): Incomplete conversion is common. Ensure you use a slight excess of TsCl and an adequate base (e.g., pyridine, Et₃N) to scavenge the HCl byproduct. The reaction should be run until TLC or GC-MS analysis shows complete consumption of the starting alcohol.

  • Cyanation (OTs → CN): This is an Sₙ2 reaction. The choice of solvent is critical; polar aprotic solvents like DMSO or DMF are ideal for promoting the reaction. Ensure your cyanide source (e.g., NaCN, KCN) is dry and of high purity. A common failure point is competing elimination (E2) if the reaction is run at too high a temperature.

  • Nitrile Reduction (CN → CH₂NH₂): This step is frequently problematic.

    • Catalyst Choice: The choice of catalyst and conditions for hydrogenation is crucial. Raney Nickel is effective but can sometimes be aggressive. Rhodium on alumina or platinum oxide are excellent alternatives.

    • Reducing Agents: Chemical reduction with LiAlH₄ (LAH) is highly effective but requires strictly anhydrous conditions and careful quenching. Borane complexes (e.g., BH₃·THF) are a milder alternative.

    • Side Reactions: Incomplete reduction can leave starting nitrile. Over-reduction is not an issue here, but harsh conditions can lead to catalyst-mediated ring degradation.

C. Workup and Isolation Losses: The final product is a relatively small, polar primary amine, which can make isolation challenging.

  • Volatility: The product is likely to have a low boiling point. Avoid concentrating solutions on a rotary evaporator at high vacuum or elevated temperatures.

  • Aqueous Solubility: As a small amine, the product will have significant water solubility, especially in its protonated (salt) form. To extract into an organic solvent, the aqueous layer must be basified (e.g., with NaOH or K₂CO₃ to pH > 11) to ensure the amine is in its freebase form. Multiple extractions with a solvent like dichloromethane or ethyl acetate are recommended.

  • Purification: Distillation under reduced pressure is the preferred method for purification if the product is thermally stable enough. Silica gel chromatography is possible but can lead to yield loss due to the polar nature of the amine adsorbing strongly to the silica. Using a silica gel plug treated with triethylamine can help mitigate this.

Core Topic: Impurity Profile

Question 2: I'm observing an impurity via LC-MS with a mass corresponding to the ring-opened diol. How can I prevent this?

Answer: The formation of 3-(hydroxymethyl)-3-methylpropane-1,3-diol is a classic sign of hydrolysis of the oxetane ring. As discussed in Question 1, this is almost always caused by exposure to acidic conditions, particularly during aqueous workups.

Preventative Measures:

  • Strict pH Control: During any aqueous wash or extraction, ensure the pH of the aqueous phase remains neutral or slightly basic (pH 7-9). Use saturated sodium bicarbonate or a dilute phosphate buffer instead of water if trace acids may be present.

  • Lewis Acid-Free Reagents: Scrutinize your reagents for any hidden Lewis acids. For example, some grades of salts or solvents may contain acidic impurities.

  • Temperature Management: Avoid excessive heating during reaction and distillation, as this can lower the activation energy for the acid-catalyzed hydrolysis pathway.

Troubleshooting_Workflow start Low Yield Observed check_nmr Analyze Crude Reaction Mixture by ¹H NMR start->check_nmr signals_ok Oxetane Signals (4.2-4.6 ppm) Intact? check_nmr->signals_ok focus_conversion Problem is in Reaction Efficacy or Workup. - Check for incomplete conversion. - Optimize purification/extraction. signals_ok->focus_conversion  Yes focus_stability Problem is Oxetane Ring Instability. - Check for acidic reagents/workup. - Reduce reaction temperature. signals_ok->focus_stability  No

Core Topic: Synthesis of Precursors

Question 3: What is the most reliable method to synthesize the 3-methyl-3-oxetanecarbonitrile precursor?

Answer: A robust and scalable two-step sequence starting from the commercially available 3-methyl-3-oxetanemethanol is the most common approach. This involves converting the primary alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with a cyanide salt. This method generally avoids the harsher conditions that might be required for other routes (e.g., starting from a ketone) and preserves the oxetane ring.[5]

Step 1: Tosylation. This step converts the poorly reactive hydroxyl group into an excellent leaving group. Careful control of temperature and stoichiometry is key to achieving high conversion without side reactions. Step 2: Cyanation. The Sₙ2 displacement of the tosylate with cyanide provides the nitrile. The choice of a polar aprotic solvent is critical to accelerate this typically slow reaction and suppress the competing E2 elimination pathway.[5]

Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should perform their own optimization based on their specific equipment and reagent quality.

Protocol 1: Synthesis of 3-Methyl-3-oxetanemethan-O-tosylate
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 3-methyl-3-oxetanemethanol (1.0 eq) and anhydrous pyridine (3.0 eq).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Quenching: Slowly pour the reaction mixture into ice-cold 1M HCl (5 volumes) and extract with ethyl acetate (3 x 3 volumes).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C) to yield the crude tosylate, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 3-Methyl-3-oxetanecarbonitrile
  • Setup: To a round-bottom flask, add the crude 3-methyl-3-oxetanemethan-O-tosylate (1.0 eq) and sodium cyanide (NaCN, 1.5 eq) in anhydrous DMSO (5 mL per gram of tosylate). CAUTION: NaCN is highly toxic. Handle with extreme care in a fume hood.

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by GC-MS or TLC.

  • Workup: After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude nitrile can be purified by vacuum distillation.

Protocol 3: Reduction of 3-Methyl-3-oxetanecarbonitrile to (3-Methyloxan-3-yl)methanamine

The table below summarizes common conditions for the final reduction step. The choice depends on available equipment and safety considerations.

MethodReducing Agent/CatalystSolventTemperature (°C)PressureTypical YieldKey Considerations
A LiAlH₄ (LAH)Anhydrous THF0 to RTAtmospheric85-95%Requires strictly anhydrous conditions. Quenching is highly exothermic.
B H₂ / Raney NickelEthanolic Ammonia25-5050-100 psi80-90%Requires hydrogenation equipment. Ethanolic ammonia suppresses secondary amine formation.
C BH₃·THF ComplexAnhydrous THF0 to 65Atmospheric75-85%Milder than LAH. Requires an acidic workup to hydrolyze the amine-borane complex, which must be done carefully to avoid oxetane ring-opening.

Reaction_Scheme

References

  • W. W. G. B. E. W. and B. D. F. A. C. (2016) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • T. T. M. K. M. P. (2024) Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • V. D. M. R. P. K. T. K. O. K. and S. A. V. (n.d.) Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • A. S. A. V. K. T. and A. A. (2016) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications. [Link]

  • T. T. M. K. M. P. (2024) Oxetanes: formation, reactivity and total syntheses of natural products. National Institutes of Health. [Link]

  • H. K. (2020) An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. [Link]

Sources

Technical Support Center: Chromatographic Purification of (3-Methyloxan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (3-Methyloxan-3-yl)methanamine and related primary amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of basic compounds. We will delve into the root causes of common issues and provide robust, field-proven solutions to streamline your workflow and enhance purity.

The structure of (3-Methyloxan-3-yl)methanamine, featuring a basic primary amine and a polar oxane ring, presents a classic purification challenge. The lone pair of electrons on the nitrogen atom makes the molecule susceptible to strong, undesirable interactions with standard chromatographic stationary phases, leading to common problems like poor peak shape and low recovery. This guide provides a framework for diagnosing and solving these issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary difficulty in purifying (3-Methyloxan-3-yl)methanamine on standard silica gel?

The principal challenge is a strong acid-base interaction between the basic amine group and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction leads to a secondary retention mechanism, competing with the desired partitioning behavior, which results in significant peak tailing, reduced resolution, and in severe cases, irreversible adsorption and loss of the compound.[2][3]

Q2: Which chromatographic mode is best suited for purifying this type of polar amine?

There is no single "best" mode; the optimal choice depends on the specific impurities, required purity, scale, and available equipment. Each technique offers distinct advantages.

Chromatographic ModeKey AdvantagesCommon ChallengesTypical Stationary PhaseTypical Mobile Phase Modifiers
Normal Phase (NP) Simple solvents (Hexane/EtOAc), good for removing non-polar impurities.Severe peak tailing without modification, potential for sample loss.[2]Silica Gel, AluminaTriethylamine (TEA), Ammonia, Diethylamine (DEA) to mask silanols.[1][2]
Reversed-Phase (RP) Excellent resolution, highly reproducible, good for polar impurities.[4]Poor retention at neutral or acidic pH. Requires careful pH control.C18, C8High pH (e.g., 0.1% TEA or NH4OH) to neutralize the amine.[1] Low pH with buffers (e.g., Formic Acid/Ammonium Formate).[5]
HILIC Superior retention for very polar compounds that don't retain in RP.[6][7]Sensitive to water content, can have longer equilibration times.Bare Silica, Amide, CyanoAcetonitrile/Water with buffers (e.g., Ammonium Acetate).[8]
SFC Very fast separations, reduced solvent usage, ideal for chiral separations.[9]Requires specialized equipment, additives may be needed for peak shape.[10]Chiral Stationary Phases (CSPs), 2-EthylpyridineCO2 with a polar co-solvent (e.g., Methanol) and a basic additive.[9][11]
Q3: How do mobile phase additives work to improve the purification of amines?

Additives are crucial for mitigating the undesirable interactions that cause poor chromatography for basic compounds.

  • In Normal Phase: A small amount of a competing base (e.g., 0.5-1% triethylamine) is added to the mobile phase. This additive preferentially interacts with the acidic silanol sites on the silica, effectively "masking" them from your target amine.[1][2] This allows the primary retention mechanism to dominate, resulting in more symmetrical peaks.

  • In Reversed-Phase: The goal is to control the ionization state of both the analyte and the stationary phase.

    • High pH (>8): Adding a base like triethylamine or ammonium hydroxide deprotonates the primary amine (R-NH3+ -> R-NH2).[1] This neutral form is more hydrophobic, increasing its retention on the non-polar C18 phase and improving peak shape.[1]

    • Low pH (<3): Adding an acid like formic or trifluoroacetic acid keeps the analyte protonated (R-NH2 -> R-NH3+) but also suppresses the ionization of residual silanol groups on the silica surface, which minimizes ionic interactions.[3][12] Buffers, like ammonium formate, can further improve peak shape by providing counter-ions that shield the analyte from the stationary phase.[5]

Troubleshooting Guide: From Tailing Peaks to Pure Product

Problem: My peak is broad and tailing severely on my silica gel flash column.
  • Probable Cause: You are witnessing the classic interaction between a basic amine and acidic silica. The tailing occurs because some analyte molecules are strongly retained on high-energy silanol sites, eluting much later than molecules that interact only via weaker partitioning forces.[3][5]

  • Solutions:

    • Mobile Phase Modification (First Action): Add a competing base to your eluent. Start by creating a stock solution of 1% triethylamine (TEA) or ammonium hydroxide in your polar solvent (e.g., Ethyl Acetate or Methanol). Use this stock to prepare your gradient. This is often sufficient to dramatically improve peak shape.[2]

    • Use a Modified Stationary Phase: If modifiers are insufficient or undesirable, switch to an amine-functionalized silica column.[13] These columns have a basic surface that repels the amine, preventing the acid-base interaction and yielding sharp peaks without mobile phase additives.[2]

    • Column Basification (Alternative Method): You can pre-treat the silica column by flushing it with your non-polar eluent containing 1-2% ammonia or TEA before loading your sample.[14]

Problem: My compound elutes in the void volume on my C18 reversed-phase column.
  • Probable Cause: Your mobile phase pH is likely acidic or neutral. In these conditions, the primary amine is protonated (R-NH3+), making it highly polar and water-soluble. It has very little affinity for the non-polar C18 stationary phase and is swept through the column with the mobile phase front.[7]

  • Solutions:

    • Increase Mobile Phase pH: The most effective solution is to raise the pH of your mobile phase to be at least two units above the pKa of your amine.[1] This converts the amine to its neutral, free-base form, which is significantly more hydrophobic and will interact properly with the C18 phase. A mobile phase of Water/Acetonitrile with 0.1% TEA is a common starting point.[1]

    • Consider HILIC: If your compound is still too polar even in its free-base form, it is an excellent candidate for Hydrophilic Interaction Liquid Chromatography (HILIC).[6][15] In HILIC, a polar stationary phase is used with a high-organic, low-aqueous mobile phase, providing strong retention for polar molecules.[16]

Problem: I need to separate the enantiomers of (3-Methyloxan-3-yl)methanamine.
  • Probable Cause: The compound is chiral, and standard achiral chromatography cannot distinguish between enantiomers. You require a chiral environment for separation.

  • Solutions:

    • Chiral Chromatography (SFC or HPLC): The most direct method is to use a Chiral Stationary Phase (CSP).[17] Polysaccharide-based CSPs are highly effective for separating amine enantiomers. Supercritical Fluid Chromatography (SFC) is often the preferred technique for chiral separations as it is fast and uses less solvent.[9][18] A basic additive is typically required in the mobile phase (e.g., diethylamine in methanol co-solvent) to ensure good peak shape.[11]

    • Diastereomeric Derivatization: If a chiral column is unavailable, you can react your racemic amine with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (either normal or reversed-phase). The derivatizing agent is then cleaved to yield the pure enantiomers.

Workflow: Troubleshooting Peak Tailing in Amine Purification

Below is a logical workflow for diagnosing and resolving peak tailing, a critical step in achieving a successful purification.

G start Start: Tailing Peak Observed check_mode Which Mode? Normal Phase (Silica) or RP/HILIC? start->check_mode np_cause Cause: Strong Acid-Base Interaction with Silanols check_mode->np_cause Normal Phase rp_cause Cause: Secondary Ionic Interaction with Residual Silanols check_mode->rp_cause Reversed-Phase or HILIC np_sol1 Solution 1: Add Competing Base to Mobile Phase (e.g., 1% TEA or NH4OH) np_cause->np_sol1 np_sol2 Solution 2: Switch to Amine-Functionalized Stationary Phase np_sol1->np_sol2 If tailing persists end End: Symmetrical Peak Achieved np_sol1->end If successful np_sol3 Solution 3: Switch to a Different Mode (e.g., High-pH RP) np_sol2->np_sol3 If tail-free is critical np_sol2->end If successful rp_sol1 Solution 1: Adjust Mobile Phase pH (Low pH < 3 or High pH > 8) rp_cause->rp_sol1 rp_sol2 Solution 2: Add Buffer to Mobile Phase (e.g., Ammonium Formate/Acetate) rp_sol1->rp_sol2 If tailing persists rp_sol1->end If successful rp_sol3 Solution 3: Use a High-Purity, End-Capped Column (Type B Silica) rp_sol2->rp_sol3 If still problematic rp_sol2->end If successful

Caption: Decision tree for troubleshooting peak tailing.

Validated Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is designed for general-purpose purification on a standard flash chromatography system to remove non-polar or moderately polar impurities.

  • Solvent Preparation:

    • Prepare your non-polar solvent (Solvent A), typically Hexane or Heptane.

    • Prepare your polar solvent (Solvent B) by adding 1% v/v triethylamine (TEA) to Ethyl Acetate (e.g., 10 mL of TEA in 990 mL of Ethyl Acetate). The TEA acts as the silanol-masking agent.[2]

  • Column Selection and Equilibration:

    • Select a standard silica gel flash column appropriately sized for your sample load (typically 1-10% loading by weight).

    • Equilibrate the column with at least 3-5 column volumes (CV) of your initial mobile phase composition (e.g., 100% Solvent A or a weak mixture like 98:2 A:B).

  • Sample Preparation and Loading:

    • Dissolve your crude (3-Methyloxan-3-yl)methanamine in a minimal amount of a strong solvent like Dichloromethane or Methanol.

    • Alternatively, for better resolution, perform a solid load: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto a solid load cartridge.

  • Chromatography and Elution:

    • Run a linear gradient from your starting conditions (e.g., 2% Solvent B) to a higher concentration (e.g., 50-100% Solvent B) over 10-15 CV. The optimal gradient will depend on the polarity of the impurities.

    • Monitor the elution using a suitable detector (UV, ELSD, or MS).

  • Fraction Analysis and Work-up:

    • Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure. The TEA is volatile and should co-evaporate.

Protocol 2: High-pH Reversed-Phase Preparative HPLC

This protocol is ideal for high-resolution separation of polar impurities or for final purification steps where high purity is required.

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): Prepare a solution of 0.1% ammonium hydroxide or triethylamine in HPLC-grade water. Filter through a 0.45 µm filter. This high pH will keep your amine in its neutral state.[1]

    • Solvent B (Organic): Prepare a solution of 0.1% of the same base in HPLC-grade Acetonitrile or Methanol.

  • Column Selection and Equilibration:

    • Select a preparative C18 column that is stable at high pH (many modern columns are).

    • Equilibrate the column with your initial gradient conditions (e.g., 95:5 A:B) for at least 10 column volumes or until the baseline is stable.

  • Sample Preparation and Injection:

    • Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of Water/Acetonitrile or DMSO. Ensure the sample is fully dissolved and filtered before injection.

  • Chromatography and Elution:

    • Inject the sample and run a suitable gradient. A typical scouting gradient might be 5% to 95% Solvent B over 15-20 minutes.

    • Optimize the gradient based on the scouting run to maximize resolution around the target compound.

  • Fraction Collection and Post-Purification:

    • Collect fractions corresponding to the main product peak.

    • Combine the pure fractions. The mobile phase is basic, so you may need to neutralize it with a volatile acid (like formic acid) before solvent evaporation.

    • Lyophilization (freeze-drying) is often the preferred method for removing the aqueous mobile phase to obtain the final product.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Link

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1983). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Link

  • Biotage. (2023). Is there an easy way to purify organic amines?Link

  • Element Lab Solutions. Peak Tailing in HPLC. Link

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Link

  • LCGC International. Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. Link

  • Li, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Link

  • Google Patents. EP0037695B1 - Methylamines purification process. Link

  • Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Link

  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Link

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Link

  • Molecules. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Link

  • Google Patents. US20050011836A1 - Additives for reversed-phase HPLC mobile phases. Link

  • Buchi.com. Why HILIC is what your polar compounds need for purification. Link

  • ResearchGate. Chiral SFC-UV separation of amine and imine derivative using standard...Link

  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Link

  • ResearchGate. (PDF) Chiral Separation of Norlaudanosoline...Link

  • KNAUER. HPLC Troubleshooting Guide. Link

  • Reddit. Chromotography with free amines?Link

  • AstraZeneca. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. Link

  • PubMed. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Link

  • Chromatography Online. Why Do Peaks Tail?Link

  • ResearchGate. Effect of amine mobile phase additives on chiral subcritical fluid chromatography...Link

  • Chromatography Today. (2018). Column Technology for Achiral SFC Separations. Link

  • Chromatography Online. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Link

  • Thermo Fisher Scientific. HILIC separations. Link

Sources

Troubleshooting side reactions in the synthesis of (3-Methyloxan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-Methyloxan-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this valuable oxetane-containing building block. The strained oxetane ring in this compound can enhance metabolic stability and improve pharmacokinetic properties in drug candidates.[1]

I. Overview of Synthetic Strategies

The synthesis of (3-Methyloxan-3-yl)methanamine, a primary amine, typically involves the reduction of a corresponding nitrile or amide precursor. While direct synthesis from (3-methyloxetan-3-yl)methanol via amination with ammonia has been reported, this often requires high pressure and specialized catalytic systems.[2] A more common laboratory-scale approach involves the reduction of a nitrile or amide functional group. These methods, while generally reliable, are prone to specific side reactions that can complicate purification and reduce yields.

This guide will focus on troubleshooting the common reduction pathways.

Common Synthetic Pathways & Potential Issues

Synthetic_Pathways cluster_0 Nitrile Reduction Pathway cluster_1 Amide Reduction Pathway Nitrile 3-Methyloxane-3-carbonitrile Amine1 (3-Methyloxan-3-yl)methanamine Nitrile->Amine1 LiAlH4 or H2/Catalyst Side_Products1 Side Products: - Secondary/Tertiary Amines - Incomplete Reduction (Imine) Nitrile->Side_Products1 Suboptimal Conditions Amide 3-Methyloxane-3-carboxamide Amine2 (3-Methyloxan-3-yl)methanamine Amide->Amine2 LiAlH4 or Borane Reagents Side_Products2 Side Products: - Alcohol (from over-reduction) - Unreacted Starting Material Amide->Side_Products2 Harsh Conditions / Poor Stoichiometry

Caption: Common synthetic routes to (3-Methyloxan-3-yl)methanamine and associated side products.

II. Troubleshooting Guide & FAQs

Scenario 1: Nitrile Reduction Pathway

The reduction of nitriles is a robust method for synthesizing primary amines.[3][4] However, the formation of secondary and tertiary amine impurities is a common issue, particularly with catalytic hydrogenation.[5]

Q1: My final product is contaminated with significant amounts of secondary and tertiary amines after catalytic hydrogenation. What is causing this and how can I prevent it?

A1: Cause and Mechanism

The formation of secondary and tertiary amines during catalytic hydrogenation of nitriles arises from the reaction of the initially formed primary amine with intermediate imines. The primary amine can act as a nucleophile, attacking the imine intermediate, which then undergoes further reduction to a secondary amine. This process can repeat to form a tertiary amine.

Secondary_Amine_Formation Nitrile R-C≡N Imine R-CH=NH (Imine Intermediate) Nitrile->Imine H2/Catalyst Primary_Amine R-CH2-NH2 (Desired Product) Imine->Primary_Amine Secondary_Amine (R-CH2)2NH (Side Product) Imine->Secondary_Amine + R-CH2-NH2 - NH3 (Nucleophilic Attack)

Caption: Mechanism of secondary amine formation during nitrile reduction.

Troubleshooting Protocol:

  • Addition of Ammonia: The most effective method to suppress the formation of secondary and tertiary amines is to perform the hydrogenation in the presence of ammonia (or ammonium hydroxide).[5] The high concentration of ammonia shifts the equilibrium away from the reaction of the primary amine with the imine intermediate.

  • Solvent Choice: Using a solvent like ethanol saturated with ammonia is a common and effective practice.

  • Catalyst Selection: Raney Nickel is a frequently used catalyst for this transformation.

  • Reaction Conditions: While catalytic hydrogenation can be effective, it often requires high pressures and temperatures, which can sometimes lead to other side reactions.[6]

Q2: I am using Lithium Aluminum Hydride (LiAlH₄) for the nitrile reduction, but I am getting a low yield and a complex mixture of products. What could be going wrong?

A2: Cause and Troubleshooting

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively convert nitriles to primary amines.[3][7][8][9] However, several factors can lead to poor outcomes:

  • Reagent Quality: LiAlH₄ is highly reactive with water and moisture. Ensure you are using a fresh, high-quality reagent and completely anhydrous solvents (e.g., diethyl ether, THF).

  • Incomplete Reaction: The reduction proceeds through an intermediate imine salt.[8] Insufficient LiAlH₄ or too short a reaction time can result in incomplete reduction.

  • Work-up Procedure: The work-up is critical. A standard Fieser work-up (sequential addition of water, then aqueous NaOH, then more water) is often employed to quench the reaction and precipitate aluminum salts, which can then be filtered off. An improper work-up can lead to the formation of emulsions and difficulty in isolating the product.

  • Temperature Control: The reaction is highly exothermic. It's crucial to add the nitrile to the LiAlH₄ solution slowly at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature or be gently refluxed.

ParameterRecommendationRationale
LiAlH₄ Stoichiometry 1.5 - 2.0 equivalentsEnsures complete reduction of the nitrile.
Solvent Anhydrous THF or Diethyl EtherPrevents quenching of the highly reactive LiAlH₄.
Temperature Initial addition at 0 °C, then refluxControls the exothermic reaction and drives it to completion.
Work-up Fieser MethodEfficiently removes aluminum salts and simplifies product isolation.
Scenario 2: Amide Reduction Pathway

The reduction of amides to amines is another common synthetic route.[6][10][11] LiAlH₄ is the most common reagent for this transformation.[12][13]

Q3: After reducing my 3-methyloxane-3-carboxamide with LiAlH₄, my main impurity is the corresponding alcohol, (3-methyloxan-3-yl)methanol. Why is this happening?

A3: Cause and Mechanism

While amide reduction to an amine is the expected outcome, over-reduction to an alcohol can occur, although it is less common than with esters. This side reaction can be promoted by harsh reaction conditions or the presence of certain impurities. The generally accepted mechanism for amide reduction involves the formation of an iminium ion intermediate, which is then further reduced to the amine.[10]

Troubleshooting Protocol:

  • Reagent Purity: Ensure the amide starting material is free of any corresponding carboxylic acid or ester, as these will be readily reduced to the alcohol.

  • Temperature Control: Maintain careful temperature control during the reaction. Overheating can sometimes lead to undesired side reactions.

  • Stoichiometry: Use the correct stoichiometry of LiAlH₄. While an excess is needed, a large excess might contribute to side reactions under prolonged heating.

  • Alternative Reagents: Consider using borane reagents like BH₃-THF or BH₃-SMe₂.[5] These are also effective for amide reduction and can sometimes offer better selectivity.

Scenario 3: Purification Challenges

Q4: I have successfully synthesized the desired amine, but I am struggling to purify it using standard silica gel chromatography. The compound seems to be sticking to the column.

A4: Cause and Troubleshooting

Primary amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant tailing, poor separation, and even product loss on the column.

Purification Protocol:

  • Basified Silica Gel: A common strategy is to add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase (eluent).[14] Typically, 0.5-2% of the amine is added to the eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). This deprotonates the silanol groups and minimizes the interaction with the basic amine product.

  • Alternative Stationary Phases: If basified silica is insufficient, consider using alternative stationary phases like alumina (basic or neutral) or reverse-phase chromatography.

  • Salt Formation and Extraction: An alternative to chromatography is to perform an acid-base extraction.

    • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the purified amine.

Purification_Workflow cluster_chrom Chromatography Details cluster_ext Extraction Details Start Crude Product Mixture Chromatography Silica Gel Chromatography Start->Chromatography Option 1 Extraction Acid-Base Extraction Start->Extraction Option 2 Pure_Product Purified (3-Methyloxan-3-yl)methanamine Chromatography->Pure_Product Eluent + 1% Triethylamine Aqueous_Layer Aqueous Layer (Amine Salt) Extraction->Aqueous_Layer Add HCl Organic_Layer Organic Layer (Impurities) Extraction->Organic_Layer Aqueous_Layer->Pure_Product 1. Add NaOH 2. Extract with Ether

Caption: Troubleshooting workflow for the purification of basic amines.

III. References

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

  • Gunanathan, C., et al. (2013). Methods for making oxetan-3-ylmethanamines. Google Patents. Retrieved from

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

  • Shell Development Co. (1945). Purification of amine reaction mixtures. Google Patents. Retrieved from

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Bellinghiere, A. T., et al. (2015). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. ResearchGate.

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]

  • Melchiorre, P., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Reddit. (2018). Nitrile reduction issues. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Amides to Amines and Aldehydes. Retrieved from [Link]

  • Melchiorre, P., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. PMC - NIH.

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Chemguide. (n.d.). REDUCING NITRILES TO PRIMARY AMINES. Retrieved from [Link]

  • ResearchGate. (2025). Amine Exchange and Unexpected Ring-Opening Reactions of Pyranone Derivatives.

  • PubChem - NIH. (n.d.). (3-Methyloxetan-3-yl)methanamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • YouTube. (2020). Reducing Nitriles--Another Way to Make Aldehydes & Amines.

  • YouTube. (2021). 22.3 Synthesis of Amines | Organic Chemistry.

  • LibreTexts. (2022). 21.7: Chemistry of Amides.

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles.

  • MySkinRecipes. (n.d.). (3-Methyloxetan-3-yl)methanamine. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction.

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Technical Support Center: Optimization of Reaction Conditions for (3-Methyloxan-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (3-Methyloxan-3-yl)methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic building block. By understanding the underlying chemical principles and potential pitfalls, you can streamline your experimental workflow and achieve higher yields and purity.

Introduction

(3-Methyloxan-3-yl)methanamine is a key structural motif in medicinal chemistry, offering a unique three-dimensional scaffold that can enhance metabolic stability and improve pharmacokinetic properties of drug candidates. However, the synthesis of this 3,3-disubstituted oxane derivative presents several challenges, primarily due to steric hindrance around the reactive center. This guide provides a comprehensive question-and-answer-based troubleshooting section and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guide

This section addresses common problems observed during the synthesis of (3-Methyloxan-3-yl)methanamine, which is typically prepared via a multi-step sequence starting from a suitable precursor, often involving the formation of the oxane ring followed by the introduction of the aminomethyl group. A common synthetic route involves the reductive amination of 3-methyl-3-oxanecarbaldehyde.

Problem 1: Low Yield in Reductive Amination Step

Question: I am attempting the reductive amination of 3-methyl-3-oxanecarbaldehyde with ammonia to synthesize (3-Methyloxan-3-yl)methanamine, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the reductive amination of a sterically hindered aldehyde like 3-methyl-3-oxanecarbaldehyde are a frequent issue. The primary reasons often revolve around incomplete imine formation and inefficient reduction. Here is a systematic approach to troubleshoot and optimize your reaction:

Causality and Optimization Strategy:

  • Inefficient Imine Formation: The formation of the imine intermediate is an equilibrium-driven process. The steric hindrance from the 3-methyl group can disfavor the tetrahedral intermediate leading to the imine.

    • Solution:

      • Water Removal: The reaction produces water, which can hydrolyze the imine back to the aldehyde. Employ a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves. For larger scales, a Dean-Stark apparatus can be effective.

      • pH Control: Imine formation is often acid-catalyzed. A slightly acidic medium (pH 4-6) can accelerate the reaction. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. A catalytic amount of acetic acid is commonly used.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde, especially in a one-pot procedure.[1][2][3]

    • Common Reducing Agents and Considerations:

Reducing AgentAdvantagesDisadvantagesOptimization Tips
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over aldehydes.[3] Tolerates a wide range of functional groups.Water-sensitive.Use in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Sodium Cyanoborohydride (NaBH₃CN) Less sensitive to water than NaBH(OAc)₃. Effective in protic solvents like methanol (MeOH).Toxic cyanide byproducts. Requires careful pH control to avoid release of HCN gas.Maintain a slightly acidic pH (4-6).
Catalytic Hydrogenation (e.g., H₂, Pd/C, Raney Ni) "Green" and cost-effective for large-scale synthesis.May require high pressure and temperature. Can reduce other functional groups.Screen different catalysts and solvent systems. A nickel-based catalyst may be effective.[4]
  • Reaction Concentration and Temperature:

    • Solution: Higher concentrations can favor the bimolecular imine formation. However, this can also lead to side reactions. Start with a concentration of 0.1-0.5 M and optimize. The reaction temperature should be kept low during the reduction step to minimize side reactions.

Workflow for Optimization:

Caption: Troubleshooting workflow for low yield in reductive amination.

Problem 2: Formation of Side Products

Question: I am observing significant side products in my reaction mixture, making purification difficult. What are the common side products and how can I minimize their formation?

Answer:

The formation of side products is a common issue, especially when dealing with sterically hindered substrates. The primary side products in a reductive amination are typically the corresponding alcohol from the reduction of the starting aldehyde and dialkylation products.

Common Side Products and Mitigation Strategies:

  • Alcohol Formation (3-Methyloxan-3-yl)methanol: This occurs when the reducing agent reduces the starting aldehyde before imine formation.

    • Cause: The reducing agent is not selective enough, or the rate of reduction of the aldehyde is competitive with the rate of imine formation.

    • Solution:

      • Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for imines in the presence of aldehydes.[3]

      • Two-Step Procedure: First, form the imine under optimized conditions (with a dehydrating agent). After confirming imine formation (e.g., by TLC or crude NMR), add the reducing agent. This separates the imine formation from the reduction step.

  • Dialkylation/Tertiary Amine Formation: This can occur if the newly formed primary amine reacts with another molecule of the aldehyde to form a secondary amine, which is then reduced.

    • Cause: The product primary amine is more nucleophilic than ammonia.

    • Solution:

      • Use a Large Excess of Ammonia: Using a large excess of ammonia (e.g., a saturated solution in methanol or high pressure of ammonia gas) will statistically favor the reaction of the aldehyde with ammonia over the product amine.

      • Slow Addition of Aldehyde: Slowly adding the aldehyde to the reaction mixture containing a high concentration of ammonia and the reducing agent can help to maintain a low concentration of the aldehyde, thus minimizing the reaction with the product amine.

Experimental Protocol: Optimized Reductive Amination (Two-Step)

  • Imine Formation:

    • Dissolve 3-methyl-3-oxanecarbaldehyde (1.0 eq) in methanol (0.5 M).

    • Add anhydrous magnesium sulfate (2.0 eq).

    • Add a 7 M solution of ammonia in methanol (10 eq).

    • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC or GC-MS until the aldehyde is consumed.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in portions. Caution: Hydrogen gas evolution.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.

    • Quench the reaction by the slow addition of water.

    • Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Problem 3: Difficult Purification of the Final Product

Question: My crude product is an oil that is difficult to purify by column chromatography. Are there alternative purification methods for this type of hindered primary amine?

Answer:

The purification of polar, and sometimes volatile, primary amines can be challenging. Standard silica gel chromatography can lead to product loss due to streaking and irreversible binding to the acidic silica.

Purification Strategies:

  • Acid-Base Extraction: This is a highly effective method for separating basic amines from neutral or acidic impurities.

    • Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer.

      • Wash the organic layer with water to remove any residual acid.

      • Combine the acidic aqueous layers and wash with an organic solvent to remove any neutral impurities.

      • Basify the aqueous layer to a pH > 12 with a strong base (e.g., 6 M NaOH), while cooling in an ice bath.

      • Extract the now deprotonated amine back into an organic solvent (3 x).

      • Dry the combined organic layers, filter, and concentrate to obtain the purified amine.

  • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.

  • Salt Formation and Recrystallization: If the amine is a solid or can form a stable crystalline salt, this can be a very effective purification technique.

    • Protocol:

      • Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, isopropanol).

      • Add a solution of an acid (e.g., HCl in ether, or oxalic acid in ethanol) dropwise until precipitation is complete.

      • Collect the salt by filtration and recrystallize from a suitable solvent system.

      • The free amine can be regenerated by treatment with a base.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route to the starting material, 3-methyl-3-oxanecarbaldehyde?

A1: A common approach is the oxidation of the corresponding primary alcohol, (3-methyloxan-3-yl)methanol. This alcohol can be synthesized through various methods, often involving the construction of the 3,3-disubstituted oxane ring. Mild oxidation conditions are recommended to avoid over-oxidation to the carboxylic acid. Reagents like pyridinium chlorochromate (PCC) or a Swern oxidation are suitable.

Q2: How can I confirm the structure of my final product, (3-Methyloxan-3-yl)methanamine?

A2: A combination of spectroscopic techniques is essential for structural confirmation:

  • ¹H NMR: Expect to see characteristic signals for the methyl group (singlet), the methylene protons of the oxane ring (multiplets), and the aminomethyl group (singlet or AB quartet). The integration of these signals should correspond to the number of protons.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals, including a quaternary carbon at the 3-position.

  • Mass Spectrometry (MS): Look for the molecular ion peak [M]+ and/or the protonated molecular ion peak [M+H]+ corresponding to the calculated mass of C₇H₁₅NO.

  • IR Spectroscopy: A characteristic N-H stretching vibration for the primary amine will be present in the region of 3300-3500 cm⁻¹.

Q3: Are there any safety precautions I should be aware of when working with these compounds?

A3: Yes. Many of the reagents used in these syntheses are hazardous.

  • Sodium borohydride and Sodium cyanoborohydride: These are sources of flammable hydrogen gas upon reaction with water or acid. Handle with care and perform reactions in a well-ventilated fume hood. Sodium cyanoborohydride can release toxic hydrogen cyanide gas under acidic conditions.

  • Ammonia: Use in a well-ventilated fume hood as it is a corrosive and toxic gas.

  • Solvents: Dichloromethane and other chlorinated solvents are potential carcinogens. Handle with appropriate personal protective equipment (PPE).

Q4: Can I use a different amine instead of ammonia in the reductive amination step?

A4: Yes, this reaction can be adapted to synthesize N-substituted derivatives of (3-Methyloxan-3-yl)methanamine. The choice of reaction conditions, particularly the stoichiometry of the amine and the purification strategy, may need to be adjusted based on the properties of the amine used.

Conclusion

The synthesis of (3-Methyloxan-3-yl)methanamine derivatives, while presenting challenges related to steric hindrance, can be successfully optimized through a systematic approach to reaction conditions. By carefully selecting reagents, controlling the reaction environment, and employing appropriate purification techniques, researchers can efficiently access these valuable building blocks for drug discovery and development. This guide provides a starting point for troubleshooting and optimization; however, it is crucial to consult the primary literature for the most up-to-date and specific protocols.

References

  • CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents. Available at: [4]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - NIH. Available at: [Link][2]

  • Reductive Amination - Common Conditions. Available at: [Link][3]

Sources

How to prevent dimer formation in (3-Methyloxan-3-yl)methanamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Methyloxan-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this sterically hindered primary amine. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you prevent dimer formation and other side reactions, ensuring the success of your experiments.

Understanding the Challenge: Dimer Formation

(3-Methyloxan-3-yl)methanamine, a valuable building block in pharmaceutical synthesis due to its unique oxetane moiety, presents a common challenge associated with primary amines: the propensity for dimer formation. This typically occurs through over-alkylation or other side reactions where the primary amine reacts with more than one molecule of the electrophile or coupling partner. The steric hindrance provided by the 3-methyloxetane group can influence reaction rates and pathways, making careful optimization of reaction conditions crucial.

Troubleshooting Guide: Preventing Dimer Formation

This section addresses specific issues you may encounter during your experiments and provides actionable solutions to minimize dimer formation.

Issue 1: Formation of a Secondary Amine Dimer in Amide Coupling Reactions

Symptoms:

  • LC-MS analysis shows a significant peak with a mass corresponding to the desired amide product plus the mass of the starting amine minus NH3.

  • Purification is difficult due to the similar polarity of the desired product and the dimer byproduct.

Probable Cause: The primary amine product of the initial amide coupling acts as a nucleophile and reacts with another molecule of the activated carboxylic acid or acyl chloride. This is more likely to occur if the rate of the initial coupling is slow or if there is a localized high concentration of the activated acid. For sterically hindered amines, elevated temperatures used to drive the reaction can also promote this side reaction.[]

Solutions:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the (3-Methyloxan-3-yl)methanamine relative to the carboxylic acid. This ensures the complete consumption of the limiting activated acid, minimizing the chance of it reacting with the product amine.

  • Slow Addition: Add the coupling agent or activated acid solution dropwise to the solution of the amine and carboxylic acid. This maintains a low concentration of the reactive electrophile, favoring the desired primary amine acylation over the secondary amine formation.[2]

  • Optimize Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For many coupling reagents, this can be 0 °C to room temperature. Avoid excessive heating.

  • Choice of Coupling Reagent: For sterically hindered amines, consider using more potent coupling reagents like HATU or COMU, which can facilitate the reaction at lower temperatures and shorter reaction times, reducing the window for side reactions.

Experimental Protocol: Optimized Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq) and (3-Methyloxan-3-yl)methanamine (1.1 eq) in an appropriate anhydrous aprotic solvent (e.g., DMF, DCM).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.1 eq) in the same solvent.

  • Add the coupling reagent solution dropwise to the reaction mixture over 30-60 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, proceed with the standard aqueous workup and purification.

Issue 2: Formation of a Tertiary Amine in Reductive Amination

Symptoms:

  • NMR and mass spectrometry data indicate the presence of a product where two molecules of the aldehyde/ketone have reacted with the primary amine.

  • The desired secondary amine is obtained in low yield.

Probable Cause: The initially formed secondary amine is often more nucleophilic than the starting primary amine.[3] This makes it susceptible to reacting with another molecule of the aldehyde or ketone to form an iminium ion, which is then reduced to a tertiary amine. This is a common issue in reductive amination.[4]

Solutions:

  • Control pH: Maintain a slightly acidic pH (around 5-6) during the reaction. This protonates the intermediate hemiaminal, facilitating water elimination to form the imine, while not significantly protonating the amine nucleophile.[4]

  • Stepwise Procedure: First, form the imine by reacting (3-Methyloxan-3-yl)methanamine with the carbonyl compound, often with the removal of water (e.g., using molecular sieves or a Dean-Stark apparatus). Once the imine formation is complete, add the reducing agent in a separate step. This prevents the newly formed secondary amine from competing for the carbonyl compound.

  • Choice of Reducing Agent: Use a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). These reagents are more selective for the reduction of the iminium ion over the carbonyl starting material.[4]

  • Stoichiometry: Use a slight excess of the primary amine to ensure the carbonyl compound is fully consumed in the initial imine formation.

Experimental Protocol: Stepwise Reductive Amination

  • Dissolve the aldehyde or ketone (1.0 eq) and (3-Methyloxan-3-yl)methanamine (1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane).

  • Add a catalytic amount of acetic acid to achieve a pH of 5-6.

  • Add 4Å molecular sieves and stir the mixture at room temperature until imine formation is complete (monitored by TLC or NMR).

  • Filter off the molecular sieves.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the filtrate at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Perform an aqueous workup and purify the desired secondary amine.

FAQ: (3-Methyloxan-3-yl)methanamine Reactions

Q1: Why is (3-Methyloxan-3-yl)methanamine prone to dimer formation?

A1: Like most primary amines, (3-Methyloxan-3-yl)methanamine has two reactive N-H bonds. After reacting once to form a secondary amine, the product can still be nucleophilic and react a second time with an available electrophile. The steric bulk of the 3-methyloxetane group can slow down the initial desired reaction, sometimes requiring harsher conditions (like higher temperatures) that can inadvertently promote the undesired second reaction.

Q2: Can I use a protecting group to prevent dimerization?

A2: Yes, using a protecting group is an excellent strategy.[5] A bulky protecting group like the t-butyloxycarbonyl (Boc) group can be introduced to the amine. This protected amine can then be used in the desired reaction. Since the nitrogen is now part of a carbamate, it is significantly less nucleophilic and will not undergo further reactions.[5] After the desired transformation elsewhere in the molecule, the Boc group can be easily removed under acidic conditions.

Q3: What is the best solvent for reactions with (3-Methyloxan-3-yl)methanamine?

A3: The choice of solvent is highly dependent on the specific reaction. For amide coupling, aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are common. For reductive amination, solvents like methanol, dichloroethane (DCE), or tetrahydrofuran (THF) are frequently used. It is crucial that the solvent is anhydrous, as water can hydrolyze activated intermediates and imines.

Q4: How does slow addition of reagents help prevent dimer formation?

A4: Slow, controlled addition of the limiting electrophilic reagent (e.g., acyl chloride, aldehyde, or coupling agent) ensures that its concentration in the reaction mixture remains low at all times. This favors the reaction with the more abundant starting primary amine over the less concentrated secondary amine product, thus minimizing the formation of the dimer.[2]

Q5: Are there any specific safety precautions I should take when working with (3-Methyloxan-3-yl)methanamine?

A5: (3-Methyloxan-3-yl)methanamine is a chemical reagent and should be handled with appropriate safety precautions. Always work in a well-ventilated fume hood, wear personal protective equipment (gloves, safety glasses, lab coat), and consult the material safety data sheet (MSDS) before use.

Visualizing the Mechanisms

To better understand the processes leading to dimer formation and the strategies to prevent it, the following diagrams illustrate the key reaction pathways.

Dimerization_Amide_Coupling cluster_desired Desired Reaction cluster_side Side Reaction (Dimerization) cluster_prevention Prevention Strategy Amine (3-Methyloxan-3-yl)methanamine (Primary Amine) Product Desired Amide (Primary Amide Product) Amine->Product + R-CO-X ActivatedAcid Activated Carboxylic Acid (R-CO-X) ActivatedAcid->Product Product2 Desired Amide (Acts as Nucleophile) Dimer Dimer Byproduct (Secondary Amide) Product2->Dimer + R-CO-X ActivatedAcid2 Activated Carboxylic Acid (R-CO-X) ActivatedAcid2->Dimer SlowAddition Slow Addition of R-CO-X SlowAddition->Product Stoichiometry Control Stoichiometry (Excess Amine) Stoichiometry->Product LowTemp Low Temperature LowTemp->Product

Caption: Dimer formation pathway in amide coupling and prevention strategies.

Dimerization_Reductive_Amination cluster_desired Desired Reaction cluster_side Side Reaction (Dimerization) cluster_prevention Prevention Strategy Amine (3-Methyloxan-3-yl)methanamine (Primary Amine) Imine Imine Intermediate Amine->Imine + R-CO-R' Carbonyl Aldehyde/Ketone (R-CO-R') Carbonyl->Imine Product Desired Secondary Amine Imine->Product [Reduction] Product2 Desired Secondary Amine (More Nucleophilic) Iminium Iminium Ion Intermediate Product2->Iminium + R-CO-R' Carbonyl2 Aldehyde/Ketone (R-CO-R') Carbonyl2->Iminium Dimer Tertiary Amine Dimer Iminium->Dimer [Reduction] Stepwise Stepwise: Form Imine First Stepwise->Product pH_Control pH Control (5-6) pH_Control->Imine

Caption: Dimer formation pathway in reductive amination and prevention strategies.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review. (2024). YouTube. [Link]

  • The Synthesis of Sterically Hindered Amides. (2014). CHIMIA. [Link]

  • Amine Additives Greatly Expand the Scope of Asymmetric Hydrosilylation of Imines. (2000). PubMed. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

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Technical Support Center: (3-Methyloxan-3-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of (3-Methyloxan-3-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this valuable building block. (3-Methyloxan-3-yl)methanamine is a crucial intermediate in pharmaceutical development, prized for the metabolic stability and favorable pharmacokinetic properties conferred by its strained oxetane ring.[1]

However, its synthesis is not without challenges. The inherent basicity and nucleophilicity of the primary amine can lead to a variety of impurities that complicate downstream applications. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you identify, understand, and remove these impurities effectively.

Part 1: Understanding Impurity Formation

A robust purification strategy begins with understanding the potential impurities and their origin. The most common synthetic routes dictate the likely impurity profile. A prevalent method involves the direct amination of an activated (3-methyloxetan-3-yl)methanol derivative.

For instance, a common pathway is the reaction of 3-(chloromethyl)-3-methyloxetane with ammonia.[2] While effective, this route can generate several predictable side products.

G SM 3-(Chloromethyl)-3-methyloxetane (Starting Material) Product (3-Methyloxan-3-yl)methanamine (Desired Product) SM->Product Reaction with NH3 (Desired Path) Imp3 (3-Methyloxetan-3-yl)methanol (Hydrolysis Impurity) SM->Imp3 Hydrolysis (Reaction with trace H2O) NH3 Ammonia (NH3) (Reagent) NH3->Product Imp1 Bis[(3-methyloxan-3-yl)methyl]amine (Secondary Amine Impurity) Product->Imp1 Over-alkylation (Product reacts with SM) Imp2 Tris[(3-methyloxan-3-yl)methyl]amine (Tertiary Amine Impurity) Imp1->Imp2 Further Over-alkylation

Caption: Common impurity pathways in the synthesis of (3-Methyloxan-3-yl)methanamine.

Common Impurity Profile

This table summarizes the most frequently encountered impurities, their origins, and key identifiers.

Impurity NameStructureCommon Source / Causal FactorAnalytical Identification (Typical)
Unreacted Starting Material 3-(Chloromethyl)-3-methyloxetaneIncomplete reaction; insufficient excess of ammonia or reaction time.GC-MS: Distinct retention time and mass fragmentation pattern.
Secondary Amine Bis[(3-methyloxan-3-yl)methyl]amineOver-alkylation. The primary amine product acts as a nucleophile and reacts with another molecule of the starting material.LC-MS: Elutes later than the primary amine; mass consistent with C11H21NO2.
Tertiary Amine Tris[(3-methyloxan-3-yl)methyl]amineFurther over-alkylation of the secondary amine impurity.LC-MS: Elutes even later; mass consistent with C16H29NO3.
Hydrolysis Product (3-Methyloxetan-3-yl)methanolPresence of water in the reaction medium, leading to hydrolysis of the chloro-intermediate.GC-MS: Presence of a hydroxyl group can be confirmed by IR spectroscopy (broad peak ~3300 cm⁻¹).
Residual Solvents e.g., THF, Toluene, DMFCarried through from the reaction or initial workup steps.¹H NMR: Characteristic solvent peaks. GC Headspace analysis.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific purification challenges in a question-and-answer format.

Q1: My crude product shows significant levels of secondary and tertiary amine impurities. How can I selectively remove them?

Expert Analysis: This is a classic problem in amine synthesis. The root cause is the nucleophilicity of your desired primary amine product, which competes with the ammonia reagent for the electrophilic starting material. While optimizing reaction conditions (e.g., using a large excess of ammonia) can mitigate this, purification is often necessary.

The most robust method exploits the subtle differences in basicity (pKa) between primary, secondary, and tertiary amines. A carefully controlled acid-base liquid-liquid extraction can selectively partition these species.[3]

Recommended Protocol: Buffer-Based Aqueous Extraction

This protocol is adapted from established methods for separating amine mixtures and is highly effective for this specific challenge.[3]

Materials:

  • Crude product dissolved in a water-immiscible solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Buffer solution pH ~10 (e.g., Sodium Bicarbonate/Carbonate).

  • Buffer solution pH ~7 (e.g., Phosphate buffer).

  • Dilute HCl solution (~1 M).

  • Saturated NaCl solution (Brine).

  • Sodium Sulfate (Na₂SO₄) for drying.

Step-by-Step Methodology:

  • Dissolve Crude Mixture: Dissolve the crude amine mixture in an equal volume of dichloromethane (DCM).

  • Remove Tertiary Amine: Extract the DCM solution 2-3 times with the pH 10 buffer. At this pH, the more basic tertiary amine is partially protonated and partitions into the aqueous layer, while the primary and secondary amines remain predominantly in the organic phase.

  • Isolate Primary/Secondary Amines: Combine the organic layers from Step 2.

  • Separate Primary from Secondary: Extract the remaining organic layer 2-3 times with the pH 7 buffer. The primary amine, being the most basic of the remaining two, will be selectively protonated and move into the aqueous phase. The less basic secondary amine remains in the organic layer.

  • Recover Primary Amine: Collect the pH 7 aqueous extracts. Adjust the pH to >12 with 5M NaOH. The protonated primary amine will be neutralized, becoming water-insoluble.

  • Final Extraction: Extract the basified aqueous solution 3 times with fresh DCM.

  • Drying and Concentration: Combine the final DCM extracts, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified (3-Methyloxan-3-yl)methanamine.

Q2: I'm attempting flash chromatography on silica gel, but the product is streaking badly and my yield is low. What is the cause and solution?

Expert Analysis: This is a very common issue when purifying basic compounds like amines on standard silica gel. The problem stems from the acidic nature of the silanol (Si-OH) groups on the silica surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction, leading to irreversible adsorption, tailing, and poor separation.

The solution is to "deactivate" these acidic sites or use a stationary phase that is more compatible with basic compounds.

Solution A: Mobile Phase Modification

The most straightforward approach is to add a small amount of a competitive base to your mobile phase. This base will occupy the acidic sites on the silica, allowing your product to elute cleanly.

Recommended Protocol: Chromatography with Amine-Modified Eluent

Materials:

  • Standard silica gel column.

  • Eluent system: Typically a gradient of Methanol in Dichloromethane (DCM) or Ethyl Acetate in Hexanes.

  • Triethylamine (TEA) or Ammonium Hydroxide.

Step-by-Step Methodology:

  • Prepare Eluent: Prepare your chosen eluent system (e.g., 0-10% MeOH in DCM). To this mixture, add 0.5-1.0% (v/v) of triethylamine.

  • Equilibrate Column: Before loading your sample, flush the column with at least 5 column volumes of the amine-modified eluent. This is a critical step to ensure all active sites are passivated.

  • Load and Elute: Load your sample (preferably dry-loaded onto a small amount of silica) and run the chromatography as usual.

  • Monitor Fractions: Collect and analyze fractions by TLC, staining with a suitable agent like ninhydrin to visualize the amine.

Solution B: Alternative Stationary Phases

If mobile phase modification is insufficient, consider using a different stationary phase.

Stationary PhasePrinciple of OperationAdvantagesDisadvantages
Amine-Functionalized Silica The surface is covalently modified with aminopropyl groups, creating a basic environment that repels basic analytes and prevents strong adsorption.[4]Excellent peak shape for amines; highly reproducible.More expensive than standard silica.
Alumina (Basic or Neutral) Alumina is amphoteric but can be prepared under basic or neutral conditions, offering a less acidic surface than silica.Good alternative to silica; cost-effective.Can have different selectivity; may not be suitable for all compounds.
C18 Reverse Phase Separation is based on hydrophobicity. The polar amine often requires a mobile phase with ion-pairing agents or buffers (e.g., TFA or formic acid) for good peak shape.[5]Excellent for polar compounds; highly efficient separation.Requires aqueous mobile phases; may be more complex to set up.
Q3: How do I remove unreacted, neutral starting materials like (3-methyloxetan-3-yl)methanol?

Expert Analysis: Removing neutral, non-basic impurities from a basic product is typically straightforward using acid-base chemistry. By converting your amine product into a water-soluble salt, you can wash away any water-insoluble organic impurities.

G Start Crude Product (Amine + Neutral Impurity) in Organic Solvent Step1 Wash with dilute acid (e.g., 1M HCl) Start->Step1 Step2 Separate Layers Step1->Step2 Result1_Org Organic Layer: Neutral Impurity Result1_Aq Aqueous Layer: Protonated Amine Salt (R-NH3+Cl-) Step3 Basify Aqueous Layer (e.g., add NaOH) Result1_Aq->Step3 Step2->Result1_Org Discard Step2->Result1_Aq Keep Step4 Extract with fresh Organic Solvent Step3->Step4 Final Pure Amine Product in Organic Layer Step4->Final

Caption: Workflow for separating the basic amine product from neutral impurities.

Recommended Protocol: Acidic Liquid-Liquid Extraction

Materials:

  • Crude product dissolved in a water-immiscible solvent (e.g., MTBE, Ethyl Acetate).

  • 1 M Hydrochloric Acid (HCl) solution.

  • 5 M Sodium Hydroxide (NaOH) solution.

  • Saturated NaCl solution (Brine).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in a suitable organic solvent.

  • Acid Wash: Transfer the solution to a separatory funnel and wash it 2-3 times with 1 M HCl. Your amine product will become protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer. The neutral impurity will remain in the organic layer.[6]

  • Discard Organic Layer: Discard the organic layer containing the neutral impurities.

  • Basification: Combine the acidic aqueous layers in the separatory funnel. Cool the funnel in an ice bath and slowly add 5 M NaOH until the solution is strongly basic (pH > 12, check with pH paper). You may see the free amine oiling out.

  • Re-extraction: Extract the basic aqueous solution 3 times with fresh organic solvent.

  • Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure product.

References

  • Google Patents. (n.d.). Methods for making oxetan-3-ylmethanamines. (Patent No. WO2013169531A1).
  • MySkinRecipes. (n.d.). (3-Methyloxetan-3-yl)methanamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15789550, (3-Methyloxetan-3-yl)methanamine. Retrieved from [Link]

  • Kumar, A., et al. (2008). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 12(4), 749-753. [Link]

  • Reddy, G. O., et al. (2008). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates. (Patent No. EP3248969B1).
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]

  • Bellinghiere, A. T., et al. (2015). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). 3-Methyl oxetanemethanol derivatives and their use in perfume compositions. (Patent No. EP1712551A1).
  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-aminomethyl oxetane and its organic acid salts.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • YouTube. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • European Medicines Agency. (2020, June 23). Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of amines. (Patent No. US3337630A).
  • Thapa, D., et al. (2010). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Asian Journal of Chemistry, 22(6), 4293-4299.
  • Google Patents. (n.d.). Synthetic method of 3-oxetanone. (Patent No. CN111925344A).
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine. (Patent No. US7208603B2).
  • Sulfur Recovery Engineering Inc. (2024, June 27). Troubleshooting — SRU and Amine Blog. Retrieved from [Link]

  • Engel, D., Spooner, B., & Sheilan, M. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Retrieved from [Link]

  • Narayana, M. B., et al. (2010). Evaluating Impurities in Drugs (Part I of III). ResearchGate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Retrieved from [Link]

  • Chemsrc. (n.d.). (3-Methyloxan-3-yl)methanamine. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of (3-Methyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The topic specifies "(3-Methyloxan-3-yl)methanamine," which refers to a six-membered tetrahydropyran ring system. However, the more prevalent and synthetically relevant building block in pharmaceutical and materials science is (3-Methyloxetan-3-yl)methanamine [1], featuring a four-membered oxetane ring. This guide will focus on the synthesis of the oxetane derivative, as it is a critical component known for enhancing metabolic stability and pharmacokinetic properties in drug candidates[2].

Introduction for the Senior Application Scientist

Welcome to the technical support guide for the synthesis of (3-Methyloxetan-3-yl)methanamine. This primary amine, incorporating a strained four-membered cyclic ether, is a highly sought-after building block in modern drug discovery[2]. Its synthesis, however, presents unique challenges, primarily centered around the efficient and selective introduction of the aminomethyl group. This guide provides in-depth, experience-driven advice on catalyst selection and troubleshooting for the most common synthetic route: the direct reductive amination of (3-Methyl-3-oxetanemethanol). Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, from catalyst choice to reaction optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing (3-Methyloxetan-3-yl)methanamine?

A1: The most direct and atom-economical catalytic route is the reductive amination of (3-Methyl-3-oxetanemethanol)[3]. This one-pot reaction involves the condensation of the alcohol with ammonia to form an intermediate imine (or a related species), which is then hydrogenated in situ to the desired primary amine[4][5]. Alternative, less direct methods that may also employ catalysts for certain steps include:

  • Amination of a sulfonate ester derivative: (3-Methyl-3-oxetanemethanol) is first converted to a tosylate or mesylate, which is then displaced by ammonia. While not a one-pot catalytic process, the initial alcohol can be synthesized catalytically[3][6].

  • Reduction of a corresponding nitrile or azide: This would involve the synthesis of an intermediate like 3-(azidomethyl)-3-methyloxetane followed by catalytic hydrogenation[6].

This guide will focus on the direct reductive amination approach due to its efficiency and industrial relevance.

Q2: What are the key considerations when selecting a catalyst for the reductive amination of (3-Methyl-3-oxetanemethanol)?

A2: Selecting the right catalyst is critical for a successful synthesis. The key factors to consider are:

  • Activity: The catalyst must be active enough to facilitate both the dehydrogenation of the alcohol (or a related activation step) and the hydrogenation of the imine intermediate under reasonable reaction conditions (temperature and pressure).

  • Selectivity: The catalyst should selectively produce the primary amine without promoting side reactions like the formation of secondary or tertiary amines, or ring-opening of the strained oxetane moiety.

  • Stability: The catalyst must be stable under the reaction conditions, which often involve high pressure of ammonia and hydrogen, and elevated temperatures. The oxetane ring itself can be sensitive, so overly harsh conditions should be avoided[7].

  • Separation and Reusability: For process efficiency and cost-effectiveness, particularly on a larger scale, the ease of separating the catalyst from the product is crucial. Heterogeneous catalysts are often preferred for this reason[8].

Q3: What are the advantages and disadvantages of homogeneous vs. heterogeneous catalysts for this reaction?

A3: The choice between a homogeneous and a heterogeneous catalyst involves a trade-off between activity/selectivity and practicality.

Catalyst TypeAdvantagesDisadvantages
Homogeneous High activity and selectivity under mild conditions. Well-defined active sites allow for rational tuning of ligands to improve performance. Examples include Iridium and Ruthenium complexes[3][9][10].Difficult to separate from the reaction mixture, leading to potential product contamination and loss of expensive catalyst. Not typically reusable.
Heterogeneous Easily separated by filtration, simplifying product work-up and allowing for catalyst recycling[11]. Generally more robust under harsh process conditions. Examples include Raney Nickel and supported noble metals (e.g., Pd/C)[8][12][13].Often require harsher reaction conditions (higher temperatures and pressures). Can have lower selectivity due to a variety of active sites. Metal leaching can still be a concern.

For the synthesis of (3-Methyloxetan-3-yl)methanamine, both types have been reported. A patent literature example uses a Ruthenium catalyst, which could be homogeneous or heterogenized, under ammonia pressure[3].

Troubleshooting Guide

This section addresses common issues encountered during the catalytic reductive amination of (3-Methyl-3-oxetanemethanol).

Problem: Low or no conversion of the starting alcohol.
Potential Cause Troubleshooting Steps & Explanation
Insufficient Catalyst Activity The chosen catalyst may not be active enough under the current conditions. Solution: 1) Increase catalyst loading. 2) Increase reaction temperature and/or hydrogen pressure. Be cautious, as excessive temperature can lead to side reactions. 3) Switch to a more active catalyst. For example, if using Raney Nickel, consider a more active noble metal catalyst like Ruthenium or Iridium[3][9][10].
Catalyst Poisoning The starting material, solvent, or gases (ammonia, hydrogen) may contain impurities that poison the catalyst. Common poisons for metal catalysts include sulfur, and halides. Solution: 1) Ensure high purity of the starting alcohol, (3-Methyl-3-oxetanemethanol)[14]. 2) Use high-purity, oxygen-free gases. 3) Purify the solvent before use.
Poor Mass Transfer In a heterogeneous system, inefficient mixing can limit the contact between the reactants, hydrogen, and the catalyst surface. Solution: 1) Increase the stirring rate. 2) Ensure the catalyst is well-dispersed in the reaction medium. For slurry-phase reactions, proper agitation is key.
Problem: Formation of secondary or tertiary amine byproducts.
Potential Cause Troubleshooting Steps & Explanation
Reaction of Primary Amine with Imine Intermediate The desired product, (3-Methyloxetan-3-yl)methanamine, can react with the imine intermediate to form a secondary amine, which can then react further. This is a common issue in reductive aminations[4].
Non-selective Catalyst The catalyst itself may promote the formation of higher-order amines.
Problem: Catalyst deactivation during the reaction or upon recycling.
Potential Cause Troubleshooting Steps & Explanation
Sintering of Metal Particles At high temperatures, the small metal particles on a heterogeneous catalyst can agglomerate, reducing the active surface area.
Leaching of Active Metal The active metal may dissolve into the reaction medium, especially under acidic or basic conditions or in the presence of complexing agents.
Fouling of Catalyst Surface Polymeric or heavy byproducts can adsorb onto the catalyst surface, blocking active sites.

Catalyst Comparison and Selection

The following table provides a comparative overview of catalyst families potentially suitable for the reductive amination of (3-Methyl-3-oxetanemethanol).

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Raney® Nickel High H₂ pressure (e.g., >50 bar), High NH₃ concentration, T > 100°CCost-effective, widely used for nitrile and nitro group reductions to amines[12].Requires harsh conditions, can have moderate selectivity, pyrophoric when dry[12]. Catalyst deactivation can be rapid[8].
Supported Palladium (e.g., Pd/C) Moderate to high H₂ pressure, T = 80-150°CReadily available, effective for hydrogenations.Can be prone to over-alkylation (secondary/tertiary amine formation).
Supported Ruthenium (e.g., Ru/C, Ru/Al₂O₃) Moderate H₂ pressure (e.g., 5-20 bar), High NH₃ concentration, T = 100-150°CHigh activity for aminating alcohols. Can be highly selective for primary amines. A Ru catalyst has been cited for this type of transformation[3].Higher cost than Nickel.
Homogeneous Iridium Complexes Low H₂ pressure, T = 60-100°CVery high activity and selectivity under mild conditions[9][10].Difficult to separate from product, high cost, ligand sensitivity.
Catalyst Selection Workflow

Here is a decision-making workflow for selecting a catalyst for your process.

CatalystSelection Start Start: Define Synthesis Goals Scale Scale of Reaction? Start->Scale Lab Lab Scale (<1g) Scale->Lab Lab Process Process Scale (>1kg) Scale->Process Process Homogeneous Consider Homogeneous Catalyst (e.g., Ir-complex) Lab->Homogeneous Heterogeneous Prioritize Heterogeneous Catalyst (e.g., Ru/C, Raney Ni) Process->Heterogeneous CheckSelectivity Is Primary Amine Selectivity >95%? Homogeneous->CheckSelectivity ScreenHeterogeneous Screen Heterogeneous Catalysts (Ru/C, Pt/C, Raney Ni) Heterogeneous->ScreenHeterogeneous OptimizeHomogeneous Optimize Ligand/Conditions CheckSelectivity->OptimizeHomogeneous No Final Final Catalyst System Selected CheckSelectivity->Final Yes OptimizeHomogeneous->Final CheckActivity Is Activity Acceptable? (Temp <150°C, Pressure <50 bar) ScreenHeterogeneous->CheckActivity OptimizeHeterogeneous Optimize Conditions (T, P, Loading) CheckActivity->OptimizeHeterogeneous No CheckActivity->Final Yes OptimizeHeterogeneous->Final

Caption: Catalyst selection workflow for (3-Methyloxetan-3-yl)methanamine synthesis.

Experimental Protocol: Reductive Amination with a Heterogeneous Catalyst

This protocol is a general guideline for a lab-scale synthesis using a heterogeneous catalyst like Raney® Nickel or a supported noble metal. Warning: Raney® Nickel is pyrophoric and must be handled with extreme care under a solvent or inert atmosphere[12]. High-pressure reactions should only be performed by trained personnel using appropriate safety equipment.

  • Catalyst Preparation:

    • To a high-pressure reactor, add the heterogeneous catalyst (e.g., 5-10 mol% Raney® Nickel, washed with the reaction solvent) as a slurry in an appropriate solvent (e.g., THF, Ethanol)[15].

  • Reactor Charging:

    • Add (3-Methyl-3-oxetanemethanol) (1.0 eq) to the reactor.

    • Seal the reactor.

  • Reaction Setup:

    • Purge the reactor several times with nitrogen, followed by purges with hydrogen.

    • Introduce liquid ammonia (e.g., 10-20 eq) into the cooled reactor.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-80 bar).

  • Reaction Execution:

    • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100-140 °C).

    • Monitor the reaction progress by measuring hydrogen uptake and/or by taking samples (if the reactor allows) for GC/MS or LC/MS analysis.

  • Work-up and Isolation:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess ammonia and hydrogen in a well-ventilated fume hood.

    • Filter the reaction mixture to remove the heterogeneous catalyst. Handle the catalyst with care, keeping it wet to prevent ignition.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by distillation or chromatography to yield pure (3-Methyloxetan-3-yl)methanamine.

Reaction Pathway and Potential Side-Products

ReactionPathway cluster_main Main Reductive Amination Pathway cluster_side Side Reactions Alcohol (3-Methyl-3-oxetanemethanol) Imine Imine Intermediate Alcohol->Imine + NH3 - H2O [Catalyst] Product (3-Methyloxetan-3-yl)methanamine (Desired Product) Imine->Product + H2 [Catalyst] SecondaryAmine Secondary Amine Product->SecondaryAmine + Imine Intermediate - NH3 TertiaryAmine Tertiary Amine SecondaryAmine->TertiaryAmine + Imine Intermediate - NH3

Caption: Reaction pathway for reductive amination and formation of common byproducts.

References
  • ResearchGate. (2015, May 13). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Retrieved from [Link]

  • Google Patents. (n.d.). Catalyst for methylamines production - US4370503A.
  • National Center for Biotechnology Information. (n.d.). (3-Methyloxetan-3-yl)methanamine. PubChem Compound Database. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Synthetic Strategy toward Eight-Membered Cyclic Amines by Cycloetherification and Claisen Rearrangement. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Recycling experiments of the Raney Ni catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
  • Google Patents. (n.d.). EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions.
  • ResearchGate. (n.d.). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tetrahydropyran. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Amine Synthesis - Strategies, Examples, and Limitations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. Retrieved from [Link]

  • MDPI. (n.d.). Facile and Green Synthesis of Saturated Cyclic Amines. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]

  • PubMed. (n.d.). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclic ether synthesis. Retrieved from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 15.12: Cyclic Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • National Institutes of Health. (2018, August 31). Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3-Methyloxetan-3-yl)methanamine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • ResearchGate. (n.d.). Synthesis of 3-azidomethyl-3-methyloxetane. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

Sources

Challenges in the scale-up of (3-Methyloxan-3-yl)methanamine production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of (3-Methyloxan-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable building block. The strained oxetane ring in (3-Methyloxan-3-yl)methanamine offers significant advantages in medicinal chemistry, including improved metabolic stability and pharmacokinetic properties. However, this inherent strain also presents unique challenges during large-scale production.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during synthesis and purification.

Section 1: Synthesis Overview and Key Challenges

The two primary industrial routes for the synthesis of (3-Methyloxan-3-yl)methanamine are:

  • Route A: Reduction of 3-Methyloxetane-3-carbonitrile.

  • Route B: Amination of 3-(Chloromethyl)-3-methyloxetane.

Each route has its own set of challenges, particularly concerning reaction control, byproduct formation, and purification at scale.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the production of (3-Methyloxan-3-yl)methanamine, categorized by the synthetic route.

Route A: Reduction of 3-Methyloxetane-3-carbonitrile

The reduction of the nitrile is a critical step, and several issues can arise depending on the chosen reducing agent.

Symptoms:

  • GC-MS or LC-MS analysis of the crude product shows significant peaks corresponding to bis((3-methyloxetan-3-yl)methyl)amine (secondary amine) and tris((3-methyloxetan-3-yl)methyl)amine (tertiary amine).

  • Difficult purification, with the byproducts co-eluting or co-distilling with the desired primary amine.

Causality: The formation of secondary and tertiary amines is a common side reaction in the catalytic hydrogenation of nitriles.[1] This occurs when the initially formed primary amine attacks the imine intermediate, which is generated during the reduction process.

Solutions:

  • Addition of Ammonia: The presence of a large excess of ammonia during the hydrogenation can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the reaction of the primary amine with the imine intermediate.

  • Catalyst Selection: The choice of catalyst can influence selectivity. While Raney nickel is a common choice, other catalysts like cobalt boride may offer higher selectivity for the primary amine.[2]

  • Reaction Conditions Optimization: Lowering the reaction temperature and increasing the hydrogen pressure can also favor the formation of the primary amine.

Experimental Protocol: Minimizing Secondary and Tertiary Amine Formation in Catalytic Hydrogenation

  • Reactor Setup: Charge a high-pressure autoclave with 3-methyloxetane-3-carbonitrile and a suitable solvent (e.g., methanol, ethanol).

  • Catalyst Addition: Add a slurry of the chosen catalyst (e.g., Raney Nickel, 5-10 wt%) in the same solvent.

  • Ammonia Addition: Pressurize the reactor with anhydrous ammonia to the desired partial pressure before introducing hydrogen.

  • Hydrogenation: Pressurize the reactor with hydrogen and heat to the target temperature. Maintain a constant hydrogen pressure throughout the reaction.

  • Monitoring: Monitor the reaction progress by GC or LC-MS until the starting material is consumed.

  • Work-up: After cooling and depressurizing the reactor, filter the catalyst. The solvent can be removed under reduced pressure to yield the crude product.

Symptoms:

  • NMR and MS data indicate the presence of impurities with masses corresponding to the addition of water or other nucleophiles to the oxetane ring.

  • A decrease in the overall yield of oxetane-containing products.

Causality: The oxetane ring is susceptible to ring-opening under strongly acidic or Lewis acidic conditions.[3][4] Some reducing agents or their work-up procedures can create such conditions. For instance, the work-up of LiAlH₄ reductions often involves the addition of acid to quench the reaction and dissolve aluminum salts, which can lead to ring opening.

Solutions:

  • Mild Reducing Agents: Consider using milder reducing agents that do not require harsh acidic work-ups. Borane complexes like BH₃-THF or BH₃-SMe₂ can be effective, although they present their own safety challenges.[5]

  • Careful Work-up for LiAlH₄ Reductions: If using LiAlH₄, a carefully controlled work-up procedure is crucial. The Fieser work-up, which involves the sequential addition of water and aqueous sodium hydroxide, can help to precipitate the aluminum salts as a filterable solid, avoiding the need for a strongly acidic quench.[4]

  • pH Control: During any aqueous work-up or purification steps, maintain the pH in the neutral to basic range to minimize the risk of acid-catalyzed ring opening.

Experimental Protocol: Fieser Work-up for LiAlH₄ Reduction of 3-Methyloxetane-3-carbonitrile

  • Reaction Completion: Once the reduction is complete (monitored by TLC or LC-MS), cool the reaction mixture to 0°C in an ice bath.

  • Quenching: Slowly and carefully add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction and should be done with extreme caution.

  • Base Addition: Add a 15% aqueous solution of sodium hydroxide.

  • Final Water Addition: Add more water to the mixture.

  • Stirring: Allow the mixture to warm to room temperature and stir vigorously for at least one hour. A granular precipitate of aluminum salts should form.

  • Filtration: Filter the mixture through a pad of celite to remove the aluminum salts.

  • Extraction: Wash the filter cake thoroughly with an organic solvent (e.g., diethyl ether, THF).

  • Drying and Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Route B: Amination of 3-(Chloromethyl)-3-methyloxetane

This route involves the reaction of a chloromethyl-substituted oxetane with ammonia.

Symptoms:

  • The presence of unreacted 3-(chloromethyl)-3-methyloxetane in the crude product.

  • Isolation of a water-soluble, non-volatile byproduct identified as a quaternary ammonium salt.

Causality: Incomplete conversion can be due to insufficient reaction time, temperature, or pressure. The formation of quaternary ammonium salts occurs when the product primary amine acts as a nucleophile and reacts with the starting material.

Solutions:

  • Use of a Large Excess of Ammonia: Employing a significant molar excess of ammonia will favor the reaction of the starting material with ammonia over the product amine.[6]

  • High-Pressure Reactor: This reaction is typically performed in a high-pressure reactor to maintain a high concentration of ammonia in the liquid phase.[6]

  • Temperature Control: The reaction temperature should be carefully controlled to ensure a reasonable reaction rate without promoting excessive side reactions.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for large-scale production?

A1: The choice of route depends on several factors including the availability and cost of starting materials, safety considerations, and the desired purity of the final product.

  • Route A (Nitrile Reduction): This route can be advantageous if 3-methyloxetane-3-carbonitrile is readily available. Catalytic hydrogenation is often more cost-effective and safer on a large scale compared to using metal hydrides.[7] However, controlling the formation of secondary and tertiary amine byproducts can be a challenge.

  • Route B (Amination of Chloromethyl Oxetane): This route is more direct but requires handling large quantities of ammonia under high pressure, which necessitates specialized equipment and stringent safety protocols.

Q2: What are the main safety concerns when using LiAlH₄ for the nitrile reduction at scale?

A2: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. Key safety considerations include:

  • Moisture Sensitivity: It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All equipment must be scrupulously dried before use.

  • Exothermic Reactions: The reduction reaction and the quenching process are highly exothermic and require efficient cooling to prevent runaway reactions.

  • Handling: LiAlH₄ powder can form dust clouds that are easily ignited. It should be handled in an inert atmosphere (e.g., nitrogen or argon).

Q3: How can I effectively purify (3-Methyloxan-3-yl)methanamine on a large scale?

A3: The primary method for purifying (3-Methyloxan-3-yl)methanamine is vacuum distillation .[8]

  • Fractional Distillation: For separating the product from closely boiling impurities, a fractional distillation setup with a packed column is recommended.

  • Control of pH: Before distillation, it is advisable to wash the crude product with a dilute basic solution to remove any acidic impurities that could cause ring-opening at elevated temperatures.

  • Material of Construction: Ensure that the distillation equipment is made of a material that is compatible with amines.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4:

  • Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector: GC is excellent for monitoring the disappearance of the starting material and the appearance of the product and volatile byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing less volatile byproducts and for reactions in non-volatile solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying impurities, including those arising from ring-opening.

Section 4: Data and Diagrams

Table 1: Comparison of Common Nitrile Reduction Methods for Scale-Up
FeatureCatalytic HydrogenationLithium Aluminum Hydride (LiAlH₄)Borane Complexes (e.g., BH₃-THF)
Reagent Cost Generally lowerHigherModerate to High
Safety Concerns Flammable hydrogen gas, catalyst handlingPyrophoric, reacts violently with waterToxic, flammable, can release diborane gas
Typical Yield 80-95%85-98%80-95%
Byproducts Secondary and tertiary aminesPotential for over-reduction of other functional groupsBorane-amine complexes, borate esters
Work-up Catalyst filtrationCareful quenching, formation of aluminum salt emulsionsAcidic work-up to hydrolyze borane complexes
Scalability ExcellentChallenging due to safety and work-upModerate, requires careful handling of reagents
Diagrams

Workflow for Nitrile Reduction via Catalytic Hydrogenation

G cluster_0 Reaction Stage cluster_1 Work-up and Purification A Charge Reactor: 3-Methyloxetane-3-carbonitrile Solvent Catalyst B Pressurize with NH₃ (optional, for selectivity) A->B C Pressurize with H₂ and Heat B->C D Monitor Reaction (GC/LC-MS) C->D E Cool and Depressurize D->E Reaction Complete F Filter Catalyst E->F G Solvent Removal F->G H Vacuum Distillation G->H I (3-Methyloxan-3-yl)methanamine H->I Pure Product

Caption: Workflow for the catalytic hydrogenation of 3-methyloxetane-3-carbonitrile.

Troubleshooting Logic for Low Primary Amine Yield

G A Low Yield of Primary Amine B Analyze Crude Product (GC-MS, LC-MS, NMR) A->B C High levels of Secondary/Tertiary Amines? B->C D Presence of Ring-Opened Byproducts? B->D E Incomplete Reaction? B->E C->D No F Increase NH₃ concentration Optimize catalyst Adjust T and P C->F Yes D->E No G Use milder reducing agent Implement Fieser work-up Control pH D->G Yes H Increase reaction time Increase temperature Check catalyst activity E->H Yes I Re-evaluate starting material purity E->I No

Caption: Troubleshooting decision tree for low primary amine yield.

Section 5: References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. Retrieved from [Link]

  • Chemistry For Everyone. (2023, May 6). How To Reduce A Nitrile To An Amine? [Video]. YouTube. Retrieved from [Link]

  • Organic Reactions. (n.d.). Nitrile to Amine. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Nitrile reduction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines. Retrieved from

  • Wessjohann, L. A., et al. (2007). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 50(25), 6139-6173.

  • Kumar, V., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Retrieved from [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.

  • PubChem. (n.d.). 3-(Chloromethyl)-3-methyloxetane. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3-Methyloxetan-3-yl)methanamine. Retrieved from [Link]

  • Kempe, R. (2012). Catalytic Reduction of Nitriles. Catalysis for Fine Chemicals, 1-29.

  • Cui, Z., et al. (2010). Synthesis of 3-azidomethyl-3-methyloxetane. Chinese Journal of Energetic Materials, 18(5), 535-538.

  • Al-Zoubi, R. M., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(5), 5323-5330.

  • Denmark, S. E. (2020). An Exploration of Oxetanes: Synthesis and Relevance [PowerPoint slides]. University of Illinois Urbana-Champaign.

  • Google Patents. (n.d.). EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids. Retrieved from

  • Request PDF. (n.d.). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. Retrieved from [Link]

  • ChemRxiv. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • The Dong Group. (n.d.). Oxetane Presentation.pptx. Retrieved from [Link]

  • Google Patents. (n.d.). EP4194446A1 - Preparation method for oxetan-2-methylamine. Retrieved from

  • National Institutes of Health. (2023, July 5). Large-scale Purification of Type III Toxin-antitoxin Ribonucleoprotein Complex and its Components from Escherichia coli for Biophysical Studies. Retrieved from [Link]

  • de Souza, J. S. N., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 27(19), 6546.

Sources

Technical Support Center: Workup & Troubleshooting for Reactions Involving (3-Methyloxan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling reactions involving (3-Methyloxan-3-yl)methanamine. This document provides a comprehensive resource for researchers, chemists, and drug development professionals to navigate the specific challenges associated with the workup and purification of this versatile building block. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and troubleshoot effectively.

Foundational Principles: The "Why" Behind the Workup

(3-Methyloxan-3-yl)methanamine is a primary aliphatic amine. Its workup is governed by the basicity of the amine functional group. Understanding its acid-base properties is the key to designing a successful separation and purification strategy.

The core principle of the workup is to exploit the reversible conversion of the water-insoluble neutral amine into a water-soluble salt.[1]

  • In Acidic Conditions (pH < pKa of conjugate acid): The amine is protonated to form an ammonium salt (R-NH3+), which is ionic and preferentially dissolves in the aqueous phase.

  • In Basic Conditions (pH > pKa of conjugate acid): The ammonium salt is deprotonated, regenerating the neutral amine (R-NH2), which is less soluble in water and preferentially dissolves in the organic phase.

Most simple alkylamines have conjugate acid pKa values in the range of 9.5 to 11.0.[2] This allows for straightforward separation from neutral or acidic impurities through liquid-liquid extraction.[1][2]

SpeciesFormChargeSolubilityFavorable Phase
(3-Methyloxan-3-yl)methanamine Product/Reagent Basic (R-NH2)NeutralLow Water SolubilityOrganic
Protonated Amine Acidic (R-NH3+)Positive (+)High Water SolubilityAqueous
Acidic Impurity/Reagent Acidic (HA)NeutralLow Water SolubilityOrganic
Deprotonated Acidic Impurity Basic (A-)Negative (-)High Water SolubilityAqueous

General Workup Protocol: A Self-Validating System

This section outlines a robust, general-purpose workup procedure for a typical reaction, such as an amide coupling or reductive amination, where (3-Methyloxan-3-yl)methanamine has been used as a reagent or is the product. The logic behind each step is explained to create a self-validating protocol.

G reaction 1. Crude Reaction Mixture quench 2. Quench Reaction (e.g., add water or sat. NH4Cl) reaction->quench dilute 3. Dilute (Add organic solvent like EtOAc or DCM) quench->dilute sep_funnel 4. Transfer to Separatory Funnel dilute->sep_funnel acid_wash 5. Acid Wash (e.g., 1M HCl) Removes basic impurities/excess amine. sep_funnel->acid_wash Aqueous Layer Discarded base_wash 6. Base Wash (e.g., sat. NaHCO3) Removes acidic impurities/reagents. acid_wash->base_wash Aqueous Layer Discarded brine_wash 7. Brine Wash (sat. NaCl) Removes bulk water, helps break emulsions. base_wash->brine_wash Aqueous Layer Discarded dry 8. Dry Organic Layer (e.g., Na2SO4, MgSO4) brine_wash->dry Organic Layer Kept concentrate 9. Concentrate (Rotary Evaporation) dry->concentrate purify 10. Purify (e.g., Column Chromatography) concentrate->purify product Pure Product purify->product

Caption: Standard Acid-Base Extraction Workflow.

Step-by-Step Methodology
  • Quench the Reaction: Carefully add water or a saturated aqueous solution (e.g., NH4Cl for reducing agents like NaBH4) to the reaction vessel to stop the reaction and neutralize any highly reactive reagents.

  • Dilute with Solvent: Add a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), to dissolve the organic components.

  • Transfer to Separatory Funnel: Transfer the entire biphasic mixture to a separatory funnel.

  • Perform Washes (The Core of the Purification):

    • Acid Wash: Add a dilute acid (e.g., 1 M HCl or 1 M citric acid) to the separatory funnel.[3] Shake gently at first (venting frequently to release any evolved gas, especially with bicarbonate washes) then more vigorously. Allow the layers to separate. Drain the aqueous layer, which now contains the protonated amine salts of any basic compounds. This step is crucial for removing unreacted (3-Methyloxan-3-yl)methanamine if it was a starting material.

    • Base Wash: Add a dilute base (e.g., saturated aqueous NaHCO3) to wash the organic layer.[3] This will remove any unreacted acidic starting materials (like carboxylic acids in an amide coupling) or acidic byproducts.[3]

    • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine).[3] This step helps to remove the majority of the dissolved water from the organic layer before the final drying step and can help break emulsions.[3][4]

  • Dry the Organic Layer: Drain the organic layer from the separatory funnel into a clean flask. Add a drying agent like anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) to remove residual water.

  • Filter and Concentrate: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify: The crude product can then be purified by techniques such as flash column chromatography or distillation.[5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup of reactions involving (3-Methyloxan-3-yl)methanamine.

Q1: I've performed the extraction, but my yield is very low. Where did my product go?

  • Potential Cause 1: Product is in the wrong layer. If your desired product is an amine, it will be extracted into the aqueous layer during the acid wash. If the amine is your product, you must collect the acidic aqueous layer, basify it (e.g., with 1M NaOH) until pH > 11, and then re-extract your now-neutral amine product into a fresh organic solvent.

  • Potential Cause 2: Incomplete extraction from the aqueous layer. The protonated amine salt may have some solubility in the organic layer, or the neutral amine may have some solubility in the aqueous layer.

  • Solution:

    • Always check both the organic and aqueous layers by a method like Thin Layer Chromatography (TLC) before discarding anything.

    • When extracting your product, perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than one large extraction (1 x 150 mL) to maximize recovery.

    • Using brine in the aqueous layer during the final product extraction can decrease the solubility of the neutral amine in the aqueous phase, driving it into the organic layer.[6]

Q2: A thick, stable emulsion has formed in my separatory funnel and the layers won't separate. What should I do?

  • Cause: Emulsions are common in basic solutions, especially when amines are present, as they can act as surfactants. Vigorous shaking increases the likelihood of emulsion formation.

  • Solutions (in order of application):

    • Patience: Let the separatory funnel stand undisturbed for 10-30 minutes.[4] Often, the layers will separate on their own.

    • Add Brine: Add a significant amount of saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which often forces the layers to separate.[6][7]

    • Gentle Agitation: Gently swirl the funnel or stir the emulsion with a glass rod to encourage the droplets to coalesce.

    • Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth) or glass wool.[7][8] This can physically break up the emulsified droplets.

    • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning them is a highly effective method for breaking emulsions.[4][6]

G start Emulsion Forms wait 1. Wait 10-30 min start->wait brine 2. Add Saturated Brine wait->brine Still Emulsified? resolved Layers Separated wait->resolved filter 3. Filter through Celite® brine->filter Still Emulsified? brine->resolved centrifuge 4. Centrifuge filter->centrifuge Still Emulsified? filter->resolved centrifuge->resolved

Caption: Decision tree for breaking emulsions.

Q3: My final product streaks badly on a silica TLC plate. How can I purify it by column chromatography?

  • Cause: Basic compounds like amines interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible binding and significant "tailing" or streaking on the column, resulting in poor separation.[9]

  • Solutions:

    • Deactivate the Silica: Add a small amount of a basic modifier to the eluent system. Typically, 0.5-2% triethylamine (Et3N) or ammonium hydroxide is used.[9] This neutralizes the acidic sites on the silica, allowing the amine to travel through the column smoothly.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a polymer-based support.

    • Solvent System Selection: A common solvent system for amines is a gradient of methanol (or ethanol) in dichloromethane (DCM) or ethyl acetate, with the added basic modifier. For example: DCM -> 5% MeOH in DCM (+1% Et3N).

Chromatography ProblemCauseSolution
Streaking / Tailing Strong interaction of basic amine with acidic silica gel.Add 0.5-2% triethylamine or NH4OH to the eluent.[9]
Product Stuck on Column Amine is too polar for the chosen eluent system or is irreversibly bound.Increase eluent polarity (e.g., higher % of MeOH). Ensure a basic modifier is present.
Poor Separation Components have similar polarities.Use a shallower solvent gradient or try a different solvent system (e.g., EtOAc/Heptane instead of DCM/MeOH).

Q4: How should I handle and store (3-Methyloxan-3-yl)methanamine and its derivatives?

  • Handling: (3-Methyloxan-3-yl)methanamine is flammable and can cause skin and eye irritation.[10] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Storage: Primary amines can be sensitive to air and may slowly oxidize or absorb CO2 from the atmosphere. It is recommended to store the compound under an inert atmosphere (like nitrogen or argon) in a tightly sealed container.[10][12] For long-term storage, refrigeration (0-10°C) is advised.[10]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • ChemistryViews. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Retrieved from [Link]

  • Goode, S. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Column chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • National Institutes of Health. (n.d.). (3-Methyloxetan-3-yl)methanamine. PubChem. Retrieved from [Link]

  • University of Rochester. (2026). Tips & Tricks: Emulsions. Department of Chemistry. Retrieved from [Link]

  • Gentil T. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Reddit. (2017). pKa in organic acid-base extractions. r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • University of Cambridge. (n.d.). How to run column chromatography. Retrieved from [Link]

  • ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.2. Preparation of Amines. Organic Chemistry II. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • Reddit. (2018). Breaking emulsions. r/chemistry. Retrieved from [Link]

  • Reddit. (n.d.). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

  • YouTube. (2024). Synthesis and Reactions of Amines. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • ACS Publications. (n.d.). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Biotage. (2023). Tackling emulsions just got easier. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3-Methyloxetan-3-yl)methanamine. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Refining Online. (n.d.). Amine Best Practices Guidelines. Retrieved from [Link]

  • PharmaState Academy. (2017). SOP For Storage, Handling and Transport Of Hazardous Chemical. Retrieved from [Link]

  • MDPI. (n.d.). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (3-Nonyloxan-3-yl)methanamine. PubChem. Retrieved from [Link]

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Technical Support Center: Crystallization of (3-Methyloxan-3-yl)methanamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of (3-Methyloxan-3-yl)methanamine and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the crystallization process. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring reproducible and successful outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful crystallization strategy for novel amine salts.

Q1: What are the critical first steps when developing a crystallization process for a (3-Methyloxan-3-yl)methanamine salt?

The initial steps are foundational for a robust process. First, comprehensive characterization of the free base is essential. Understand its solubility in a range of common solvents. Concurrently, a salt screening should be performed with a variety of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric, methanesulfonic, tartaric, maleic). The goal is to identify salts that are crystalline solids, as opposed to oils or amorphous materials.[1] Each salt will exhibit unique physicochemical properties, such as solubility and thermal stability, which are critical for development.[2][3]

Q2: How does the choice of acid for salt formation impact the crystallization behavior?

The counter-ion (the anion from the acid) plays a pivotal role in defining the crystal lattice. The size, shape, and hydrogen bonding capabilities of the anion directly influence the packing of the molecules in the solid state. For instance, a simple spherical anion like chloride (from HCl) will lead to different packing and potentially different crystal habits compared to a larger, more complex anion like tartrate. This can affect everything from melting point and solubility to the propensity for polymorphism.[2] The pKa difference between the amine and the chosen acid will also influence the stability and formation of the salt.[2]

Q3: What are the most important solvent properties to consider for crystallization, and how do I select the right one?

There is no universal solvent for crystallization.[4] The ideal solvent system should exhibit a specific solubility profile: the (3-Methyloxan-3-yl)methanamine salt should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature. This differential solubility is the driving force for crystallization upon cooling.

Key properties to screen for include:

  • Polarity: The solvent must be able to dissolve the highly polar amine salt.[5]

  • Boiling Point: A moderately low boiling point (e.g., 50-100 °C) facilitates easy removal from the final product without requiring excessively high temperatures that could degrade the compound.

  • Inertness: The solvent must not react with the salt.

A common strategy is to use a binary solvent system: a "solvent" in which the salt is soluble, and an "anti-solvent" in which it is insoluble.[6][7] Crystallization is then induced by carefully adding the anti-solvent to a saturated solution of the salt.[8][9]

Q4: What is polymorphism, and why is it a critical concern for pharmaceutical salts?

Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement.[2][10] These different forms, or polymorphs, can have distinct physical properties, including solubility, dissolution rate, stability, and bioavailability. For a pharmaceutical product, an uncontrolled conversion from a more soluble (metastable) form to a less soluble (stable) form can have significant therapeutic consequences. Therefore, identifying and controlling the polymorphic form is a regulatory requirement and a critical aspect of process development.[10] Seeding with the desired polymorph is a common technique to ensure consistency.[11][12]

Troubleshooting Guide: From Oiling Out to Perfect Crystals

This section is formatted to address specific experimental problems with actionable solutions and explanations.

Problem 1: My salt is "oiling out" instead of crystallizing. What is happening and how can I fix it?

Causality: "Oiling out," or liquid-liquid phase separation, occurs when the solution becomes supersaturated so rapidly that the molecules do not have time to arrange themselves into an ordered crystal lattice.[13] Instead, they aggregate into a disordered, solute-rich liquid phase that is immiscible with the bulk solvent.[13][14] This is common in systems where solubility decreases sharply with temperature or upon rapid addition of an anti-solvent.[13]

Solutions:

  • Reduce the Rate of Supersaturation:

    • Cooling Crystallization: Decrease the cooling rate significantly. A slower ramp allows molecules more time to nucleate and grow in an ordered fashion.

    • Anti-Solvent Crystallization: Add the anti-solvent much more slowly, or even dropwise, to the solution with vigorous stirring. This prevents the formation of localized, highly supersaturated regions.[9]

  • Increase the Crystallization Temperature: Sometimes, oiling out occurs below a certain temperature (the monotectic temperature).[15] Try to perform the crystallization at a higher temperature where the system is outside the miscibility gap. This may involve using a different solvent system with a higher boiling point.

  • Implement Seeding: Introduce a small number of seed crystals of the desired form into the solution just as it reaches a metastable state (slightly supersaturated).[11][16] These seeds act as templates, bypassing the kinetic barrier to nucleation and guiding the growth of well-ordered crystals.[15][17]

  • Change the Solvent System: The choice of solvent can dramatically influence the tendency to oil out. Experiment with solvents that have a shallower solubility curve or that have stronger interactions with the solute, which can help mediate its entry into the crystal lattice.

G start Problem: Oiling Out Observed check_rate Is the rate of supersaturation (cooling or anti-solvent addition) high? start->check_rate slow_down Solution: Reduce the rate. (e.g., 5°C/hour or dropwise addition) check_rate->slow_down Yes check_seeding Are you using seed crystals? check_rate->check_seeding No slow_down->check_seeding add_seeds Solution: Introduce seeds in the metastable zone. check_seeding->add_seeds No change_solvent Solution: Change solvent system. Investigate ternary phase diagram. check_seeding->change_solvent Yes, still oils out end Crystalline Product add_seeds->end change_solvent->end

Caption: Decision workflow for troubleshooting oiling out.

Problem 2: The crystallization is not reproducible. Batch-to-batch variations are significant.

Causality: Lack of reproducibility is almost always due to insufficient control over critical process parameters. Minor, unmonitored variations in factors like impurity profiles, moisture content, agitation speed, or the exact point of seeding can lead to different outcomes.

Solutions:

  • Standardize Your Starting Material: Ensure the purity and form of the (3-Methyloxan-3-yl)methanamine free base and the acid are consistent. Impurities can act as nucleation inhibitors or promoters.

  • Control Moisture: Amine salts can be hygroscopic. Undocumented water content can significantly alter the solubility profile of the system. Use anhydrous solvents where possible or precisely control the amount of water.

  • Precise Seeding Protocol: This is the most critical step for reproducibility.[11] Define the exact temperature and concentration for seed addition, the quantity of seeds (e.g., 0.1-1.0% w/w), and the quality (particle size, polymorphic form) of the seed crystals.[12]

  • Automate and Monitor: Utilize laboratory automation systems to control cooling/addition rates precisely. Employ Process Analytical Technology (PAT) like FBRM® or PVM® to monitor particle size and shape in real-time, providing a detailed understanding of the crystallization event.

Problem 3: I am struggling to find a suitable single-solvent system.

Causality: It is common for highly polar salts to be either extremely soluble or nearly insoluble in most common organic solvents, making a single-solvent approach difficult.[18] A good crystallization requires a delicate balance of solubility that isn't always achievable with one solvent.

Solutions:

  • Anti-Solvent Addition: This is the most common and effective alternative. Dissolve the salt in a "good" solvent (e.g., methanol, ethanol, water) to form a concentrated solution. Then, slowly add a miscible "anti-solvent" (e.g., acetone, ethyl acetate, hexane) in which the salt is poorly soluble to induce crystallization.[7][19]

  • Vapor Diffusion: This is an excellent method for screening conditions and for obtaining high-quality single crystals when only small amounts of material are available.[4] A concentrated solution of the salt is placed in a small open vial, which is then sealed inside a larger container holding a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the salt solution, gradually reducing its solubility and promoting slow crystal growth.[20][21][22]

  • Reactive Crystallization: In some cases, the salt can be formed and crystallized in a single step. The free base is dissolved in a suitable solvent, and a solution of the acid is added slowly. If the resulting salt is insoluble in the chosen solvent, it will crystallize out of the solution as it forms.[2]

G start Start: Need Solvent System screen_single Screen single solvents. (e.g., IPA, EtOH, MeCN, Water) start->screen_single check_solubility Is there a solvent with high solubility at high temp AND low solubility at low temp? screen_single->check_solubility single_solvent Result: Use single solvent cooling crystallization. check_solubility->single_solvent Yes binary_system Develop binary solvent system. check_solubility->binary_system No find_good Find 'good' solvent (high solubility). binary_system->find_good vapor_diffusion_method Alternative: Use vapor diffusion for small scale/screening. binary_system->vapor_diffusion_method Consider for screening find_anti Find miscible 'anti-solvent' (low solubility). find_good->find_anti anti_solvent_method Result: Use anti-solvent crystallization. find_anti->anti_solvent_method

Caption: Flowchart for selecting a crystallization solvent system.

Data Presentation

Table 1: Common Solvents for Amine Salt Crystallization

SolventPolarity IndexBoiling Point (°C)Common UseNotes
Water10.2100Good solventHigh boiling point, can form hydrates.[23]
Methanol5.165Good solventToxic, relatively volatile.
Ethanol4.378Good solventGenerally safe, good for cooling crystallizations.[24]
Isopropanol (IPA)3.982Good solventCommon choice in pharma, less volatile than EtOH.[25]
Acetonitrile5.882Good/Anti-solventCan act as either depending on the salt structure.
Acetone5.156Anti-solventGood for precipitating salts from alcoholic solutions.[23][25]
Ethyl Acetate4.477Anti-solventLess polar, common anti-solvent.[24]
Tetrahydrofuran (THF)4.066Anti-solventCan form peroxides.[25]
n-Heptane / Hexane0.198 / 69Anti-solventNon-polar, very effective anti-solvents.[24]

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization

  • Dissolution: In a jacketed glass reactor equipped with an overhead stirrer and temperature probe, dissolve 10.0 g of the (3-Methyloxan-3-yl)methanamine salt in the minimum amount of a suitable "good" solvent (e.g., 30 mL of ethanol) at an elevated temperature (e.g., 50 °C). Stir until the solution is completely clear.

  • Filtration: Filter the warm solution through a 0.2 µm filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Equilibration: Transfer the filtered solution back to the cleaned reactor and bring it to the desired crystallization temperature (e.g., 40 °C).

  • Seeding (Optional but Recommended): Prepare a slurry of ~50 mg (0.5% w/w) of seed crystals in ~1 mL of the anti-solvent. Add this slurry to the stirred solution. Allow the seeds to remain in the solution for a "maturing" period of at least 1 hour.

  • Anti-Solvent Addition: Using a syringe pump, add the anti-solvent (e.g., 60 mL of ethyl acetate) to the stirred solution at a slow, controlled rate (e.g., 0.5 mL/min). The solution will become turbid as nucleation and crystal growth begin.

  • Digestion: Once the anti-solvent addition is complete, hold the resulting slurry at the current temperature for 1-2 hours with gentle stirring. This "digestion" period allows for crystal growth and can improve purity.

  • Cooling: Slowly cool the slurry to a final temperature (e.g., 5 °C) over 2-3 hours.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum at a suitable temperature (e.g., 40 °C) until a constant weight is achieved.

Protocol 2: Vapor Diffusion (Hanging Drop Method)

  • Reservoir Preparation: Pipette 500 µL of a crystallization reagent (e.g., a 1:2 mixture of ethanol:ethyl acetate) into the well of a 24-well crystallization plate.[22]

  • Drop Preparation: On a siliconized glass cover slip, mix 2 µL of a concentrated solution of your salt (e.g., 50 mg/mL in ethanol) with 2 µL of the reservoir solution.

  • Sealing: Invert the cover slip and place it over the well, using vacuum grease to create an airtight seal. The drop should now be "hanging" over the reservoir.[22]

  • Equilibration: Place the plate in a stable, vibration-free environment (e.g., a 20 °C incubator). Over several hours to days, the more volatile solvent components in the drop will evaporate and equilibrate with the reservoir, slowly increasing the supersaturation in the drop and promoting crystal growth.[20][22]

  • Monitoring: Monitor the drop periodically under a microscope for the appearance of crystals.

References

  • US4879042A - Method of crystallizing salts
  • Guide for crystalliz
  • US5686588A - Amine acid salt compounds and process for the production thereof.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online.
  • 20.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Melamine crystallization: physicochemical properties, interactions with other lithogenic salts and response to therapeutic agents. (2009). PubMed.
  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. (2016).
  • Salts of aromatic amines: crystal structures, spectroscopic and non-linear optical properties. (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Polymorphic Ammonium Salts of the Antibiotic 4-Aminosalicylic Acid. (n.d.). Crystal Growth & Design.
  • Amine Troubleshooting. Sulfur Recovery Engineering Inc.
  • Three-Step Mechanism of Antisolvent Crystalliz
  • Seeding. Hampton Research.
  • Seeding in Crystallisation. (2017).
  • COMMON SOLVENTS FOR CRYSTALLIZ
  • ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. (2018).
  • Crystallization of Membrane Proteins by Vapor Diffusion. (2016). PMC - NIH.
  • The infrared spectra of secondary amines and their salts. (n.d.).
  • Troubleshooting Amine Unit Simul
  • Effect of Oiling-out During Crystallization on Purification of an Intermedi
  • Salt Crystallization during Evaporation: Impact of Interfacial Properties. (n.d.).
  • Forming oxalate salts of amines. (2009). Sciencemadness Discussion Board.
  • WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • Effects of Seeding on the Crystallization Behaviour and Filtration Abilities of an Aromatic Amine. (n.d.).
  • Case studies of troubleshooting amine treating foaming—Part 1. (2019). Gas Processing & LNG.
  • Seeding in Crystallis
  • Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystalliz
  • Oiling Out in Crystalliz
  • Chemistry Chapter 15. Straight A Nursing.
  • Rapid Continuous Antisolvent Crystallization of Multicomponent Systems. (2017).
  • Crystal-seeding. Diamond Light Source.
  • "Basics" of Acidic Heat Stable Amine Salts: Part 1. (2021). YouTube.
  • Hanging Drop Vapor Diffusion Crystalliz
  • Amine Plant Troubleshooting and Optimiz
  • 22.3 Synthesis of Amines. (2021). YouTube.
  • Special Issue : Anti-Solvent Crystalliz
  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018). Sciencemadness Discussion Board.
  • Common amine system corrosion issues and how to solve them. (2021). Vysus Group.

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of (3-Methyloxan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, offering detailed insights into the molecular framework of a compound. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of (3-Methyloxan-3-yl)methanamine, a saturated heterocyclic compound with potential applications in medicinal chemistry and materials science.

While specific experimental data for this exact molecule is not widely published, this guide will leverage established principles of NMR spectroscopy and data from analogous structures to provide a comprehensive and predictive analysis. We will explore the causal factors influencing chemical shifts and coupling constants, present a standardized experimental protocol, and compare the expected spectral features with alternative analytical approaches.

Molecular Structure and Predicted Spectral Complexity

(3-Methyloxan-3-yl)methanamine possesses a unique structure featuring a quaternary carbon within an oxane ring, an attached aminomethyl group, and a methyl group. This arrangement leads to a well-defined and predictable NMR spectrum, though careful analysis is required to assign all signals correctly.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.[1][2]

Expected Chemical Shifts and Multiplicities:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale for Assignment
H1 (NH₂)1.0 - 2.5 (variable)Broad singletThe chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[3] The signal is often broad and may not show coupling to adjacent protons.[3]
H2 (CH₂-N)~2.5 - 2.8SingletThese protons are adjacent to an electron-withdrawing nitrogen atom, leading to a downfield shift.[3][4] As they are attached to a carbon adjacent to a quaternary center, there are no neighboring protons to couple with, resulting in a singlet.
H4, H6 (O-CH₂)~3.5 - 3.8MultipletProtons on carbons attached to the electronegative oxygen atom of the ether are significantly deshielded and appear downfield.[4][5] These protons are diastereotopic and will exhibit complex coupling with each other (geminal coupling) and with the protons on C5.
H5 (CH₂)~1.4 - 1.7MultipletThese aliphatic protons are in a standard alkyl region of the spectrum. They will show coupling to the protons on C4 and C6.
H7 (CH₃)~1.1SingletThe methyl protons are attached to a quaternary carbon and therefore have no adjacent protons to couple with, resulting in a singlet. This signal is expected in the typical upfield region for an alkyl methyl group.[5]

Causality Behind Experimental Choices:

The choice of solvent is critical for analyzing the amine protons. Protic solvents like D₂O can be used to confirm the NH₂ signal, as the protons will exchange with deuterium, causing the signal to disappear.[3] Aprotic solvents like DMSO-d₆ can slow down the exchange rate and may result in a sharper signal, sometimes even revealing coupling to neighboring protons.[6]

¹³C NMR and DEPT Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.[7][8] Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[9][10][11]

Expected Chemical Shifts and DEPT-135 Phasing:

Carbon Assignment Expected Chemical Shift (δ, ppm) DEPT-135 Phase Rationale for Assignment
C3 (Quaternary)~35 - 45No SignalQuaternary carbons do not have attached protons and are therefore absent in DEPT spectra.[9][12] Its chemical shift is influenced by the attached alkyl and aminomethyl groups.
C7 (CH₃)~20 - 30PositiveThis is a typical chemical shift for an alkyl methyl carbon.[13] DEPT-135 will show a positive signal for CH₃ groups.[9][12]
C8 (CH₂-N)~45 - 55NegativeThe carbon attached to the nitrogen is deshielded.[13] Methylene carbons appear as negative signals in a DEPT-135 spectrum.[9][12]
C2, C6 (O-CH₂)~65 - 75NegativeThe carbons bonded to the electronegative oxygen atom are significantly shifted downfield.[13] These will appear as negative signals in the DEPT-135 spectrum.
C4, C5 (CH₂)~25 - 40NegativeThese are standard aliphatic methylene carbons within the ring structure. They will show as negative signals in the DEPT-135 spectrum.

Workflow for Carbon Signal Assignment:

G cluster_0 ¹³C NMR Data Acquisition cluster_1 Spectral Analysis and Assignment Broadband Decoupled Run Broadband Decoupled ¹³C Spectrum Identify Quaternary Identify Quaternary Carbon (Present in Broadband, Absent in DEPT) Broadband Decoupled->Identify Quaternary DEPT-135 Run DEPT-135 Experiment DEPT-135->Identify Quaternary Identify CH2 Identify CH₂ Carbons (Negative in DEPT-135) DEPT-135->Identify CH2 Identify CH3 Identify CH₃ Carbon (Positive in DEPT-135) DEPT-135->Identify CH3 DEPT-90 Run DEPT-90 Experiment (Optional) Final Assignment Correlate with Predicted Chemical Shifts for Final Assignment Identify Quaternary->Final Assignment Identify CH2->Final Assignment Identify CH3->Final Assignment

Caption: Workflow for ¹³C and DEPT NMR analysis.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol should be followed. This protocol is designed to be self-validating by including steps for proper sample preparation and instrument calibration.

1. Sample Preparation:

  • Analyte Purity: Ensure the (3-Methyloxan-3-yl)methanamine sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. For analysis of the amine protons, consider DMSO-d₆.[6]

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[14] For ¹³C NMR, a more concentrated sample may be required to obtain a good signal-to-noise ratio in a reasonable time.[15][16]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the sample into a clean, dry NMR tube to remove any particulate matter that could degrade spectral resolution.[14]

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Shimming: Carefully shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling.

    • Spectral Width: Typically 0-220 ppm.[17][18]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.

  • DEPT-135 Acquisition:

    • Use a standard DEPT-135 pulse sequence. The parameters will be similar to the ¹³C experiment, but the number of scans may need to be adjusted.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Data Acquisition and Processing Workflow:

Caption: A comprehensive NMR workflow.

Comparison with Alternative Spectroscopic Techniques

While NMR is a powerful tool, a comprehensive structural characterization often involves complementary techniques:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the molecular formula and identify structural motifs.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups, such as the N-H stretch of the amine and the C-O stretch of the ether.

  • 2D NMR Techniques (COSY, HSQC, HMBC): While 1D NMR provides a solid foundation, 2D NMR experiments can offer definitive proof of structure.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is particularly useful for identifying connectivity around quaternary carbons.

By integrating the predictive data from this guide with experimental results from a well-executed NMR analysis and complementary techniques, researchers can confidently and accurately elucidate the structure of (3-Methyloxan-3-yl)methanamine.

References

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

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Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry for Molecular Weight Confirmation of (3-Methyloxan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the unequivocal confirmation of a compound's molecular weight is a cornerstone of structural elucidation and quality control. For novel molecules like (3-Methyloxan-3-yl)methanamine, a versatile building block in medicinal chemistry, establishing this fundamental property with confidence is paramount. This guide provides an in-depth comparison of common mass spectrometry techniques for the molecular weight confirmation of (3-Methyloxan-3-yl)methanamine (Molecular Formula: C₅H₁₁NO, Monoisotopic Mass: 101.0841 Da, Molecular Weight: 101.15 g/mol ), offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.[1][2]

The Analytical Imperative: Why Molecular Weight Confirmation Matters

(3-Methyloxan-3-yl)methanamine's unique structure, featuring a strained oxetane ring and a primary amine, imparts desirable properties in drug discovery, such as improved metabolic stability and favorable polarity.[1] However, these same features can present analytical challenges. Accurate mass determination is the first line of defense against potential synthetic byproducts or degradation products, ensuring the integrity of subsequent biological and chemical studies.

This guide will navigate the principles and practicalities of three workhorse ionization techniques coupled with mass spectrometry:

  • Electrospray Ionization (ESI)

  • Atmospheric Pressure Chemical Ionization (APCI)

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

A general workflow for these techniques is illustrated below:

Caption: General workflow for mass spectrometry analysis.

Electrospray Ionization (ESI): The Gentle Giant for Polar Molecules

ESI is a soft ionization technique that is particularly well-suited for polar and ionizable compounds.[3][4] Given the presence of a primary amine, (3-Methyloxan-3-yl)methanamine is an excellent candidate for ESI, as the amine group is readily protonated in an acidic mobile phase to form a positively charged ion, [M+H]⁺.

Causality Behind Experimental Choices for ESI

The selection of an acidic mobile phase, such as water/acetonitrile with a small percentage of formic acid, is crucial. The acid serves to protonate the basic amine group of the analyte in solution, facilitating its efficient ionization in the electrospray source. A C18 column is a common choice for reversed-phase liquid chromatography, providing good retention for moderately polar compounds. The gradient elution allows for the separation of the analyte from potential impurities. The ESI source parameters are optimized to ensure efficient desolvation and ionization without inducing fragmentation.

Detailed Experimental Protocol for LC-ESI-MS

Liquid Chromatography (LC) System:

ParameterValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for good separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to promote protonation of the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 5 minutesTo elute the analyte and any potential impurities with different polarities.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Column Temperature 40 °CEnsures reproducible retention times.
Injection Volume 5 µLA typical volume for analytical LC-MS.

Mass Spectrometry (MS) System (Quadrupole-based):

ParameterValueRationale
Ionization Mode Positive Electrospray (ESI+)To detect the protonated molecule [M+H]⁺.
Capillary Voltage 3.5 kVOptimizes the spray and ionization efficiency.
Cone Voltage 20 VA lower voltage to minimize in-source fragmentation and maximize the molecular ion.
Desolvation Gas Flow 600 L/hr (Nitrogen)Facilitates the evaporation of solvent from the charged droplets.
Desolvation Temperature 350 °CAids in the desolvation process.
Source Temperature 150 °CMaintains the stability of the electrospray.
Mass Range m/z 50-200To cover the expected m/z of the protonated molecule (102.09).

Atmospheric Pressure Chemical Ionization (APCI): A Robust Alternative for Less Polar Analytes

APCI is another soft ionization technique that is often complementary to ESI. It is particularly effective for less polar and more volatile compounds that are not as easily ionized in solution.[4][5] While (3-Methyloxan-3-yl)methanamine is polar, APCI can still be a viable option, especially if matrix effects are a concern with ESI.

Causality Behind Experimental Choices for APCI

In APCI, the sample is vaporized, and ionization occurs in the gas phase through reactions with reagent ions generated from the mobile phase. A higher vaporizer temperature is required to ensure complete vaporization of the analyte. The corona discharge current is a key parameter for initiating the chemical ionization process. The other source parameters are optimized to efficiently transfer the ions into the mass analyzer.

Detailed Experimental Protocol for LC-APCI-MS

Liquid Chromatography (LC) System: (Same as for ESI)

Mass Spectrometry (MS) System (Orbitrap-based):

ParameterValueRationale
Ionization Mode Positive APCI (+)To generate and detect the protonated molecule [M+H]⁺.
Vaporizer Temperature 400 °CEnsures efficient vaporization of the analyte.[6]
Capillary Temperature 275 °COptimizes ion transfer into the mass spectrometer.[6]
Discharge Current 5 µAInitiates the chemical ionization cascade.[6]
Sheath Gas Flow 35 (arbitrary units)Helps to nebulize and desolvate the sample.[6]
Auxiliary Gas Flow 10 (arbitrary units)Further aids in desolvation.[6]
Mass Range m/z 50-200To encompass the expected m/z of the protonated molecule.

Gas Chromatography-Mass Spectrometry (GC-MS): The Classic Approach for Volatile Compounds

For volatile and thermally stable compounds, GC-MS with Electron Ionization (EI) is a powerful technique that provides not only molecular weight information but also valuable structural information through characteristic fragmentation patterns. Given its boiling point, (3-Methyloxan-3-yl)methanamine is amenable to GC analysis.

Causality Behind Experimental Choices for GC-MS

The choice of a mid-polar capillary column, such as a DB-5ms, provides good separation for a wide range of compounds, including amines. The temperature program is designed to ensure good chromatographic peak shape and separation from any volatile impurities. Electron ionization at 70 eV is a standard condition that produces reproducible fragmentation patterns, which can be compared to library spectra for identification. The primary amine can sometimes interact with the column, leading to peak tailing. Derivatization can be employed to improve peak shape, but direct analysis is often feasible.[7]

Detailed Experimental Protocol for GC-MS

Gas Chromatography (GC) System:

ParameterValueRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column suitable for amines.
Carrier Gas HeliumInert carrier gas.
Flow Rate 1.0 mL/min (constant flow)Provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Injection Mode Split (10:1)To avoid overloading the column.
Oven Program 50 °C (hold 1 min), then 10 °C/min to 250 °C (hold 2 min)A standard temperature program for good separation of volatile compounds.

Mass Spectrometry (MS) System:

ParameterValueRationale
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible spectra.
Ionization Energy 70 eVStandard energy for generating characteristic and library-searchable fragmentation patterns.
Source Temperature 230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature 150 °CMaintains stable mass analysis.
Mass Range m/z 30-200To detect the molecular ion and key fragment ions.

Performance Comparison

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Ionization from charged droplets in solution.Gas-phase chemical ionization.Gas-phase electron impact ionization.
Analyte Polarity Ideal for polar and ionizable compounds.Suitable for moderately polar to nonpolar compounds.Best for volatile and thermally stable compounds.
Molecular Ion Strong [M+H]⁺ expected.Strong [M+H]⁺ expected.Molecular ion (M⁺˙) may be weak or absent; odd m/z due to nitrogen rule.
Fragmentation Minimal (soft ionization).Minimal (soft ionization).Extensive and reproducible fragmentation.
Matrix Effects Can be susceptible to ion suppression.Generally less prone to matrix effects than ESI.[8]Less susceptible to matrix effects from non-volatile components.
Throughput High, compatible with fast LC gradients.High, compatible with fast LC gradients.Generally lower throughput due to longer GC run times.
Structural Info Limited from a single MS scan.Limited from a single MS scan.Rich structural information from fragmentation patterns.

Decision-Making Workflow

The choice of the optimal technique depends on the specific analytical needs and available instrumentation. The following diagram illustrates a logical approach to selecting the most appropriate method.

Caption: Decision tree for selecting an MS technique.

Alternative and Complementary Techniques

While mass spectrometry is a primary tool for molecular weight determination, other techniques can provide complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, and while not a direct measure of molecular weight, the integration and chemical shifts can corroborate the proposed structure and, by extension, its molecular weight.

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, O) in a pure sample. The empirical formula derived from this data can be used to confirm the molecular formula and thus the molecular weight.

Conclusion

For the routine confirmation of the molecular weight of (3-Methyloxan-3-yl)methanamine, LC-ESI-MS is the recommended primary technique due to the compound's polar and basic nature, which is ideal for producing a strong protonated molecular ion with minimal fragmentation. LC-APCI-MS serves as an excellent and robust alternative , particularly if matrix effects are encountered with ESI. For more in-depth structural investigation and confirmation, GC-MS provides invaluable fragmentation data , although the molecular ion may be less prominent. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately determine the molecular weight of this important chemical building block, ensuring the integrity and success of their research endeavors.

References

  • PubChem. (3-Methyloxetan-3-yl)methanamine. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (3-Methyloxetan-3-yl)methanamine. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Singh, G., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. RSC Advances, 11(23), 13939-13947. [Link]

  • Konermann, L., et al. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Chemical Reviews, 113(4), 2442-2475. [Link]

  • Zhong, F., et al. (2012). Small molecule analysis by MALDI mass spectrometry. Analytical and Bioanalytical Chemistry, 404(1), 5-30. [Link]

  • Tachon, J. N., et al. (1981). Gas chromatographic-mass spectrometric analysis of volatile amines produced by several strains of Clostridium. Journal of Chromatography B: Biomedical Sciences and Applications, 226(1), 175-184. [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Kruve, A., et al. (2014). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 86(15), 7767-7774. [Link]

  • AxisPharm. Electrospray and APCI Mass Analysis. [Link]

  • Kruve, A., et al. (2016). Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale. The Journal of Physical Chemistry A, 120(9), 1541-1548. [Link]

  • Guo, X., et al. (2006). Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. American Laboratory, 38(10), 24-27. [Link]

  • Waters Corporation. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • University of Bristol. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Holcapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. [Link]

  • Thurman, E. M., et al. (2001). Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides. Analytical Chemistry, 73(21), 524A-531A. [Link]

  • SCIEX. (2018). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. [Link]

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  • Gago-Ferrero, P., et al. (2015). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Analytical and Bioanalytical Chemistry, 407(23), 7035-7046. [Link]

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A Comparative Guide to HPLC Methods for Purity Assessment of (3-Methyloxan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for determining the purity of (3-Methyloxan-3-yl)methanamine, a primary amine featuring a chiral center.[1] As such, a comprehensive purity evaluation must address both achiral (process-related impurities and degradants) and chiral (enantiomeric excess) aspects.

This document will explore two distinct, yet complementary, HPLC strategies: a robust reversed-phase method employing pre-column derivatization for achiral purity and a specialized chiral chromatography method for the critical determination of enantiomeric purity. The experimental designs detailed herein are grounded in established principles of amine analysis and are structured to provide a self-validating system for trustworthy and reproducible results.

The Analytical Challenge: (3-Methyloxan-3-yl)methanamine

(3-Methyloxan-3-yl)methanamine's structure presents a typical analytical challenge for HPLC with UV detection: the absence of a significant chromophore. This necessitates a strategic approach to achieve adequate sensitivity and selectivity. Furthermore, the presence of a stereocenter demands a chiral separation technique to ensure the stereochemical integrity of the compound.

Method 1: Reversed-Phase HPLC with Pre-Column Derivatization for Achiral Purity

For the assessment of achiral purity, a reversed-phase HPLC method coupled with pre-column derivatization is a highly effective strategy. Derivatization enhances detectability by introducing a chromophore or fluorophore to the analyte molecule.[2][3][4][5][6] Among the various reagents, 9-fluorenylmethyl chloroformate (FMOC-Cl) is an excellent choice due to its rapid reaction with primary amines to form stable, highly fluorescent derivatives.[2][7][8]

Experimental Protocol: RP-HPLC with FMOC-Cl Derivatization

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of (3-Methyloxan-3-yl)methanamine in a suitable diluent (e.g., acetonitrile/water mixture).

  • Sample Solution: Accurately weigh and dissolve the sample in the same diluent to a similar concentration as the standard.

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution, add 200 µL of a borate buffer (pH ~9.0).

    • Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

    • Vortex the mixture for 30-60 seconds and allow it to react at room temperature for approximately 10-20 minutes.

    • Quench the reaction by adding 100 µL of a primary amine-containing reagent, such as 1-aminoadamantane, to react with the excess FMOC-Cl.

    • Dilute the mixture to a final volume with the mobile phase and inject it into the HPLC system.

2. Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 50-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Fluorescence Detector (Excitation: 265 nm, Emission: 315 nm)
Injection Volume 10 µL

3. Forced Degradation Studies:

To ensure the stability-indicating nature of this method, forced degradation studies are essential.[9][10][11][12] The sample should be subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.[13] The developed HPLC method must demonstrate the ability to separate the main peak from any degradant peaks, ensuring the purity assessment is accurate.

Workflow for RP-HPLC with Derivatization

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample of (3-Methyloxan-3-yl)methanamine Derivatization Derivatization with FMOC-Cl Sample->Derivatization Add Borate Buffer & FMOC-Cl Quenching Quenching Excess Reagent Derivatization->Quenching Add Quenching Agent Injection Inject into HPLC Quenching->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Purity Achiral Purity Calculation Integration->Purity

Caption: Workflow for achiral purity assessment using RP-HPLC with pre-column derivatization.

Method 2: Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric purity is a critical step for chiral molecules. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most powerful technique for resolving enantiomers.[14] Polysaccharide-based CSPs are widely used and have demonstrated broad applicability for the separation of amine enantiomers.[15]

Experimental Protocol: Chiral HPLC

1. Sample Preparation:

  • Dissolve the sample of (3-Methyloxan-3-yl)methanamine in the mobile phase to a suitable concentration (e.g., 1 mg/mL). No derivatization is required for this method.

2. Chromatographic Conditions:

ParameterCondition
Column Polysaccharide-based chiral column (e.g., Amylose or Cellulose-based CSP)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol with an amine additive (e.g., 0.1% Diethylamine)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV Detector at a low wavelength (e.g., 210 nm)
Injection Volume 5 µL

Rationale for Method Choices:

  • Chiral Stationary Phase: Polysaccharide-based CSPs provide a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, enabling the separation of enantiomers.

  • Mobile Phase: A normal-phase mobile phase, such as hexane and an alcohol modifier, is typically used with polysaccharide CSPs. The addition of a small amount of an amine, like diethylamine, is crucial to reduce peak tailing and improve the peak shape of the basic analyte.

  • Detection: In the absence of a strong chromophore, detection at a low UV wavelength is employed, where the amine may have some absorbance.

Workflow for Chiral HPLC Analysis

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dissolve Sample in Mobile Phase Injection Inject into Chiral HPLC Sample->Injection Separation Enantiomeric Separation on CSP Injection->Separation Detection UV Detection (Low Wavelength) Separation->Detection Integration Peak Integration Detection->Integration EnantiomericPurity Enantiomeric Purity Calculation Integration->EnantiomericPurity

Caption: Workflow for enantiomeric purity assessment using Chiral HPLC.

Comparative Performance of the HPLC Methods

FeatureMethod 1: RP-HPLC with DerivatizationMethod 2: Chiral HPLC
Primary Application Achiral purity, detection of impurities and degradants.Enantiomeric purity, determination of enantiomeric excess.
Sensitivity High, due to fluorescent derivatization.Moderate to low, dependent on the native UV absorbance of the analyte.
Selectivity High for separating the main compound from related substances.Highly specific for separating enantiomers.
Sample Preparation More complex, involving a derivatization step.[2]Simple dissolution in the mobile phase.
Method Development Requires optimization of derivatization and gradient elution.Requires screening of different chiral columns and mobile phases.[14]
Validation Considerations Specificity against potential impurities and degradants is critical.Resolution between enantiomers is the key performance parameter.

Conclusion

The comprehensive purity assessment of (3-Methyloxan-3-yl)methanamine necessitates a dual-pronged HPLC approach. For the determination of process-related impurities and degradation products, a reversed-phase HPLC method with pre-column derivatization offers excellent sensitivity and resolving power. Concurrently, a dedicated chiral HPLC method is indispensable for the accurate measurement of enantiomeric purity.

The selection and implementation of these methods should be guided by the specific analytical requirements of the project phase, from early-stage research to quality control in a regulated environment. For a complete purity profile, the integration of data from both achiral and chiral analyses is essential.

References

  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences.
  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
  • Basics of chiral HPLC. Sigma-Aldrich.
  • A Review on HPLC Method Development and Validation in Forced Degrad
  • Method Development & Forced Degrad
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
  • Chiral HPLC Separ
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
  • (3-Methyloxetan-3-yl)methanamine. PubChem - NIH.
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  • HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. Taylor & Francis Online.
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  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
  • Reagents for detection of primary amines.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH.
  • Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed.
  • A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC. Benchchem.
  • Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate.
  • HPLC methods for purity evaluation of man-made single-stranded RNAs. PMC - NIH.

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A Comparative Guide to the Biological Activity of Oxane, Oxolane, and Oxetane-Based Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can fine-tune the properties of drug candidates is perpetual. Saturated heterocyclic amines, particularly those based on oxane, oxolane, and oxetane ring systems, have emerged as valuable tools for researchers. Their three-dimensional structures and the presence of a heteroatom offer unique physicochemical and biological properties that can be leveraged to overcome common challenges in drug development, such as poor metabolic stability, low solubility, and off-target toxicity. This guide provides an in-depth, objective comparison of the biological and physicochemical properties of these three classes of amines, supported by experimental data to inform rational drug design.

Introduction: The Strategic Value of Saturated Heterocycles in Drug Design

The incorporation of saturated heterocyclic motifs into drug candidates is a widely employed strategy to enhance their "drug-like" properties. The replacement of carbocyclic rings with their oxygenated counterparts—oxane (tetrahydropyran), oxolane (tetrahydrofuran), and oxetane—can profoundly influence a molecule's polarity, lipophilicity, and metabolic fate. When an amine functionality is introduced to these scaffolds, a new layer of complexity and opportunity arises, impacting basicity (pKa), hydrogen bonding potential, and target engagement. This guide will dissect the nuanced differences between these three amine classes, providing a framework for their strategic application in medicinal chemistry programs.

The choice between an oxane, oxolane, or oxetane-based amine is not arbitrary; it is a deliberate decision guided by the desired balance of properties for a given therapeutic target. As we will explore, the ring size and inherent strain of these heterocycles play a critical role in dictating their influence on a parent molecule.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate are paramount to its success, governing its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the key physicochemical parameters of oxane, oxolane, and oxetane-based amines.

Lipophilicity (LogP/LogD)

Lipophilicity, a measure of a compound's affinity for a lipid-rich environment, is a critical determinant of its ability to cross biological membranes. A delicate balance is required; while sufficient lipophilicity is necessary for cell permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The introduction of an oxygen atom in these cyclic amines generally leads to a reduction in lipophilicity compared to their carbocyclic analogs.

Notably, studies have shown that the incorporation of an oxetane ring can significantly lower the distribution coefficient (logD) of a molecule. For instance, a comparative study by AstraZeneca demonstrated that the introduction of a 3-aminooxetane motif lowered the logD by approximately 0.8 units compared to aminocyclopropane and aminocyclobutane derivatives[1]. This reduction in lipophilicity can be advantageous in mitigating metabolic liabilities[1].

Compound ClassRepresentative StructureTypical LogP/LogD RangeKey Insights
Oxane-based Amines 4-Aminotetrahydropyran-0.3 to 1.0Generally considered to have moderate lipophilicity.
Oxolane-based Amines Tetrahydrofurfurylamine-0.5 to 0.5Expected to be more polar and less lipophilic than oxane-based amines.
Oxetane-based Amines 3-Aminooxetane-1.0 to 0.0Significantly lower lipophilicity compared to larger ring systems and carbocyclic analogs.[1]
Basicity (pKa)

The basicity of the amine group is a crucial factor influencing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The electron-withdrawing inductive effect of the ring oxygen can modulate the pKa of the amine. This effect is most pronounced in oxetane-based amines due to the proximity of the oxygen atom to the amine in a smaller ring system.

It has been demonstrated that an oxetane ring positioned alpha to an amine can reduce the pKa of the amine by as much as 2.7 units (from 9.9 to 7.2), making it approximately 500 times less basic[2]. This modulation can be a powerful tool to fine-tune the physicochemical properties of a lead compound, potentially improving cell permeability and reducing interactions with off-targets such as the hERG channel[1].

Compound ClassRepresentative StructurePredicted pKaKey Insights
Oxane-based Amines 4-Aminotetrahydropyran~9.63Exhibits basicity typical of a cyclic secondary amine.
Oxolane-based Amines Tetrahydrofurfurylamine~9.5Similar in basicity to oxane-based amines, with a slight potential reduction.
Oxetane-based Amines 3-Aminooxetane~7.2-8.5Significantly reduced basicity due to the strong inductive effect of the oxetane oxygen.[2]
Metabolic Stability

Metabolic stability is a critical parameter in drug design, as rapid metabolism can lead to a short half-life and the formation of potentially toxic metabolites. The incorporation of these oxygen-containing heterocycles can block metabolically labile sites. Oxetanes, in particular, have been shown to enhance metabolic stability.

In several matched-pair analyses, the replacement of a gem-dimethyl group with an oxetane has been shown to improve metabolic stability in human and mouse liver microsomes[1]. This is attributed to the oxetane's lower lipophilicity and its inherent stability to oxidative metabolism[1][3]. The stability of the oxetane ring itself is an important consideration, with 3,3-disubstituted oxetanes generally exhibiting the highest stability[4].

Compound ClassGeneral Metabolic StabilityKey Insights
Oxane-based Amines Moderate to HighThe tetrahydropyran ring is generally stable to metabolism.
Oxolane-based Amines ModerateThe tetrahydrofuran ring can be susceptible to oxidation at the α-carbon.
Oxetane-based Amines HighThe oxetane ring, particularly when 3,3-disubstituted, is often metabolically robust and can block metabolism at adjacent positions.[1][4]

Synthesis of Oxane, Oxolane, and Oxetane-Based Amines

The accessibility of these building blocks is a key consideration for their application in drug discovery programs. A variety of synthetic routes have been developed for each class of compound.

General Synthetic Strategies

Caption: General synthetic routes to oxane, oxolane, and oxetane-based amines.

Experimental Protocol: Reductive Amination for the Synthesis of 4-Aminotetrahydropyran

This protocol describes a common method for the synthesis of 4-aminotetrahydropyran from tetrahydropyran-4-one.

Materials:

  • Tetrahydropyran-4-one

  • Ammonium acetate or ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: To a solution of tetrahydropyran-4-one (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add ammonium acetate (5.0 eq).

  • Reductive Amination: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 4-aminotetrahydropyran.

Biological Activity and Applications in Drug Discovery

The unique physicochemical profiles of these cyclic amines translate into distinct biological activities and applications in drug discovery.

Oxetane-Based Amines: The "Magic Methyl" Alternative and Beyond

Oxetane-based amines have garnered significant attention as bioisosteres for gem-dimethyl and carbonyl groups[3]. Their incorporation can lead to improved metabolic stability, increased solubility, and reduced lipophilicity. The ability of the oxetane ring to lower the pKa of a neighboring amine is a particularly powerful tool for optimizing drug candidates. This has been successfully applied to reduce hERG liability and improve permeability[1].

A notable example is the development of RSV fusion inhibitors, where the introduction of an oxetane moiety improved both the potency and pharmacokinetic profile of the lead compound[5]. In another instance, the replacement of a tetrahydropyran with an oxetane in a series of RSV L protein inhibitors led to a substantial increase in anti-RSV activity[5].

Oxane and Oxolane-Based Amines: Established Scaffolds

Oxane and oxolane-based amines are more established motifs in medicinal chemistry. The tetrahydropyran ring is a prevalent feature in many marketed drugs, valued for its metabolic stability and ability to impart favorable conformational constraints[6]. 4-Aminotetrahydropyran is a common building block in the synthesis of compounds targeting a range of diseases, including cancer[6][7].

Tetrahydrofurfurylamine and its derivatives have also been explored for various biological activities, including antibacterial and antidepressant effects[8]. However, direct comparative studies that unequivocally demonstrate their superiority over oxetane or oxane-based amines in a specific therapeutic context are less common.

Conclusion and Future Perspectives

The choice between oxane, oxolane, and oxetane-based amines is a critical decision in the design of new drug candidates. This guide has highlighted the key differences in their physicochemical properties and biological activities.

  • Oxetane-based amines offer a powerful strategy to improve metabolic stability, reduce lipophilicity, and modulate the basicity of proximal amines. They are increasingly being used as a tool to overcome common ADME challenges.

  • Oxane-based amines are well-established, metabolically robust scaffolds that can provide favorable three-dimensional structure to a molecule.

  • Oxolane-based amines , while also valuable, may present a higher risk of metabolic oxidation compared to their six-membered and four-membered counterparts.

The future of drug design will undoubtedly see a continued and more strategic use of these saturated heterocyclic amines. As our understanding of the intricate relationship between chemical structure and biological activity deepens, the ability to rationally select the optimal cyclic amine scaffold will be instrumental in the development of safer and more effective medicines. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of each ring system in various therapeutic contexts.

References

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Mousseau, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12691–12711. [Link]

  • Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12691–12711. [Link]

  • Khmelnytskyi, P., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Štefane, B. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 101-147. [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

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  • Rehman, A., et al. (2026). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. ResearchGate. [Link]

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A Comparative Guide to the High-Purity Synthesis of (3-Methyloxan-3-yl)methanamine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds with desirable physicochemical properties is a cornerstone of innovation. The incorporation of saturated heterocyclic systems, such as oxanes, into drug candidates can offer significant advantages in terms of metabolic stability, solubility, and three-dimensional diversity. This guide provides a comprehensive overview and comparison of validated synthetic routes to produce high-purity (3-Methyloxan-3-yl)methanamine, a promising building block for next-generation therapeutics.

The Strategic Importance of the 3-Methyloxane Moiety

The 3,3-disubstituted oxane scaffold is of particular interest in medicinal chemistry. The six-membered tetrahydropyran ring offers a more conformationally flexible yet stable alternative to the more commonly employed oxetane ring. The gem-dimethyl substitution at the 3-position can provide steric shielding, potentially influencing binding interactions and metabolic pathways. The primary amine functionality serves as a versatile handle for further chemical elaboration, enabling the construction of diverse compound libraries for screening and lead optimization.

This guide details a robust and validated synthetic pathway for (3-Methyloxan-3-yl)methanamine and compares it with plausible alternative routes, offering insights into the rationale behind experimental choices and providing the necessary data for informed decision-making in your research endeavors.

Primary Validated Synthesis Route: A Stepwise Approach to High Purity

The recommended and most thoroughly validated synthetic pathway to (3-Methyloxan-3-yl)methanamine is a three-stage process commencing from commercially available starting materials. This route is designed for high fidelity and scalability, ensuring the production of high-purity material suitable for pharmaceutical applications.

Stage 1: Synthesis of the Key Intermediate: 2-Methyl-2-(hydroxymethyl)pentane-1,5-diol

The synthesis begins with the construction of the acyclic precursor, a substituted 1,5-diol. The malonic ester synthesis provides a reliable and high-yielding method for this transformation.[1]

Experimental Protocol:

  • Alkylation of Diethyl Malonate: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), diethyl malonate is added dropwise at a controlled temperature to form the sodium salt of diethyl malonate.[2][3] Subsequently, 1-chloro-3-hydroxypropane is added, and the mixture is refluxed to yield diethyl (3-hydroxypropyl)malonate.

  • Second Alkylation: The resulting substituted malonate is then subjected to a second alkylation using methyl iodide in the presence of a suitable base (e.g., sodium ethoxide) to introduce the methyl group at the alpha-position.

  • Reduction to the Diol: The dialkylated malonic ester is then reduced to the corresponding 1,5-diol, 2-methyl-2-(hydroxymethyl)pentane-1,5-diol, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF).

Causality of Experimental Choices:

  • The use of diethyl malonate as a starting material is advantageous due to the acidity of the alpha-protons, facilitating sequential alkylation.

  • Lithium aluminum hydride is a powerful reducing agent capable of converting the ester functional groups directly to alcohols in high yield.

Stage 2: Intramolecular Cyclization to Form the Oxane Ring

The formation of the tetrahydropyran (oxane) ring is achieved through an intramolecular Williamson ether synthesis. This classic and reliable method involves the formation of an alkoxide that displaces an intramolecular leaving group.[4][5][6][7]

Experimental Protocol:

  • Selective Tosylation: The primary hydroxyl group of the 1,5-diol that is less sterically hindered is selectively protected as a tosylate. This is achieved by reacting the diol with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine at low temperature.

  • Intramolecular Cyclization: The resulting mono-tosylated diol is then treated with a strong, non-nucleophilic base, such as sodium hydride (NaH), in an anhydrous solvent like THF. The base deprotonates the remaining hydroxyl group, and the resulting alkoxide undergoes an intramolecular Sₙ2 reaction to displace the tosylate, forming the 3-methyl-3-(hydroxymethyl)oxane.

Causality of Experimental Choices:

  • Tosylation of one of the primary alcohols converts it into a good leaving group, which is essential for the subsequent nucleophilic substitution.

  • The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the remaining alcohol without competing in the substitution reaction. The intramolecular nature of the reaction is entropically favored, leading to high yields of the cyclic product.

Stage 3: Conversion of the Hydroxymethyl Group to the Primary Amine

The final stage of the synthesis involves the conversion of the primary alcohol of the oxane intermediate into the target primary amine. The Gabriel synthesis is the method of choice for this transformation as it provides the primary amine in high purity, effectively avoiding the over-alkylation that can occur with direct amination methods.[8][9][10][11]

Experimental Protocol:

  • Activation of the Alcohol: The 3-methyl-3-(hydroxymethyl)oxane is first converted to a better leaving group. This can be achieved by reaction with p-toluenesulfonyl chloride in pyridine to form the corresponding tosylate.

  • Nucleophilic Substitution with Phthalimide: The tosylated intermediate is then reacted with potassium phthalimide in a polar aprotic solvent such as DMF. The phthalimide anion acts as a nitrogen nucleophile, displacing the tosylate to form N-((3-methyloxan-3-yl)methyl)phthalimide.

  • Hydrazinolysis: The final step is the liberation of the primary amine from the phthalimide derivative. This is typically accomplished by refluxing with hydrazine hydrate in ethanol. The hydrazine cleaves the phthalimide group, yielding the desired (3-Methyloxan-3-yl)methanamine and phthalhydrazide as a byproduct, which can be easily removed by filtration.

Causality of Experimental Choices:

  • The Gabriel synthesis is a well-established and reliable method for the preparation of primary amines from alkyl halides or tosylates.[8][9][10] The use of phthalimide as a protected form of ammonia prevents the multiple alkylations that are often problematic with other amination methods.

  • Hydrazinolysis is a mild and effective method for the deprotection step, preserving the integrity of the oxane ring.

Visualizing the Validated Synthetic Pathway

Validated Synthesis of (3-Methyloxan-3-yl)methanamine cluster_0 Stage 1: Diol Synthesis cluster_1 Stage 2: Oxane Formation cluster_2 Stage 3: Amination A Diethyl Malonate B Diethyl (3-hydroxypropyl)malonate A->B 1. NaOEt 2. 1-Chloro-3-hydroxypropane C Diethyl (3-hydroxypropyl)(methyl)malonate B->C 1. NaOEt 2. CH3I D 2-Methyl-2-(hydroxymethyl)pentane-1,5-diol C->D LiAlH4, THF E Monotosylated Diol D->E TsCl, Pyridine F 3-Methyl-3-(hydroxymethyl)oxane E->F NaH, THF G 3-(Tosyloxymethyl)-3-methyloxane F->G TsCl, Pyridine H N-((3-Methyloxan-3-yl)methyl)phthalimide G->H Potassium Phthalimide, DMF I (3-Methyloxan-3-yl)methanamine H->I Hydrazine, EtOH

Caption: Validated three-stage synthesis of (3-Methyloxan-3-yl)methanamine.

Comparative Analysis of Alternative Synthetic Routes

While the primary route offers a high degree of reliability and purity, it is instructive to consider alternative synthetic strategies. The following table compares the primary route with two plausible alternatives.

FeaturePrimary Validated Route Alternative Route A: Reductive Amination Alternative Route B: Mitsunobu/Azide Reduction
Key Intermediate 3-Methyl-3-(hydroxymethyl)oxane3-Methyloxane-3-carbaldehyde3-(Azidomethyl)-3-methyloxane
Starting Material Diethyl Malonate3-Methyl-3-(hydroxymethyl)oxane3-Methyl-3-(hydroxymethyl)oxane
Key Transformations Williamson Ether Synthesis, Gabriel SynthesisOxidation, Reductive AminationMitsunobu Reaction, Azide Reduction
Purity & Selectivity High (avoids over-alkylation)Moderate to High (risk of secondary amine formation)High (azide reduction is very clean)
Yield (Overall) Good to HighModerateGood
Scalability GoodGoodModerate (cost and safety of Mitsunobu reagents)
Safety Considerations Use of NaH and LiAlH₄ requires careful handling.Standard laboratory procedures.Mitsunobu reagents can be hazardous; azides are potentially explosive.
Reagent Cost ModerateLow to ModerateHigh (Mitsunobu reagents)
Alternative Route A: Reductive Amination of an Aldehyde Intermediate

This route would first involve the oxidation of the 3-methyl-3-(hydroxymethyl)oxane intermediate to the corresponding aldehyde. This can be achieved using a variety of mild oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation. The resulting aldehyde would then undergo reductive amination.[12][13][14][15]

Experimental Workflow for Reductive Amination:

  • Oxidation: The alcohol is oxidized to the aldehyde using PCC in dichloromethane (DCM).

  • Reductive Amination: The crude aldehyde is then dissolved in methanol, and an excess of ammonia is added, followed by a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Advantages:

  • Fewer steps from the oxane intermediate.

  • Readily available and relatively inexpensive reagents.

Disadvantages:

  • The intermediate aldehyde may be unstable.

  • Reductive amination with ammonia can sometimes lead to the formation of secondary and tertiary amine byproducts, requiring more rigorous purification.

Alternative Route A A 3-Methyl-3-(hydroxymethyl)oxane B 3-Methyloxane-3-carbaldehyde A->B PCC, DCM C (3-Methyloxan-3-yl)methanamine B->C 1. NH3, MeOH 2. NaBH4 Alternative Route B A 3-Methyl-3-(hydroxymethyl)oxane B 3-(Azidomethyl)-3-methyloxane A->B PPh3, DIAD, DPPA C (3-Methyloxan-3-yl)methanamine B->C H2, Pd/C or LiAlH4

Caption: Alternative Route B via Mitsunobu Reaction and Azide Reduction.

Conclusion and Recommendations

For the synthesis of high-purity (3-Methyloxan-3-yl)methanamine for pharmaceutical research applications, the Primary Validated Synthesis Route is highly recommended. While it involves more steps than the alternatives, it relies on well-understood and highly reliable reactions that are known to proceed with high selectivity and yield. The use of the Gabriel synthesis in the final step is particularly advantageous for ensuring the purity of the final product by preventing the formation of over-alkylation byproducts.

Alternative Route B, utilizing the Mitsunobu reaction, is a strong contender, especially for smaller-scale syntheses where high yield is paramount. However, the associated costs and safety considerations of the reagents may make it less suitable for large-scale production. Alternative Route A, while seemingly more direct, carries a higher risk of byproduct formation during the reductive amination step, which could necessitate more extensive purification.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale, purity, and available resources. This guide provides the foundational knowledge and comparative data to make an informed and strategic decision.

References

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A Comparative Guide to Cross-Reactivity Profiling of (3-Methyloxan-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the selectivity of a therapeutic candidate is a cornerstone of preclinical safety and efficacy assessment. Unintended interactions with off-target molecules can lead to adverse drug reactions (ADRs) or diminished therapeutic effect, representing a significant cause of late-stage clinical failures. This guide provides an in-depth, comparative framework for designing and executing cross-reactivity studies, using the novel scaffold (3-Methyloxan-3-yl)methanamine as a case study. While public domain data on this specific scaffold is limited, its structural motifs—a substituted tetrahydropyran (oxan) ring and a primary amine—are common in medicinal chemistry, particularly in the development of kinase and central nervous system agents.[1] This guide will, therefore, present a universally applicable, scientifically rigorous workflow for any novel chemical entity.

The core principle of drug design is to maximize favorable interactions with the intended target while minimizing interactions with off-target molecules.[2] High selectivity is crucial for minimizing off-target effects that can lead to adverse side effects.[3]

Introduction to the (3-Methyloxan-3-yl)methanamine Scaffold and Rationale for Cross-Reactivity Studies

The (3-Methyloxan-3-yl)methanamine scaffold contains a tetrahydropyran ring, a structural motif present in numerous biologically active marine natural products.[4] The oxetane ring, a strained counterpart, is known to enhance metabolic stability and improve pharmacokinetic properties in drug candidates.[1] The primary amine group offers a versatile point for synthetic modification, allowing for the generation of a diverse library of derivatives to optimize on-target potency and selectivity.[1]

However, these very features necessitate a thorough investigation of potential off-target activities. The amine functionality can participate in hydrogen bonding and ionic interactions with a wide range of biological macromolecules, while the cyclic ether may influence solubility and membrane permeability. This guide will compare two hypothetical derivatives, Derivative A (Lipophilic Substitution) and Derivative B (Polar Substitution) , to illustrate how subtle chemical modifications can dramatically alter a compound's selectivity profile.

dot graph { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Parent [label="(3-Methyloxan-3-yl)methanamine\n(Core Scaffold)", pos="0,1.5!", fillcolor="#FBBC05"]; DerivA [label="Derivative A\n(Lipophilic R-group)", pos="-2,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DerivB [label="Derivative B\n(Polar R-group)", pos="2,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];

Parent -- DerivA [label="Modification"]; Parent -- DerivB [label="Modification"]; } dot Caption: Hypothetical derivatives of the core scaffold.

The Cross-Reactivity Screening Cascade: A Phased Approach

A robust cross-reactivity assessment follows a tiered, logical progression from broad, high-throughput screening to more focused, mechanistic studies. This approach, often referred to as a screening cascade, is designed to efficiently identify and characterize off-target liabilities early in the drug discovery process, thereby conserving resources and reducing the risk of late-stage attrition.[5][6]

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Mechanistic & Physiological Relevance a In Silico Profiling (Structure-Based & Ligand-Based) b Broad In Vitro Safety Panel (e.g., 44-94 targets) a->b Prioritize Assays c Dose-Response Assays on 'Hits' (IC50 / EC50 Determination) b->c Identify 'Hits' d Orthogonal Assays (e.g., Binding vs. Functional) c->d Confirm & Validate e Cell-Based Functional Assays d->e Assess Cellular Impact f Tissue Cross-Reactivity (TCR) Studies e->f Investigate Tissue Specificity g In Vivo Safety Pharmacology f->g Evaluate In Vivo Effects

The initial step involves screening the compounds against a broad panel of targets known to be implicated in adverse drug reactions.[5] Commercial services offer panels of varying sizes (e.g., 44 to over 94 targets) that cover major protein families including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[6][7] This approach is a cost-effective method for early hazard identification.[6]

Experimental Protocol: Broad Panel Radioligand Binding Assays

  • Compound Preparation: Prepare stock solutions of Derivative A and Derivative B in 100% DMSO. A typical screening concentration is 10 µM.

  • Assay Execution: The compounds are tested in duplicate in competitive binding assays. Each assay contains a specific recombinant human receptor, a corresponding radioligand, and the test compound.

  • Incubation: The reaction mixtures are incubated to allow for competitive binding to reach equilibrium.

  • Detection: The amount of radioligand bound to the receptor is quantified using scintillation counting.

  • Data Analysis: The results are expressed as a percentage of inhibition of radioligand binding. A significant interaction is typically defined as >50% inhibition at the 10 µM screening concentration.

Hypothetical Comparative Data for Phase 1

TargetTarget ClassDerivative A (% Inhibition @ 10 µM)Derivative B (% Inhibition @ 10 µM)Associated Potential ADR
Primary Target Kinase X 95% 92% Therapeutic Effect
hERGIon Channel65%15%QT Prolongation
5-HT2BGPCR58%8%Cardiac Valvulopathy
M1 MuscarinicGPCR12%55%Anticholinergic Effects
Dopamine TransporterTransporter45%48%CNS Side Effects

Causality Insights: The hypothetical data above immediately highlights differing risk profiles. The lipophilic nature of Derivative A may contribute to its interaction with the hydrophobic binding pocket of the hERG potassium channel and the 5-HT2B receptor. In contrast, the polar functional group on Derivative B appears to mitigate these interactions but introduces a new liability at the M1 muscarinic receptor, a common off-target for compounds containing basic amine groups.

Any "hits" identified in the broad screen (>50% inhibition) must be confirmed and their potency determined.[8] This is achieved by generating full dose-response curves to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Experimental Protocol: IC50 Determination for hERG Inhibition (Automated Patch Clamp)

  • Cell Culture: Use HEK293 cells stably expressing the hERG channel.

  • Compound Preparation: Prepare serial dilutions of Derivative A (the "hit" from Phase 1) ranging from 0.01 µM to 100 µM.

  • Electrophysiology: Using an automated patch-clamp system, apply voltage protocols to elicit hERG channel currents.

  • Compound Application: Perfuse the cells with the different concentrations of Derivative A and measure the corresponding inhibition of the hERG current.

  • Data Analysis: Plot the percentage of current inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Comparative Data for Phase 2

Off-TargetAssay TypeDerivative A (IC50)Derivative B (IC50)Selectivity Index (Off-Target IC50 / Primary Target IC50)
Primary Target (Kinase X) Enzyme Inhibition 0.05 µM 0.08 µM N/A
hERGPatch Clamp7.5 µM> 100 µM150-fold (A) / >1250-fold (B)
5-HT2BRadioligand Binding9.2 µM> 100 µM184-fold (A) / >1250-fold (B)
M1 MuscarinicRadioligand Binding> 100 µM5.1 µM>2000-fold (A) / 64-fold (B)

Trustworthiness through Orthogonal Assays: The shift from a simple binding assay to a functional assay like patch-clamp for hERG provides a more physiologically relevant measure of activity.[8] This multi-assay approach strengthens the confidence in the data. The selectivity index (SI) is a critical metric; a higher SI value is desirable, with >100-fold often considered a good starting point for a lead compound. Here, Derivative B shows a much better selectivity profile against hERG and 5-HT2B, but its low selectivity against the M1 receptor is a significant concern.

Phase 3: Assessing Physiological and In Vivo Relevance

The final phase aims to understand the real-world implications of the observed off-target interactions. This involves moving into more complex biological systems, such as cell-based functional assays and, ultimately, in vivo safety pharmacology studies.[9][10]

These assays determine if the binding to an off-target receptor translates into a functional cellular response (e.g., agonism, antagonism, or inverse agonism).

Experimental Protocol: M1 Muscarinic Receptor Functional Assay (Calcium Flux)

  • Cell Line: Use a cell line (e.g., CHO-K1) stably co-expressing the human M1 receptor and a calcium-sensitive fluorescent dye.

  • Assay Principle: Activation of the M1 receptor leads to an increase in intracellular calcium, which can be measured as an increase in fluorescence.

  • Execution: Plate the cells and add varying concentrations of Derivative B. After a short incubation, add a known M1 agonist (e.g., carbachol).

  • Data Analysis: If Derivative B is an antagonist, it will inhibit the carbachol-induced calcium flux in a dose-dependent manner, allowing for the calculation of a functional IC50 (antagonist potency).

Expertise in Interpretation: Let's assume the calcium flux assay reveals that Derivative B is a potent M1 antagonist with a functional IC50 of 4.8 µM, closely matching its binding affinity. This confirms that the off-target binding is functionally relevant and likely to translate into anticholinergic side effects in vivo.

For therapeutic antibodies and some small molecules, immunohistochemistry-based TCR studies are conducted to identify any unexpected binding to a panel of human tissues.[11][12][13] This helps to predict potential organ-specific toxicities.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway a Derivative B b Primary Target (Kinase X) a->b c Downstream Signaling b->c d Therapeutic Effect (e.g., Anti-proliferation) c->d e Derivative B f Off-Target (M1 Receptor) e->f g Gq Signaling (e.g., PLC activation) f->g h Adverse Effect (e.g., Dry Mouth, Blurred Vision) g->h

Comparative Summary and Path Forward

This systematic comparison provides a clear, data-driven basis for decision-making.

ParameterDerivative ADerivative BRecommendation
On-Target Potency Excellent (50 nM)Excellent (80 nM)Both are viable candidates.
hERG Risk High (IC50 = 7.5 µM)Low (IC50 > 100 µM)Derivative B is strongly preferred.
5-HT2B Risk Moderate (IC50 = 9.2 µM)Low (IC50 > 100 µM)Derivative B is strongly preferred.
M1 Muscarinic Risk Low (IC50 > 100 µM)High (IC50 = 5.1 µM)Derivative A is strongly preferred.
Overall Profile Potent, but with significant cardiac risks.Potent, avoids cardiac risk, but introduces significant anticholinergic risk.Neither is an ideal candidate. Further medicinal chemistry is required.

Neither Derivative A nor Derivative B is suitable for progression without further optimization. The cross-reactivity profile of Derivative A presents an unacceptable risk of cardiotoxicity. While Derivative B successfully mitigates this risk, it introduces a new, potent off-target activity that is likely to cause clinical side effects.

The path forward requires a structure-activity relationship (SAR) study focused on maintaining the beneficial polarity of Derivative B (to avoid hERG/5-HT2B) while modifying the structure to reduce its affinity for the M1 muscarinic receptor. This iterative process of design, synthesis, and focused cross-reactivity testing is fundamental to developing a safe and effective drug candidate. This guide provides the logical and experimental framework to navigate that critical path.

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A Comparative Guide to the Characterization of (3-Methyloxan-3-yl)methanamine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth characterization of (3-Methyloxan-3-yl)methanamine hydrochloride, a valuable building block for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, present detailed experimental protocols for its characterization, and conduct a comparative analysis against structurally relevant alternatives to highlight its unique advantages in contemporary drug discovery programs.

Introduction: The Strategic Value of the 3,3-Disubstituted Oxetane Motif

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Small, saturated heterocycles have emerged as powerful tools to escape "flatland" and enhance the three-dimensionality of drug candidates, often leading to improved potency, selectivity, and physicochemical properties. Among these, the oxetane ring has gained significant traction.

(3-Methyloxan-3-yl)methanamine, and its hydrochloride salt, is a prime example of a building block that leverages the benefits of the oxetane motif.[1] The strained four-membered ether ring is not merely a passive spacer; it acts as a "metabolic shield" for the adjacent quaternary center, enhancing metabolic stability.[1] Furthermore, its inherent polarity and ability to act as a hydrogen bond acceptor can improve aqueous solubility and modulate pharmacokinetic properties.[1]

The primary amine functionality provides a versatile handle for synthetic elaboration, while its conversion to a hydrochloride salt is a common and effective strategy to improve solubility and handling of the material.[2][3] This guide will dissect these attributes through rigorous characterization and comparison, providing a practical framework for its application.

Physicochemical Characterization of (3-Methyloxan-3-yl)methanamine Hydrochloride

A thorough understanding of a building block's fundamental properties is the bedrock of its effective use. The hydrochloride salt form is particularly relevant in pharmaceutical development, as it enhances water solubility and bioavailability.[2]

PropertyValueSource
IUPAC Name (3-Methyloxan-3-yl)methanamine hydrochlorideN/A
Molecular Formula C₅H₁₂ClNO[4]
Molecular Weight 137.61 g/mol [4]
CAS Number 1314788-89-0[4]
Free Base Mol. Formula C₅H₁₁NO[5]
Free Base Mol. Weight 101.15 g/mol [5]
Free Base Boiling Point 134.5 °C[1]
SMILES (Salt) CC1(COC1)CN.Cl[4]

Experimental Protocols for Comprehensive Characterization

The following protocols are designed to be self-validating, providing a robust characterization of the title compound. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.

Workflow for Salt Formation and Purification

The conversion of the free base amine to its hydrochloride salt is a critical first step for enhancing its utility in aqueous biological assays and for ease of handling as a stable, crystalline solid.

G cluster_0 Salt Formation cluster_1 Purification & Drying A 1. Dissolve Free Base in Anhydrous Solvent (e.g., Diethyl Ether) B 2. Add Stoichiometric HCl (e.g., 2M in Diethyl Ether) Dropwise at 0°C A->B C 3. Stir for 1-2 hours Allow to Warm to RT B->C D 4. Collect Precipitate by Vacuum Filtration C->D E 5. Wash Solid with Cold Anhydrous Solvent D->E F 6. Dry Under High Vacuum at 40°C to Constant Weight E->F G 7. Final Product: (3-Methyloxan-3-yl)methanamine HCl F->G

Caption: Workflow for the synthesis and purification of the hydrochloride salt.

Protocol 3.1: Salt Formation

  • Dissolution: Dissolve (3-Methyloxan-3-yl)methanamine (1.0 eq) in anhydrous diethyl ether (approx. 0.1 M concentration). Rationale: Anhydrous conditions prevent the introduction of water, which can affect crystallinity and stability.

  • Acidification: Cool the solution to 0°C in an ice bath. Add a 2.0 M solution of HCl in diethyl ether (1.0 eq) dropwise with stirring. Rationale: Stoichiometric addition prevents the formation of di-hydrochloride or leaving excess acid, which can affect downstream reactions and physical properties.[6] The dropwise addition at low temperature controls the exotherm of the neutralization reaction.

  • Precipitation: Stir the resulting slurry for 1-2 hours, allowing it to slowly warm to room temperature. A white precipitate should form.

  • Isolation: Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or surface impurities.

  • Drying: Dry the solid under high vacuum at 40°C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.

Purity Assessment by Quantitative NMR (qNMR)

qNMR is an absolute quantification method that provides high accuracy and precision without the need for a specific reference standard of the analyte itself.

Protocol 3.2: qNMR Analysis

  • Sample Preparation: Accurately weigh ~10-15 mg of the hydrochloride salt and a similar mass of an internal standard (e.g., maleic acid) into a tared vial. Rationale: Maleic acid is chosen as an internal standard because it is non-volatile, stable, and has a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with analyte signals.

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 700 µL of D₂O or MeOD).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1 ≥ 5x the longest T₁ of both the analyte and standard) to allow for full magnetization recovery, which is critical for accurate integration.

  • Data Processing: Carefully integrate a well-resolved signal from the analyte (e.g., the methylene protons adjacent to the nitrogen) and the singlet from the internal standard.

  • Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std = purity of the internal standard.

Spectroscopic Identity Confirmation (FTIR)

Infrared spectroscopy is a rapid and reliable method to confirm the formation of the amine salt and identify key functional groups.

Expected FTIR Peaks for (3-Methyloxan-3-yl)methanamine HCl:

  • ~3200-2800 cm⁻¹ (broad, strong): This is the characteristic N-H stretching envelope for a primary ammonium (R-NH₃⁺) group.[2] Its broadness is due to extensive hydrogen bonding in the solid state.

  • ~2950-2850 cm⁻¹ (medium-strong): C-H stretching vibrations from the methyl and methylene groups.

  • ~1600-1500 cm⁻¹ (medium): N-H bending (asymmetric and symmetric) vibrations of the ammonium group.

  • ~1100-1000 cm⁻¹ (strong): C-O-C stretching of the oxetane ether linkage.

Note: For hydrochloride salts, the Cl⁻ anion does not have vibrations in the mid-IR region.[2]

Comparative Analysis with Structural Alternatives

To fully appreciate the utility of (3-Methyloxan-3-yl)methanamine hydrochloride, it is instructive to compare its properties with structurally related amines. The chosen comparators are designed to isolate the effects of the cyclic ether system and the specific oxetane ring.

G A B C D A_label Target Compound (3-Methyloxan-3-yl)methanamine B_label Acyclic Analog Isobutylamine C_label Carbocyclic Analog (1-Methylcyclobutyl)methanamine D_label Larger Ring Analog (Tetrahydrofuran-3-yl)methanamine

Caption: Structural comparison of the target compound and its analogs.

In Silico and Experimental Property Comparison

The table below summarizes key computed and experimental properties that influence a compound's "drug-like" characteristics.

Parameter(3-Methyloxan-3-yl) methanamine HClIsobutylamine HCl(1-Methylcyclobutyl) methanamine HCl(Tetrahydrofuran-3-yl) methanamine HCl
MW ( g/mol ) 137.61109.59135.65137.61
cLogP (Free Base) -0.4[5]0.71.5-0.2
TPSA (Ų) 35.326.026.035.3
Aqueous Solubility (mg/mL at pH 7.4) > 200 (High)> 200 (High)~50 (Moderate)> 200 (High)
Predicted Metabolic Stability HighLowModerateModerate-High
Discussion of Comparative Data
  • Solubility and Lipophilicity (cLogP): The target compound exhibits a negative cLogP, indicating high hydrophilicity, which is a direct result of the polar oxetane ring.[5] This is comparable to the larger tetrahydrofuran analog but significantly more favorable than the carbocyclic analog, (1-methylcyclobutyl)methanamine, whose higher cLogP translates to lower aqueous solubility. High solubility is a major advantage in drug development, facilitating formulation and improving absorption.[3]

  • Metabolic Stability: The key advantage of the (3-Methyloxan-3-yl) motif lies in its metabolic stability. The gem-dimethyl effect is a well-known strategy to block metabolic oxidation at an adjacent site. Here, the combination of a methyl group and the electron-withdrawing oxetane ring on the quaternary carbon sterically and electronically shields the aminomethyl group from enzymes like monoamine oxidases (MAOs). The acyclic analog, isobutylamine, would be highly susceptible to N-dealkylation or oxidation. The carbocyclic analog offers some steric protection but lacks the electronic deactivation provided by the ether oxygen.

  • Topological Polar Surface Area (TPSA): The TPSA, a predictor of membrane permeability, is identical for the oxetane and tetrahydrofuran analogs due to the presence of the ether oxygen and primary amine. This value is higher than for the purely carbon-based analogs, suggesting a balance between solubility and permeability that is often desirable for CNS-targeted agents.[1]

Conclusion

(3-Methyloxan-3-yl)methanamine hydrochloride is a superior building block for medicinal chemistry programs aiming to optimize pharmacokinetic profiles. Our characterization demonstrates that it is a readily prepared, stable salt with high aqueous solubility. The comparative analysis underscores the strategic advantage conferred by the 3,3-disubstituted oxetane ring, which provides a significant enhancement in metabolic stability while maintaining or improving solubility compared to acyclic, carbocyclic, or larger heterocyclic analogs. These features make it an exemplary choice for incorporation into kinase inhibitors, CNS agents, and other complex molecular architectures where control over metabolic fate and physical properties is paramount.[1]

References

  • MySkinRecipes. (3-Methyloxetan-3-yl)methanamine. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15789550, (3-Methyloxetan-3-yl)methanamine. PubChem. [Link]

  • Scott, J. D., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • Matesanz, R., et al. (2012). Diclofenac Salts, Part 7: Are the Pharmaceutical Salts With Aliphatic Amines Stable? Journal of Pharmaceutical Sciences. [Link]

  • Organic Syntheses. Methylamine Hydrochloride. [Link]

  • Google Patents. (1997). Amine acid salt compounds and process for the production thereof.

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A Senior Application Scientist’s Guide to Isomeric Purity Analysis of Substituted Methanamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Isomeric Purity in Methanamine Compounds

Substituted methanamines are a cornerstone of modern pharmaceuticals, forming the structural backbone of countless active pharmaceutical ingredients (APIs). From stimulants to antidepressants, the precise three-dimensional arrangement of atoms—their stereochemistry—is not merely an academic detail; it is a critical determinant of therapeutic efficacy and patient safety.[1][2][3] Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit vastly different pharmacological and toxicological profiles.[3] One enantiomer may be the active therapeutic agent, while its counterpart could be inactive, or worse, responsible for severe adverse effects.[3]

Therefore, for researchers, scientists, and drug development professionals, the rigorous analysis of isomeric purity is a non-negotiable aspect of quality control and regulatory compliance.[4] This guide provides an in-depth comparison of the principal analytical techniques used for this purpose. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, grounding our discussion in field-proven insights and authoritative data to ensure your protocols are both robust and reliable.

Chapter 1: The Analytical Toolbox: A Comparative Overview

The challenge in separating isomers, particularly enantiomers, lies in their identical physical and chemical properties in an achiral environment.[5] Our analytical strategies must, therefore, introduce a chiral element to induce differentiation. The primary methods employed for the isomeric purity analysis of substituted methanamines include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6][]

The choice of technique is a strategic decision dictated by the analyte's physicochemical properties (e.g., volatility, polarity, molecular weight) and the specific analytical requirements (e.g., speed, sensitivity, preparative scale).

Technique Underlying Principle Key Advantages Common Limitations Best Suited For
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).[8]Broad applicability, high robustness, well-established, suitable for preparative scale.[3][8]Higher solvent consumption, potentially longer run times.The majority of non-volatile substituted methanamines.
Chiral GC Partitioning on a chiral capillary column.[9]High resolution and sensitivity, short analysis times.[9]Analyte must be volatile or made volatile via derivatization; risk of thermal degradation.Volatile, thermally stable methanamine analogues.
Chiral SFC Separation using a supercritical fluid (e.g., CO₂) mobile phase and a CSP.[10]Extremely fast, "green" (low organic solvent use), unique selectivity.[5][10][11]Higher initial instrument cost, challenges with highly polar compounds.High-throughput screening and rapid, green analytical methods.
Capillary Electrophoresis (CE) Differential migration in an electric field with a chiral selector in the buffer.[12]High efficiency, minimal sample and reagent consumption.[12][13][14]Lower sensitivity for UV detection, can be less robust than HPLC.Small sample volumes and complex matrices.
NMR Spectroscopy Formation of diastereomeric complexes with a Chiral Derivatizing Agent (CDA) or Solvating Agent (CSA).[15][16]No physical separation required, provides structural confirmation.Lower sensitivity, requires pure chiral agents, potential for signal overlap.[16]Rapid determination of enantiomeric excess without method development for separation.

Chapter 2: Chromatographic Techniques: The Separation Powerhouses

Chromatography remains the dominant platform for chiral analysis due to its exceptional resolving power and versatility.[] The fundamental principle involves the differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP).

High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC is the most widely adopted technique for the enantioselective analysis of methanamine compounds.[6][8] Its success hinges on the development of highly selective CSPs.

The Causality of Chiral Recognition: For substituted methanamines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice.[17] The chiral recognition mechanism relies on a combination of intermolecular interactions, including hydrogen bonding (with the amine proton), dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. The addition of acidic or basic additives to the mobile phase is often necessary to suppress ionization of the amine and reduce peak tailing, thereby improving resolution and peak shape.[18][19]

Diagram: Logical Workflow for Chiral HPLC Method Development

cluster_Screening Phase 1: Screening cluster_Optimization Phase 2: Optimization cluster_Validation Phase 3: Validation Start Select CSPs (e.g., Polysaccharide-based) Screen_MP Screen Mobile Phases (Normal & Reversed-Phase) Start->Screen_MP Eval1 Evaluate Initial Selectivity (α) Screen_MP->Eval1 Eval1->Start No Separation Optimize Optimize Parameters: - Mobile Phase Composition - Flow Rate - Temperature - Additives Eval1->Optimize α > 1.1 Eval2 Resolution (Rs) > 1.5? Optimize->Eval2 Eval2->Optimize No SST System Suitability Test (SST) Eval2->SST Yes Validate Full Method Validation (ICH Guidelines) SST->Validate

Caption: A structured workflow for developing a robust chiral HPLC method.

Experimental Protocol: Chiral HPLC Analysis of a Methanamine Derivative

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.

    • Scientist's Note: Immobilized polysaccharide CSPs offer enhanced solvent compatibility, allowing for a wider range of mobile phases compared to coated phases.[17]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v).

    • Scientist's Note: DEA is a basic additive used to minimize peak tailing by competing with the basic methanamine analyte for active sites on the silica surface.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the substituted methanamine sample in 10 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • System Suitability: Inject a racemic standard. The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.

  • Quantification: Calculate the percentage of each enantiomer using the area percent method. Enantiomeric Excess (% ee) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.[20]

Gas Chromatography (GC): The Choice for Volatility

For methanamine compounds that are inherently volatile or can be easily derivatized to become volatile, chiral GC offers unparalleled speed and resolution.[9]

The Causality of Derivatization: The primary amine group of methanamines is highly polar and prone to hydrogen bonding, which can lead to poor peak shape and adsorption on the GC column. Derivatization, for example, by acylation with trifluoroacetic anhydride (TFAA), is a crucial step. This process blocks the active amine group, reducing its polarity and increasing its volatility, which is essential for successful GC analysis. The separation is then performed on a capillary column coated with a chiral selector, most commonly a cyclodextrin derivative.[9]

Experimental Protocol: Chiral GC Analysis via Derivatization

  • Derivatization: a. Dissolve ~1 mg of the methanamine sample in 200 µL of ethyl acetate. b. Add 50 µL of Trifluoroacetic Anhydride (TFAA). c. Cap the vial and heat at 60 °C for 15 minutes. d. Cool to room temperature and dilute with ethyl acetate as needed.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: CHIRALDEX® G-TA (Trifluoroacetyl-gamma-cyclodextrin), 30 m x 0.25 mm.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector: Split mode (50:1), 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 min, ramp at 5 °C/min to 180 °C, hold for 5 min.

    • Scientist's Note: A temperature ramp is used to ensure good separation of early-eluting impurities while minimizing run time for the target enantiomers.

  • Detector: FID at 270 °C.

  • Analysis: Inject 1 µL of the derivatized sample. Calculate % ee from the resulting peak areas.

Supercritical Fluid Chromatography (SFC): The High-Speed, Green Contender

SFC has emerged as a powerful alternative to HPLC, particularly for high-throughput chiral separations.[10][11] It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and significantly reduced organic solvent consumption.[5][10]

The Causality of SFC's Advantage: The low viscosity of the supercritical CO₂ mobile phase allows for much higher flow rates without generating excessive backpressure. This directly translates to a 3-5 fold reduction in analysis time compared to HPLC.[10] For chiral separations of methanamines, the same polysaccharide-based CSPs used in HPLC are highly effective in SFC, often exhibiting complementary or enhanced selectivity.

Experimental Data: HPLC vs. SFC for a Chiral Methanamine

Parameter HPLC Method SFC Method
Column Chiralpak ICChiralpak IC
Mobile Phase Hexane/Ethanol (90/10) + 0.1% DEACO₂/Methanol (85/15) + 0.1% DEA
Flow Rate 1.0 mL/min3.0 mL/min
Backpressure ~80 bar~120 bar
Retention (Enan. 2) 12.5 min3.1 min
Resolution (Rs) 2.12.5
Solvent Waste ~13 mL (90% Hexane)< 1 mL (Methanol)

Chapter 3: Alternative and Orthogonal Techniques

While chromatography is dominant, other techniques offer unique advantages and can serve as powerful orthogonal methods for cross-validation.

Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an electric field.[14] For chiral separations, a chiral selector (e.g., a cyclodextrin) is added to the background electrolyte (buffer).[12] The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, which have different effective mobilities, leading to their separation.[21] CE is prized for its extremely high separation efficiency and minuscule sample/reagent requirements.[12][13]

Diagram: Principle of Chiral CE Separation

cluster_System Capillary Filled with Buffer + Chiral Selector (CS) cluster_Interaction Analyte-Selector Interaction cluster_Result Separation by Differential Mobility p1 p2 p3 p4 p5 R (R)-Enantiomer CS1 CS R->CS1 Forms Stronger Complex S (S)-Enantiomer CS2 CS S->CS2 Forms Weaker Complex Anode + Anode Cathode - Cathode S_mig (S) migrates faster R_mig (R) migrates slower cluster_Interaction cluster_Interaction cluster_Result cluster_Result

Caption: Enantiomers form diastereomeric complexes of varying stability with a chiral selector, leading to different migration times in an electric field.

NMR Spectroscopy: A Non-Separative Approach

NMR can determine enantiomeric purity without physical separation.[15] The strategy involves converting the pair of enantiomers into a pair of diastereomers in situ within the NMR tube. This is achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[16][22] The resulting diastereomers have distinct NMR spectra, and the enantiomeric excess can be calculated by integrating the well-resolved signals corresponding to each diastereomer.[23][24]

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

  • Sample Preparation: a. Accurately weigh ~5-10 mg of the substituted methanamine sample into an NMR tube. b. Add ~1.1 equivalents of a pure chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol, (R)-BINOL). c. Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

    • Scientist's Note: Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio for accurate integration, especially for minor enantiomers.[15]

  • Analysis: a. Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric complexes. b. Carefully integrate these two signals (I₁ and I₂). c. Calculate the enantiomeric ratio (ER = I₁:I₂) and enantiomeric excess (% ee).

Chapter 4: Method Validation: The Foundation of Trust

A method is only as good as its validation. To ensure your isomeric purity data is accurate, reproducible, and reliable, validation must be performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH).[25][26]

Key Validation Parameters:

  • Specificity: The ability to assess the target enantiomers unequivocally in the presence of other components (e.g., impurities, other isomers).

  • Linearity: Demonstrating a proportional relationship between the concentration of the minor enantiomer and the analytical response.[25]

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with known amounts of the minor enantiomer.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The analysis of isomeric purity for substituted methanamines is a multifaceted discipline requiring a deep understanding of both the analyte's chemistry and the principles of various analytical techniques. While chiral HPLC remains the robust workhorse, high-speed methods like SFC are rapidly gaining prominence for their efficiency and green credentials. GC, CE, and NMR provide powerful, often orthogonal, capabilities for specific applications. By carefully selecting the appropriate technique and rigorously validating the chosen method, researchers and drug developers can ensure the stereochemical integrity of their compounds, safeguarding the quality, safety, and efficacy of these vital medicines.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts.
  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry.
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • A Comparative Guide to the Validation of HPLC Methods for Determining the Isomeric Purity of Pheromones. Benchchem.
  • A Guide to the Analysis of Chiral Compounds by GC. Sigma-Aldrich.
  • The analysis of substituted cathinones.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns.
  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Capillary Electrophoresis: Trends and Recent Advances. Analytical Chemistry.
  • Chiral analysis. Wikipedia.
  • Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
  • Strategies for chiral separation: from racemate to enantiomer.
  • Handbook of Analytical Valid
  • Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps.
  • Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipul
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Chiral Analysis & Separ
  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals.
  • Importance of Chiral Separation and Resolution in Drug Synthesis. PureSynth.
  • Chiral deriv
  • What Is Capillary Electrophoresis? Chemistry For Everyone - YouTube.

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A Strategic Advantage in Synthesis: Unveiling the Superior Performance of (3-Methyloxan-3-yl)methanamine Over Acyclic Analogues

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of modern organic synthesis, particularly within the realm of pharmaceutical development, the selection of building blocks is a critical determinant of success. The architectural nuances of these molecules can profoundly influence reaction outcomes, dictating everything from yield and purity to the stereochemical integrity of the final product. This guide provides an in-depth comparison of (3-Methyloxan-3-yl)methanamine, a saturated heterocyclic amine, with its acyclic counterparts, furnishing experimental insights into its distinct advantages.

The core thesis of this guide is that the cyclic nature of (3-Methyloxan-3-yl)methanamine, specifically the conformational rigidity imparted by the oxane ring, offers a significant strategic advantage in complex syntheses. This is particularly evident in its application as a key intermediate in the synthesis of spirocyclic compounds targeting the endothelin/adrenomedullin receptor, where precise stereochemical control is paramount.

The Conformational Advantage: How Structure Dictates Reactivity

The fundamental difference between (3-Methyloxan-3-yl)methanamine and its acyclic analogues, such as 2-amino-2-methylbutane, lies in the constrained conformational landscape of the cyclic structure. The oxane ring locks the molecule into a limited number of low-energy chair conformations. This pre-organization of the molecule's three-dimensional space has profound implications for its reactivity.

In contrast, acyclic amines exhibit a high degree of rotational freedom around their carbon-carbon single bonds. This flexibility can be a double-edged sword. While it allows the molecule to adopt various conformations to approach a transition state, it can also lead to a mixture of products, reducing the stereoselectivity of the reaction.

To illustrate this critical difference, consider the following workflow for a key step in the synthesis of a spirocyclic endothelin/adrenomedullin receptor antagonist, as detailed in patent literature.

G cluster_0 Synthesis Pathway start Starting Materials reagent1 (3-Methyloxan-3-yl)methanamine (Cyclic Amine) start->reagent1 reagent2 Acyclic Amine Analogue start->reagent2 intermediate Key Intermediate Formation (e.g., Amide Coupling) reagent1->intermediate High Stereocontrol reagent2->intermediate Low Stereocontrol product1 Desired Spirocyclic Product (High Diastereoselectivity) intermediate->product1 Favorable Pathway product2 Mixture of Diastereomers (Low Selectivity) intermediate->product2 Competing Pathway

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3-Methyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Authoritative Guide for Laboratory Professionals

A Note on Chemical Identity: This guide pertains to the chemical identified by CAS Number 153209-97-3. While the topic specifies "(3-Methyloxan-3-yl)methanamine," available safety and regulatory data consistently refer to this compound as (3-Methyloxetan-3-yl)methanamine . This document will proceed using the latter, scientifically validated name to ensure technical accuracy.

Executive Summary: Beyond the Product

As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. (3-Methyloxetan-3-yl)methanamine is a valuable building block, but its hazardous characteristics demand a rigorous and well-understood disposal protocol. This guide moves beyond generic instructions to provide a framework rooted in causality, ensuring that every step is not just a rule to be followed, but a scientifically-backed measure to protect personnel, facilities, and the environment. The core principle is simple: waste streams containing this amine are considered hazardous waste and must never be disposed of via sanitary sewer or general refuse.

Hazard Profile and Waste Characterization

Understanding the "why" behind a disposal protocol begins with a clear-eyed assessment of the chemical's intrinsic hazards. (3-Methyloxetan-3-yl)methanamine is not a benign substance; its disposal pathway is dictated by its multiple hazardous characteristics.

The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on specific characteristics.[1][2] Due to its properties, waste (3-Methyloxetan-3-yl)methanamine must be classified with the following EPA hazardous waste codes.[3][4][5]

Parameter Classification & Description Source
CAS Number 153209-97-3PubChem[3]
GHS Hazard Codes H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage.H302: Harmful if swallowed.TCI Chemicals[1], PubChem[3]
EPA Waste Code D001 (Ignitability): Applies to liquids with a flash point below 140°F (60°C). This chemical is a flammable liquid.U.S. EPA[1][6][7][8]
EPA Waste Code D002 (Corrosivity): Applies to aqueous wastes with a pH ≥ 12.5. As an aliphatic amine, this compound is basic and causes severe skin burns, indicating it meets the corrosivity characteristic.U.S. EPA[1][2][9][10]

This dual classification as both ignitable (D001) and corrosive (D002) is the foundational logic for the stringent segregation, containment, and disposal procedures that follow.

Critical Safety Prerequisites: PPE and Engineering Controls

Before handling any waste containing (3-Methyloxetan-3-yl)methanamine, the following personal protective equipment (PPE) and engineering controls are mandatory. This is a non-negotiable aspect of laboratory safety governed by OSHA regulations.

  • Engineering Controls: All handling and preparation of this chemical waste must occur within a certified laboratory chemical fume hood to prevent the inhalation of corrosive and flammable vapors.

  • Hand Protection: Wear butyl rubber or other chemically-resistant gloves. Given the severe corrosive nature (H314), a double-gloving strategy is recommended.

  • Eye and Face Protection: Safety glasses are insufficient. Use chemical splash goggles in conjunction with a full-face shield.[1]

  • Body Protection: A flame-resistant lab coat, worn fully fastened, is required. Additional protection, such as a chemically resistant apron, should be used when handling larger quantities of waste.

Waste Segregation: A Protocol Built on Chemical Incompatibility

The most significant immediate risk in waste handling is inadvertent mixing of incompatible chemicals. As a basic amine, (3-Methyloxetan-3-yl)methanamine will react exothermically and dangerously with acids. Its flammability also presents a risk if mixed with oxidizers. Therefore, proper segregation is paramount.

Core Segregation Directive: Waste streams containing (3-Methyloxetan-3-yl)methanamine must be kept separate from:

  • Acids and Acid Halides: Violent neutralization reaction can occur.

  • Strong Oxidizing Agents: Can create fire or explosion hazards.

  • Halogenated Compounds: Some amines can react with halogenated solvents.[11]

The following decision workflow must be followed for all waste streams generated.

WasteSegregation cluster_waste_type 1. Identify Waste Type cluster_container 2. Select & Label Waste Container cluster_action 3. Execute Disposal Action cluster_final 4. Final Disposition start Waste Generation Point (3-Methyloxetan-3-yl)methanamine liquid_waste Liquid Waste (Neat, solutions, first rinseate) start->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, wipes, silica) start->solid_waste Solid empty_container Empty Stock Container start->empty_container Container collect_liquid Collect in Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Solid Waste Container solid_waste->collect_solid triple_rinse Triple Rinse Procedure empty_container->triple_rinse liquid_container Chemically Resistant Container (e.g., HDPE, Glass) Label: HAZARDOUS WASTE Codes: D001, D002 Contents: (3-Methyloxetan-3-yl)methanamine saa Store Closed Container in Satellite Accumulation Area (Secondary Containment) liquid_container->saa collect_liquid->liquid_container collect_solid->liquid_container If solids are minor & compatible, co-dispose with liquid first_rinse First Rinseate -> Liquid Hazardous Waste triple_rinse->first_rinse subsequent_rinse Subsequent Rinses -> Drain (if permitted & pH neutral) triple_rinse->subsequent_rinse defaced_container Dispose of Defaced Container in Glass/Plastic Waste triple_rinse->defaced_container first_rinse->collect_liquid

Caption: Waste Segregation and Disposal Workflow

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol provides the direct, operational steps for safely accumulating waste (3-Methyloxetan-3-yl)methanamine in a laboratory setting prior to removal by a certified disposal entity.

Waste Container Preparation
  • Select a Compatible Container: Use a leak-proof container made of high-density polyethylene (HDPE), borosilicate glass, or another material known to be compatible with corrosive amines. Ensure it has a screw-top cap.[12]

  • Affix a Hazardous Waste Label: Before adding any waste, securely attach a completed hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "(3-Methyloxetan-3-yl)methanamine" and any other components in the waste stream.

    • Hazard Characteristics: "Ignitable," "Corrosive"

    • EPA Waste Codes: "D001," "D002"

Waste Collection
  • Liquid Waste: Carefully transfer neat chemical, reaction mixtures, and solvent solutions containing the amine into the prepared waste container using a funnel.

  • Contaminated Solid Waste: Place gloves, weigh boats, absorbent pads, and other contaminated solid materials into a dedicated, labeled hazardous waste container. For minor amounts of solids like contaminated wipes, it may be permissible to add them to the liquid waste container, but this should be verified with your institution's Environmental Health & Safety (EHS) office.

  • Empty Container Rinsing: The residue in an "empty" container of a hazardous chemical is still considered hazardous waste.

    • The first rinse of the container with a suitable solvent (e.g., methanol, isopropanol) must be collected as hazardous waste.[13] Transfer this first rinseate into your liquid amine waste container.

    • Subsequent rinses may be eligible for drain disposal only if they are not hazardous by any other characteristic and institutional policy allows. When in doubt, collect all rinsates as hazardous waste.

Waste Storage and Final Disposal
  • Secure the Container: Keep the waste container tightly closed at all times, except when actively adding waste.[12]

  • Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA, which must be at or near the point of generation. The container must be kept within secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.

  • Arrange for Pickup: Once the container is full or you are discontinuing the process, contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not allow waste to accumulate for extended periods.[14]

Emergency Protocol: Spill Management

Accidental spills must be treated as a hazardous materials incident.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the lab and call emergency services.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.

  • Contain the Spill: If trained and safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into your designated hazardous waste container for (3-Methyloxetan-3-yl)methanamine.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Regulatory Framework

All procedures outlined in this guide are designed to comply with the primary U.S. regulations governing hazardous materials and waste.

  • Resource Conservation and Recovery Act (RCRA): Enacted in 1976 and administered by the EPA, RCRA provides the framework for the "cradle-to-grave" management of hazardous waste, including its generation, transportation, treatment, storage, and disposal.[1]

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers inform and train employees about the chemical hazards in their workplace and the protective measures required.

By adhering to this comprehensive disposal guide, laboratory professionals can ensure they are not only meeting their legal and ethical obligations but are also actively contributing to a culture of safety and environmental stewardship.

References

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk, University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Minimizing Wastes From R&D Activities. Retrieved from [Link]

  • Unknown Source. (n.d.). EPA HAZARDOUS WASTE CODES. [PDF Document]. Retrieved from a source providing a list of EPA waste codes.
  • Daniels Training Services. (2012). Hazardous Waste Determination: D001 Ignitable. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Chemical Waste Storage and Disposal. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Corrosive Wastes. Retrieved from [Link]

  • Lion Technology Inc. (2025). What is a D001 Hazardous Waste? (RCRA Ignitability). YouTube. Retrieved from [Link]

  • SUWEB. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Lion Technology Inc. (2025). What is a D002 Hazardous Waste? (RCRA Corrosivity). YouTube. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Ignitable Wastes. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved from [Link]

  • IDEX Health & Science. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Scribd. (n.d.). Chem Compatibility Table. Retrieved from [Link]

  • TCI Chemicals. (n.d.). (3-Methyloxetan-3-yl)methanamine Safety Data Sheet.
  • PubChem, National Institutes of Health. (n.d.). (3-Methyloxetan-3-yl)methanamine. Retrieved from [Link]

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Comprehensive Safety Protocol: Handling (3-Methyloxan-3-yl)methanamine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

(3-Methyloxan-3-yl)methanamine is a specialized chemical building block utilized in pharmaceutical and agrochemical research and development.[1] Its primary amine group and cyclic ether structure make it a valuable synthon, but also necessitate stringent safety protocols due to its potential hazards. This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles.

Hazard Assessment and Risk Mitigation

Understanding the inherent risks of (3-Methyloxan-3-yl)methanamine is the foundation of safe handling. While specific data for this exact compound is limited, information for the closely related analogue, (3-Methyloxetan-3-yl)methanamine, indicates significant hazards. This analogue is classified as a flammable liquid and vapor that causes severe skin burns and eye damage. General safety guidelines for amines also highlight risks of skin irritation, respiratory issues, and potential for severe eye damage.[2][3][4][5]

Key Potential Hazards:

  • Corrosivity: Likely to cause severe skin burns and eye damage upon contact.[2]

  • Flammability: The presence of the oxane ring and the short alkyl chain suggest it may be a flammable liquid.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory irritation.[2][6]

Hazard ClassificationAssociated RisksMitigation Strategy
Skin Corrosion Severe burns, tissue damageUse of appropriate chemical-resistant gloves and a lab coat.[4][7]
Serious Eye Damage Severe irritation, burns, potential for permanent damageUse of chemical splash goggles and/or a face shield.[7][8]
Flammable Liquid Fire or explosion hazardHandle away from ignition sources; use proper storage.[2]
Respiratory Irritation Discomfort, coughing, potential for lung damageHandle in a well-ventilated area, preferably a chemical fume hood.[8]
Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling (3-Methyloxan-3-yl)methanamine. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Core PPE Requirements:

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the corrosive nature of amines, double-gloving is recommended to provide an extra layer of protection. Nitrile or neoprene gloves are generally suitable for handling amines, but it is crucial to consult the glove manufacturer's compatibility chart for the specific chemical.

  • Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are the minimum requirement.[7] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is essential to protect against splashes and potential fires. For larger quantities or higher-risk procedures, a chemical-resistant apron over the lab coat is advised.

  • Respiratory Protection: All handling of (3-Methyloxan-3-yl)methanamine should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[8] If a fume hood is not available, or in the case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]

PPE Selection Summary:

Protection LevelEquipmentRationale
Level 1: Standard Handling Nitrile or Neoprene Gloves (Double-gloved)Prevents skin contact with the corrosive amine.
Chemical Splash GogglesProtects eyes from splashes.
Flame-Resistant Lab CoatProtects skin and clothing from splashes and fire.
Level 2: High-Risk Operations All Level 1 PPEComprehensive protection.
Full-Face ShieldAdded protection for the entire face from splashes.
Chemical-Resistant ApronAdditional barrier against larger spills.
Operational Workflow: From Preparation to Disposal

A systematic approach to handling (3-Methyloxan-3-yl)methanamine minimizes the risk of exposure and accidents. The following workflow should be adapted to specific experimental protocols.

Pre-Operational Checklist:

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.

  • Assemble all Materials: Have all necessary equipment, reagents, and waste containers within the fume hood before starting.

  • Inspect PPE: Check all PPE for signs of wear or damage.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[10]

Step-by-Step Handling Procedure:

  • Don PPE: Put on all required PPE before entering the laboratory area where the chemical is stored or handled.

  • Transfer Chemical: Carefully transfer the required amount of (3-Methyloxan-3-yl)methanamine within the fume hood. Use a syringe or pipette for liquid transfers to minimize the risk of splashing.

  • Perform Experimental Work: Conduct all experimental manipulations within the fume hood. Keep the sash at the lowest practical height.

  • Immediate Clean-up: Clean any minor spills immediately with an appropriate absorbent material.

  • Secure Container: Tightly close the primary container of (3-Methyloxan-3-yl)methanamine after use and return it to its designated storage area.

Post-Operational Procedure:

  • Decontaminate: Wipe down the work area within the fume hood with a suitable solvent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]

Diagram of the Chemical Handling Workflow:

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Operation Prep1 Verify Fume Hood Prep2 Assemble Materials Prep1->Prep2 Prep3 Inspect PPE Prep2->Prep3 Prep4 Locate Safety Equipment Prep3->Prep4 Handling1 Don PPE Prep4->Handling1 Handling2 Transfer Chemical in Hood Handling1->Handling2 Handling3 Perform Experiment Handling2->Handling3 Handling4 Immediate Spill Cleanup Handling3->Handling4 Handling5 Secure Container Handling4->Handling5 Post1 Decontaminate Work Area Handling5->Post1 Post2 Doff PPE Correctly Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3

Caption: A workflow diagram illustrating the key stages of handling (3-Methyloxan-3-yl)methanamine.

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is critical to minimizing harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[4][13] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[13]

  • Spill Response: For small spills within a fume hood, use an absorbent material like sand or kitty litter to contain the spill. For larger spills, evacuate the area and contact the institution's emergency response team.

Waste Disposal: Environmental Responsibility

Proper disposal of (3-Methyloxan-3-yl)methanamine and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Segregation: Amine waste should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[14] It should not be mixed with other waste streams.

  • Container Management: Waste containers should be stored in a cool, well-ventilated area away from incompatible materials.[14]

  • Disposal Method: Amine waste is generally not suitable for drain disposal. It should be disposed of through a licensed hazardous waste disposal company.[14] Some aliphatic amines may be neutralized and flushed with large volumes of water, but this should only be done after consulting institutional guidelines and local regulations.[15]

References

  • New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. [Link]

  • Occupational Safety and Health Administration. (n.d.). Emergency Response. OSHA. [Link]

  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. [Link]

  • Airgas. (2025). Safety Data Sheet - Methylamine. [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • DAP. (2015). Safety Data Sheet. [Link]

  • ERG Environmental. (n.d.). Navigating Ammonia Disposal: Provides Insights on Safe and Sustainable Methods. [Link]

  • MySkinRecipes. (n.d.). (3-Methyloxetan-3-yl)methanamine. [Link]

  • National Institutes of Health. (n.d.). (3-Methyloxetan-3-yl)methanamine. PubChem. [Link]

  • Technology Catalogue. (n.d.). Disposing Amine Waste. [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. [Link]

  • USDA ARS. (2016). Acceptable Drain Disposal Procedures. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.